[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
Description
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Properties
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSOZCIZQIKCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586460 | |
| Record name | 1-(3-Chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96798-20-8 | |
| Record name | 1-(3-Chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine, a valuable diamine intermediate in contemporary drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability. This document is structured to serve as a complete resource for researchers, scientists, and drug development professionals, detailing a robust two-step synthetic pathway commencing from the readily available starting material, 1-(3-chlorophenyl)ethanone. Key stages, including α-amination and subsequent reductive amination, are described with detailed protocols, mechanistic insights, and critical safety considerations. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to enhance comprehension.
Introduction and Strategic Overview
1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine is a substituted ethylenediamine derivative. Molecules of this class are prevalent scaffolds in medicinal chemistry, often serving as key intermediates for the synthesis of pharmacologically active compounds. The strategic placement of a 3-chlorophenyl group, a dimethylamino moiety, and a primary amine offers multiple points for diversification and interaction with biological targets.
The synthetic strategy detailed herein is predicated on a robust and scalable two-step sequence designed for efficiency and high purity of the final product. The core logic involves the initial formation of an α-aminoketone intermediate, followed by the conversion of the keto group into a primary amine via reductive amination. This approach is favored for its reliable reaction kinetics and the commercial availability of the precursors.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-(dimethylamino)-1-(3-chlorophenyl)ethanone as the key intermediate. This intermediate can be disconnected at the C-N bond, leading back to a suitable α-haloketone and dimethylamine. The α-haloketone, in turn, is readily accessible from 1-(3-chlorophenyl)ethanone.
Figure 1. Retrosynthetic pathway for the target compound.
Synthetic Pathway and Experimental Protocols
The forward synthesis is executed in two primary stages, each optimized for yield and purity.
Stage 1: Synthesis of 2-(dimethylamino)-1-(3-chlorophenyl)ethanone (Intermediate I)
This stage involves the nucleophilic substitution of an α-haloketone with dimethylamine. The reaction proceeds via a classic addition-elimination mechanism.[1][2] The α-haloketone precursor, 2-chloro-1-(3-chlorophenyl)ethanone, is first prepared from 1-(3-chlorophenyl)ethanone.[3]
Part A: Synthesis of 2-chloro-1-(3-chlorophenyl)ethanone
-
Rationale: The α-position of the ketone is activated towards halogenation. Sulfuryl chloride is an effective chlorinating agent for this transformation.[3]
-
Protocol:
-
To a stirred solution of 1-(3-chlorophenyl)ethanone (1.0 eq.) in a suitable solvent such as ethyl acetate, add sulfuryl chloride (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring completion by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Part B: Synthesis of 2-(dimethylamino)-1-(3-chlorophenyl)ethanone
-
Rationale: Dimethylamine acts as a nucleophile, displacing the chloride from the α-carbon.[1] An excess of dimethylamine is used to drive the reaction to completion and to neutralize the HCl byproduct.
-
Protocol:
-
Dissolve the crude 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq.) in a polar aprotic solvent like acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dimethylamine (2.5 eq., typically 40% in water or 2M in THF) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aminoketone. Purification can be achieved by column chromatography on silica gel.
-
Stage 2: Reductive Amination to Yield 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine (Target Compound)
Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[4][5] The reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced by a selective reducing agent.
-
Rationale: Sodium cyanoborohydride (NaBH₃CN) or other similar boron reagents are the reductants of choice for this transformation.[6] They are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated iminium ion intermediate. The reaction is typically run under slightly acidic conditions (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile.
-
Protocol:
-
Dissolve 2-(dimethylamino)-1-(3-chlorophenyl)ethanone (1.0 eq.) and a large excess of an ammonia source, such as ammonium acetate (10 eq.), in methanol.
-
Adjust the pH of the solution to approximately 5-6 using glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute HCl until gas evolution ceases.
-
Make the solution basic (pH > 10) with a concentrated NaOH solution.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by vacuum distillation or column chromatography to yield 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine as a clear oil.
-
Mechanistic Insights
A clear understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Figure 2. Simplified mechanism of the reductive amination step.
The key to the selectivity of this reaction lies in the relative rates of reduction. The C=O bond of the ketone is less electrophilic than the C=N bond of the protonated iminium ion intermediate. Therefore, a mild hydride donor like NaBH₃CN will preferentially reduce the iminium ion as it is formed, driving the equilibrium towards the final amine product.[6]
Data Summary and Characterization
| Compound | Formula | MW ( g/mol ) | Appearance | Typical Yield |
| 1-(3-Chlorophenyl)ethanone | C₈H₇ClO | 154.59 | Colorless liquid | - |
| 2-Chloro-1-(3-chlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | Solid | >95% (crude) |
| 2-(dimethylamino)-1-(3-chlorophenyl)ethanone | C₁₀H₁₂ClNO | 197.66 | Oil/Solid | 70-85% |
| 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine | C₁₀H₁₅ClN₂ | 198.69 | Colorless oil | 60-75% |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., disappearance of C=O stretch, appearance of N-H stretches).
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dimethylamine: Flammable, corrosive, and toxic. Handle in a fume hood.
-
Sodium Cyanoborohydride: Highly toxic. Can release toxic hydrogen cyanide gas upon contact with acid. Quenching must be performed carefully in a fume hood.
-
General Precautions: Always wear appropriate PPE. Understand the hazards of all chemicals before use by consulting their Safety Data Sheets (SDS).
Conclusion
The synthetic route described in this guide provides a reliable and efficient method for preparing 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine. By breaking down the synthesis into two logical and well-established reaction types—nucleophilic substitution and reductive amination—this protocol offers a high degree of control and scalability. The detailed explanation of the rationale behind procedural choices and the inclusion of safety information are intended to empower researchers to confidently and safely execute this synthesis in a laboratory setting.
References
-
Recent Developments in the Direct Synthesis of Unprotected Primary Amines. (2018). IntechOpen. Available at: [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
- Moskvina, V., & Zlenko, H. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. Chemistry of Heterocyclic Compounds, 54(8), 799-806.
-
Scribd. (n.d.). REDUCTIVE AMINATION: Three Easy Pieces. Retrieved from [Link]
- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
-
Wikipedia. (n.d.). 1,1-Dimethylethylenediamine. Retrieved from [Link]
-
Rauf, A., Shah, S. A. A., Hameed, S., & Bolte, M. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Available at: [Link]
- Google Patents. (n.d.). JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.
-
ResearchGate. (n.d.). 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. Retrieved from [Link]
- Matos, K., Pichlmair, S., & Burkhardt, E. R. (2006).
-
Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
-
Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). US6242651B1 - Process for the preparation of N,N′-dialkylalkanediamines.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(3-chlorophenyl)ethanone. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Ethanediamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylethylenediamine. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
This guide provides a comprehensive technical overview of the chemical properties of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine, a substituted phenethylamine derivative. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of this compound.
Introduction and Structural Classification
This compound, with the CAS Number 96798-20-8, belongs to the broad class of phenethylamines.[1] Its core structure consists of a phenyl ring attached to an ethylamine backbone. Key structural features that dictate its chemical behavior include:
-
3-Chlorophenyl Group: The presence of a chlorine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. This substitution can impact receptor binding affinity and metabolic stability.
-
Chiral Center: The carbon atom bonded to the chlorophenyl group, the aminoethyl group, and the dimethylamino group is a chiral center. This means the compound can exist as two enantiomers, which may exhibit different pharmacological and toxicological profiles.
-
Dimethylamino Group: The tertiary amine functionality contributes to the compound's basicity and can participate in various chemical reactions.
-
Primary Amino Group: The terminal primary amine provides another site for chemical modification and contributes to the molecule's overall polarity and reactivity.
The structural characteristics of this compound make it a valuable intermediate in the synthesis of more complex, biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and quantitative analysis.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 96798-20-8 | [1] |
| Molecular Formula | C₁₀H₁₅ClN₂ | [1] |
| Molecular Weight | 198.7 g/mol | [1] |
| Purity | Typically ≥96% | [1] |
| Storage Temperature | Refrigerated | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the structural integrity of this compound.
While a publicly available, fully annotated spectrum is not readily accessible, typical ¹H NMR spectral features for this compound would include:
-
Aromatic Protons: A multiplet in the range of δ 7.3–7.5 ppm corresponding to the protons on the 3-chlorophenyl ring.
-
Dimethylamino Protons: A singlet at approximately δ 2.8 ppm, integrating to six protons, representing the two methyl groups of the dimethylamino moiety.[3]
-
Methylene and Methine Protons: Signals corresponding to the ethyl backbone protons would appear in the aliphatic region of the spectrum. The exact chemical shifts and coupling patterns would require experimental determination.
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of the molecule. For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 228.0821 (calculated for C₁₀H₁₅ClN₂).[3] The fragmentation pattern in the mass spectrum would be influenced by the cleavage of the C-C bond in the ethyl chain and the loss of the dimethylamino and amino groups.
The infrared spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.[4]
-
C-H Stretching: Absorptions around 2800-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.
-
C-N Stretching: Bands in the 1020-1250 cm⁻¹ region corresponding to the C-N bonds of the aliphatic amines.[4]
-
Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substituted benzene ring.
Synthesis and Reactivity
While a specific, detailed synthetic protocol for this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from general organic chemistry principles and the synthesis of structurally related compounds.
Proposed Synthetic Pathway
A potential synthetic approach could involve the following key steps:
Caption: A plausible synthetic route for this compound.
Causality Behind Experimental Choices:
-
Henry Reaction: This classic carbon-carbon bond-forming reaction between an aldehyde (3-chlorobenzaldehyde) and a nitroalkane (nitroethane) is a reliable method for creating the initial carbon skeleton.
-
Nef Reaction: The conversion of the nitro group to a carbonyl group is a crucial step to set up the subsequent amination reactions.
-
Reductive Amination: This is a highly efficient and widely used method for introducing the dimethylamino group. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is important to prevent the reduction of other functional groups.
-
Final Amination: The introduction of the primary amino group could be achieved through various methods, such as a Gabriel synthesis, to avoid over-alkylation.
Reactivity Profile
The reactivity of this compound is primarily dictated by its two amino groups.
-
Basicity: Both the primary and tertiary amino groups are basic and will react with acids to form ammonium salts. This property is often exploited for purification and handling of the compound.
-
Nucleophilicity: The primary amine is a good nucleophile and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds. The tertiary amine is also nucleophilic but is more sterically hindered.
-
Reactions of the Aromatic Ring: The 3-chlorophenyl group can undergo electrophilic aromatic substitution reactions, although the chloro-substituent is deactivating.
Analytical Methodologies
Due to the chiral nature of this compound, analytical methods must be capable of separating and quantifying the individual enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most suitable techniques.[5][6]
Chiral HPLC Method Development
A systematic approach to developing a chiral HPLC method is crucial for achieving optimal enantiomeric separation.
Caption: Workflow for chiral HPLC method development.
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Column Selection:
-
Screen polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) and cyclofructan-based CSPs, which have demonstrated broad selectivity for primary amines.[5]
-
-
Mobile Phase Preparation:
-
For normal-phase chromatography, prepare mobile phases consisting of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20 v/v).[7]
-
For polar organic mode, use mixtures of acetonitrile and methanol.[6]
-
Add a basic modifier, such as 0.1% (v/v) diethylamine or triethylamine, to the mobile phase to improve peak shape and reduce tailing of the basic amine analytes.[7]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).[7]
-
Set the UV detection wavelength (e.g., 210 nm or 254 nm).
-
-
Injection and Data Acquisition:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Evaluate the resolution between the enantiomeric peaks. Further optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.
-
Potential Applications and Future Directions
As a substituted phenethylamine, this compound holds potential as a key intermediate in the synthesis of novel therapeutic agents. The specific substitution pattern may confer unique pharmacological properties, making it a target for investigation in areas such as:
-
Neurological Disorders: The phenethylamine scaffold is common in drugs targeting the central nervous system.[2]
-
Agrochemicals: The compound could serve as a building block for new pesticides and herbicides.[2]
Further research is warranted to fully elucidate the pharmacological profile of the individual enantiomers of this compound and to explore its utility in the development of new chemical entities.
References
-
LCGC International. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]
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Mechanism of action of substituted phenethylamines
An In-depth Technical Guide to the Mechanism of Action of Substituted Phenethylamines
Introduction: A Scaffold of Diverse Function
Substituted phenethylamines represent a vast and functionally diverse class of chemical compounds, all derived from the core phenethylamine structure: a phenyl ring joined to an amino group by a two-carbon sidechain.[1][2] This simple scaffold is the foundation for numerous endogenous molecules, including essential catecholamine neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic compounds with profound pharmacological effects.[1][2] The remarkable functional plasticity of this chemical class arises from the specific placement of substituent groups on the phenyl ring, the ethylamine sidechain, or the terminal nitrogen. These modifications dictate the molecule's interaction with key protein targets in the central nervous system, giving rise to drugs with effects ranging from central nervous system stimulation (e.g., amphetamine), entactogenic or empathogenic responses (e.g., MDMA), and profound psychedelic experiences (e.g., mescaline, 2C-B).[1][3]
This guide provides a detailed technical examination of the core mechanisms of action governing the pharmacological profiles of substituted phenethylamines. We will explore the two primary modes of interaction: the modulation of presynaptic monoamine transporters, which underlies the stimulant and entactogenic effects, and the direct agonism of postsynaptic G-protein coupled receptors (GPCRs), which is the principal mechanism for psychedelic activity.[2][4] By dissecting these pathways, detailing the experimental methodologies used to probe them, and examining the structure-activity relationships that govern target selectivity, this document serves as a comprehensive resource for researchers and drug development professionals in neuroscience and pharmacology.
Part 1: Monoamine Transporter Modulation — The Releaser and Reuptake Inhibitor Axis
The classical stimulant and entactogenic phenethylamines exert their primary effects by manipulating the delicate balance of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft. Their principal targets are the presynaptic plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synapse back into the presynaptic neuron, thus terminating the signal. Phenethylamines disrupt this process through a sophisticated mechanism involving competitive inhibition and transporter reversal.
The Archetypal Stimulant Mechanism: Amphetamine
Amphetamine and its derivatives are canonical central nervous system stimulants.[5] Their mechanism is not merely blocking reuptake but actively promoting a massive, non-vesicular efflux of monoamines from the presynaptic neuron into the synapse.[5][6][7] This is a multi-step process:
-
Transporter Substrate Activity : Amphetamine is recognized by DAT and NET and is transported into the presynaptic neuron, competitively inhibiting the reuptake of endogenous dopamine and norepinephrine.[5][7]
-
VMAT2 Inhibition : Once inside the neuron, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[5] VMAT2 is responsible for pumping cytosolic monoamines into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, amphetamine causes the concentration of free dopamine and norepinephrine in the cytosol to rise dramatically.[5]
-
TAAR1 Activation : Amphetamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular GPCR.[6][8] TAAR1 activation initiates a signaling cascade that leads to the phosphorylation of the transporters (DAT/NET). This phosphorylation event is a critical switch that causes the transporter to reverse its direction of flow.[6]
-
Transporter Reversal (Efflux) : The combination of a collapsed vesicular storage gradient and TAAR1-mediated transporter phosphorylation results in the transporter actively pumping monoamines out of the neuron and into the synaptic cleft, leading to a rapid and sustained increase in synaptic dopamine and norepinephrine concentrations.[5][6][9]
The Entactogen Mechanism: MDMA
3,4-methylenedioxymethamphetamine (MDMA) shares the fundamental mechanism of transporter reversal with amphetamine but exhibits a distinct pharmacological profile due to its potent and preferential interaction with the serotonin transporter (SERT).[10][11] While it also affects DAT and NET, its primary and most profound action is as a serotonin releaser.[12][13] This massive surge in synaptic serotonin is believed to be the primary driver of the drug's characteristic entactogenic and empathogenic effects—feelings of emotional closeness, warmth, and empathy.[10][13] MDMA binds to and reverses SERT, causing a flood of serotonin into the synapse, while having comparatively weaker effects on dopamine release than classical amphetamines.[12]
This in vitro assay is a cornerstone for quantifying the ability of a compound to induce neurotransmitter release. It directly measures the efflux of a radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET) of a rodent model via differential centrifugation.
-
Radiolabel Loading: Incubate the prepared synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake and vesicular storage.
-
Washing: Wash the synaptosomes with buffer to remove any extracellular radiolabel.
-
Drug Incubation: Resuspend the loaded synaptosomes in a physiological buffer and expose them to various concentrations of the test compound (e.g., amphetamine).
-
Sample Collection: At specified time points, rapidly filter the samples to separate the synaptosomes from the buffer.
-
Quantification: Measure the amount of radioactivity in the buffer (released neurotransmitter) and the amount remaining in the synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of total radiolabel released for each drug concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximum release).
The following table summarizes the approximate potencies of representative phenethylamines at inhibiting monoamine reuptake, a proxy for their interaction as transporter substrates. Lower values indicate higher potency.
| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) | Primary Effect |
| d-Amphetamine | ~25 | ~7 | ~3,800 | Stimulant (DA/NE Release) |
| MDMA | ~1,100 | ~1,300 | ~390 | Entactogen (5-HT Release) |
| Data are compiled from multiple sources for illustrative purposes, including Rothman et al., 2001.[12] |
Part 2: G-Protein Coupled Receptor Agonism — The Psychedelic Mechanism
In stark contrast to the stimulants, psychedelic phenethylamines such as mescaline and the 2C-series (e.g., 2C-B) have minimal direct activity at monoamine transporters.[14][15] Instead, their profound effects on perception, cognition, and consciousness are mediated by their direct binding to and activation of specific GPCRs, most notably the serotonin 5-HT₂A receptor.[14][[“]][17][18][19]
The 5-HT₂A Receptor: Gateway to Psychedelia
The 5-HT₂A receptor is the primary molecular target for all classic psychedelic drugs.[14][17] It is highly expressed in high-level cortical regions, such as the prefrontal cortex, where it is found predominantly on the apical dendrites of layer V pyramidal neurons.[17][20] Activation of these receptors is thought to disrupt normal cortical processing and network connectivity, leading to the characteristic psychedelic state.[21][22][23]
Psychedelic phenethylamines like mescaline and 2C-B act as agonists or partial agonists at the 5-HT₂A receptor.[14][24] The canonical signaling pathway for this receptor involves coupling to the Gq/G₁₁ family of G-proteins.[17][25] This initiates the following cascade:
-
Agonist Binding: The phenethylamine ligand binds to the 5-HT₂A receptor, stabilizing it in an active conformation.
-
Gq/G₁₁ Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/G₁₁ protein.
-
PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme Phospholipase C (PLC).[17][26]
-
Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17][25]
-
Downstream Effects: IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²+).[18] DAG remains in the membrane and, along with the increased Ca²+, activates Protein Kinase C (PKC). These events lead to a cascade of downstream cellular effects, including neuronal excitation and changes in gene expression.[17]
Recent research has highlighted the importance of functional selectivity (or biased agonism) at the 5-HT₂A receptor.[17][27] This theory posits that different agonists can stabilize distinct receptor conformations, leading to preferential activation of one signaling pathway over another (e.g., Gq vs. β-arrestin). Studies have shown a strong correlation between a ligand's ability to activate the Gq pathway and its potential to induce psychedelic effects in animal models, whereas activation of the β-arrestin pathway does not correlate and may be associated with non-psychedelic or even antipsychotic-like effects.[27][28]
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures how effectively the test compound competes with a known high-affinity radioligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line heterologously expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT₂A receptors) or from brain tissue.
-
Assay Setup: In a series of tubes or a microplate, combine the prepared membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
The following table presents binding affinities (Ki) for representative psychedelic phenethylamines at the human 5-HT₂ receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT₂A (Ki, nM) | 5-HT₂B (Ki, nM) | 5-HT₂C (Ki, nM) | Primary Effect |
| Mescaline | ~10,000 | >20,000 | ~5,000 | Psychedelic |
| 2C-B | ~1.2 | ~13 | ~0.63 | Psychedelic |
| DOC | ~0.5 | ~10 | ~1.5 | Psychedelic |
| Data are compiled from multiple sources for illustrative purposes, including references[29],[14],[24]. |
Part 3: The Primacy of Structure-Activity Relationships (SAR)
The profound divergence in the mechanisms of action between stimulant and psychedelic phenethylamines is a direct consequence of their chemical structure. Subtle modifications to the phenethylamine scaffold can dramatically shift the molecule's affinity and efficacy from monoamine transporters to GPCRs, providing a classic illustration of structure-activity relationships (SAR).[30][31]
-
Substitutions on the Phenyl Ring: This is a key determinant of psychedelic activity. The addition of methoxy groups, particularly at the 2- and 5-positions, is a common feature of potent 5-HT₂A agonists like the 2C-x series.[4][32] The nature of the substituent at the 4-position further modulates affinity and potency; small, lipophilic groups like halogens (e.g., 2C-I, 2C-B) or alkyl groups (e.g., 2C-D) generally confer high affinity for 5-HT₂A receptors.[33]
-
Substitutions on the Side Chain: The most critical side-chain modification is the addition of a methyl group at the alpha-carbon (the carbon adjacent to the nitrogen). This α-methylation creates the amphetamine backbone.[1] This single addition accomplishes two things: it provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO), increasing its duration of action, and it enhances its properties as a monoamine releaser.[1]
-
Substitutions on the Amino Group: While simple N-alkylation (e.g., adding a methyl or ethyl group) often decreases psychedelic potency, larger substitutions can have dramatic effects. The addition of a bulky N-benzyl group to a psychedelic phenethylamine can increase its 5-HT₂A binding affinity by several hundred-fold, leading to the creation of ultra-potent compounds like the N-benzyl (NBOMe) series.[33][34][35] Molecular modeling and mutagenesis studies suggest this N-benzyl moiety forms a critical interaction with a specific phenylalanine residue (Phe339) in the receptor's binding pocket.[34][35]
Conclusion: A Tale of Two Mechanisms
The pharmacology of substituted phenethylamines is a compelling narrative of how discrete structural modifications to a common chemical scaffold can produce a vast spectrum of neurobiological effects. Their mechanisms of action are elegantly bifurcated into two primary pathways:
-
Transporter-Mediated Monoamine Release: Driven by compounds with an amphetamine-like structure, this mechanism involves substrate activity at DAT, NET, and/or SERT, leading to transporter reversal and a flood of neurotransmitters into the synapse. This pathway underlies the stimulant and entactogenic properties of this class.
-
Direct GPCR Agonism: Characteristic of psychedelic phenethylamines, this mechanism involves direct binding and activation of postsynaptic receptors, principally the 5-HT₂A receptor. Activation of the Gq/G₁₁ signaling cascade in cortical neurons is the key event that initiates the psychedelic experience.
The specific substitution pattern on the phenyl ring, ethylamine sidechain, and terminal nitrogen acts as a molecular switch, determining which of these two mechanistic pathways a given compound will preferentially engage. Understanding these intricate structure-activity relationships is not only fundamental to the field of neuropharmacology but also holds immense potential for the rational design of novel therapeutics, from treatments for ADHD and narcolepsy to the developing landscape of psychedelic-assisted psychotherapy for psychiatric disorders.
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Part I: The Genesis of Chlorophenyl-Containing Compounds: Discovery and Design
An In-depth Technical Guide to the Discovery and Development of Chlorophenyl-Containing Research Chemicals
This guide provides a comprehensive overview of the discovery, rational design, synthesis, analysis, and pharmacological evaluation of research chemicals incorporating a chlorophenyl moiety. The chlorophenyl group is a ubiquitous structural motif in medicinal chemistry, valued for its ability to modulate a compound's physicochemical and pharmacological properties.[1] Its presence in numerous FDA-approved drugs and a wide array of research chemicals underscores its importance.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to navigate the complexities of developing these compounds.
The journey of a research chemical begins not in the flask, but with a hypothesis. The selection of a particular chemical scaffold, such as the chlorophenyl group, is a deliberate choice rooted in decades of medicinal chemistry precedent and a deep understanding of molecular interactions.
Chapter 1: The Chlorophenyl Moiety: A Privileged Structure in Medicinal Chemistry
The chlorophenyl group is frequently employed to enhance a molecule's therapeutic potential. The introduction of a chlorine atom to a phenyl ring can profoundly alter its properties:
-
Increased Lipophilicity: The chloro group increases the compound's oil/water partition coefficient, which can enhance its ability to cross biological membranes, including the blood-brain barrier.
-
Metabolic Stability: The carbon-chlorine bond is strong and resistant to metabolic cleavage. Placing a chloro group at a position susceptible to hydroxylation can block this metabolic pathway, thereby increasing the compound's half-life.
-
Electronic Effects: As an electron-withdrawing group, chlorine can alter the pKa of nearby functional groups, influencing ionization state and receptor binding affinity.
-
Steric Influence: The size of the chlorine atom can enforce a specific conformation upon the molecule, leading to more selective binding to a biological target.
A historical analysis of drug databases reveals a strong preference for para-substituted phenyl rings, with para-chlorophenyl (p-ClPh) being a predominant example.[2] This bias may stem from historical ease of synthesis and early models of drug design that prioritized hydrophobicity-driven potency.[2]
Chapter 2: Key Classes of Chlorophenyl-Containing Research Chemicals
The versatility of the chlorophenyl moiety is evident in its incorporation into a wide range of chemical classes, each with distinct pharmacological profiles.
-
Benzodiazepines: This class of depressants acts on the GABA-A receptor. The first benzodiazepine, chlordiazepoxide, was discovered serendipitously in 1955.[3][4] Many potent analogues, including designer benzodiazepines like Clonazolam (6-(2-chlorophenyl)-1-methyl-8-nitro-4H-[5][6][7]triazolo[4,3-α]-[5][7]-benzodiazepine), feature a chlorophenyl ring, which is crucial for their binding affinity and sedative-hypnotic effects.[8]
-
Synthetic Cathinones: Often referred to as "bath salts," these are β-keto analogues of amphetamine.[9][10] The chlorophenyl group can be found in various derivatives, modifying their stimulant properties and interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[9][11]
-
Phenylpiperazines: Compounds like 1-(3-chlorophenyl)piperazine (m-CPP) are known for their complex pharmacology, primarily acting on serotonin receptors.[12] Structure-activity relationship (SAR) studies on this class have explored how modifications to the chlorophenyl ring and linker chains affect receptor affinity and selectivity.[7][13]
-
Opioids and Analgesics: While not a defining feature of the entire class, the chlorophenyl moiety appears in various synthetic opioids and related compounds being investigated for pain management. The chemical structure of opioids is diverse, including phenylpiperidines and other scaffolds where this group can be incorporated.[14][15][16][17]
-
Precursors and Intermediates: The chlorophenyl group is a key component of precursors for illicit and licit drug synthesis. For example, 2-chlorophenyl cyclopentyl ketone is a known precursor in the synthesis of ketamine.[18][19] Similarly, 2-(2-chlorophenyl)-2-nitrocyclohexanone is a precursor for norketamine.[20][21][22]
Chapter 3: The Imperative of Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of rational drug design, systematically modifying a lead compound to understand how chemical changes affect biological activity. For chlorophenyl-containing compounds, key areas of modification include:
-
The Phenyl Ring: Altering the position of the chloro group (ortho, meta, para) can dramatically impact receptor binding and potency.[5][23] Replacing it with other halogens (F, Br, I) or different substituents probes the role of electronics and sterics.
-
The Core Scaffold: Modifications to the central ring system (e.g., the benzodiazepine or cathinone core) define the compound's fundamental pharmacological class.
-
Linker and Terminal Groups: Altering alkyl chains or terminal functional groups fine-tunes properties like solubility, receptor subtype selectivity, and duration of action.[13]
The causality behind these choices is critical. For instance, moving a chloro group from the para to the ortho position might introduce a steric clash that prevents the molecule from adopting the optimal conformation for binding to its target receptor, thereby reducing its potency.[23]
Part II: From Concept to Compound: Synthesis and Analysis
The translation of a molecular design into a physical substance requires robust synthetic protocols and rigorous analytical validation. This section details the methodologies essential for creating and characterizing chlorophenyl-containing research chemicals.
Chapter 4: Synthetic Pathways and Methodologies
The synthesis of these compounds often involves multi-step processes. A common strategy is the coupling of a chlorophenyl-containing building block to a core scaffold.
This protocol is adapted from the synthesis of 7,8-Methylenedioxy-1-(3-chlorophenyl)-3,5-dihydro-2,3-benzodiazepin-4(4H)-one.[23]
Step 1: Synthesis of the Benzoyl Acetate Intermediate
-
Dissolve the starting benzodioxole acetate compound in a suitable solvent (e.g., ethanol).
-
Add 3-chlorobenzoyl chloride and a non-nucleophilic base (e.g., triethylamine).
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, remove the solvent under vacuum, and purify the resulting intermediate (Methyl 2-[6-(3-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate) by column chromatography.
Step 2: Cyclization to the Benzodiazepine Core
-
Dissolve the purified intermediate (400 mg, 1.2 mmol) in ethanol (25 mL).[23]
-
Add hydrazine hydrate (214 μL, 3.44 mmol) and a catalytic amount of acetic acid (100 μL).[23]
-
Reflux the mixture for 24 hours. The hydrazine will react with the ketone and ester moieties to form the diazepine ring.
-
Remove the solvent under vacuum pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the final product.[23]
Diagram: Generalized Synthetic Workflow
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An In-depth Technical Guide to [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
Abstract
[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine is a substituted phenethylamine for which detailed scientific literature is notably scarce. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals by consolidating the available information and providing a scientifically grounded framework for its study. By examining its chemical structure and drawing parallels with analogous compounds, this document offers insights into its physicochemical properties, proposes a viable synthetic pathway, and hypothesizes its potential pharmacological profile. The guide also outlines essential safety and handling protocols and suggests future research directions to fully elucidate the compound's characteristics. This work aims to bridge the existing knowledge gap and stimulate further investigation into this molecule.
Introduction
Substituted phenethylamines represent a vast and pharmacologically significant class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and research chemicals.[1][2] Their shared structural motif, a phenyl ring attached to an ethylamine backbone, provides a versatile scaffold for modifications that can profoundly influence their biological activity.[3][4] this compound, with its characteristic chloro-substitution on the phenyl ring and a dimethylated amine, fits within this class. Despite its commercial availability, there is a conspicuous absence of dedicated studies on its synthesis, pharmacology, and mechanism of action in peer-reviewed literature.
This guide addresses this informational void by providing a comprehensive overview based on available data and established structure-activity relationships (SAR) within the phenethylamine family. The objective is to equip researchers with a robust starting point for their investigations, fostering a deeper understanding of this compound's potential.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been collated from various commercial suppliers. These data are crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 96798-20-8 | [5] |
| Molecular Formula | C₁₀H₁₅ClN₂ | [5] |
| Molecular Weight | 198.7 g/mol | [5] |
| Synonym(s) | 1-(3-chlorophenyl)-N¹,N¹-dimethyl-1,2-ethanediamine | [5] |
| Purity | Typically ≥96% | [5] |
| Storage Temperature | Refrigerated | [5] |
| InChI Code | 1S/C10H15ClN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 | [5] |
| InChI Key | MSSOZCIZQIKCDH-UHFFFAOYSA-N | [5] |
Proposed Synthesis
While specific synthetic procedures for this compound are not detailed in the available literature, a plausible and efficient route can be devised based on well-established methodologies for the synthesis of substituted phenethylamines, such as reductive amination.[6]
Proposed Synthetic Workflow: Reductive Amination
A common and effective method for preparing N-substituted phenethylamines involves the reaction of a corresponding ketone with an amine in the presence of a reducing agent.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology
-
Formation of the α-Aminoketone Intermediate:
-
React 3-chlorophenacyl chloride with an excess of dimethylamine in a suitable solvent like ethanol or acetonitrile. The excess dimethylamine also serves to neutralize the hydrochloric acid byproduct.
-
The reaction mixture is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude 1-(3-chlorophenyl)-2-(dimethylamino)ethan-1-one is purified, for instance, through column chromatography.
-
-
Reductive Amination to the Final Product:
-
The purified α-aminoketone is dissolved in a protic solvent such as methanol.
-
An excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added to the mixture.
-
A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) due to its selectivity for imines over ketones, is added portion-wise.
-
The reaction is stirred at room temperature for several hours to overnight.
-
The reaction is quenched by the addition of water, and the pH is adjusted to be basic.
-
The final product, this compound, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.
-
Final purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
-
This proposed synthesis is robust and adaptable, allowing for variations in reagents and conditions to optimize the yield and purity of the final product.
Hypothesized Pharmacological Profile
The pharmacological actions of this compound have not been empirically determined. However, its structure as a substituted phenethylamine allows for informed hypotheses regarding its potential biological targets and effects, primarily within the central nervous system.[7]
Structural Analogies and Potential Targets
The phenethylamine scaffold is the backbone for monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[2] Modifications to this structure can lead to compounds that act as agonists, antagonists, reuptake inhibitors, or releasing agents at the corresponding monoamine transporters and receptors.[1][8]
-
Monoamine Transporters: The primary mechanism of action for many substituted phenethylamines is their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations.
-
Serotonin Receptors: Halogen substitutions on the phenyl ring, particularly at the meta or para positions, have been shown to influence activity at serotonin receptors, such as the 5-HT₂A receptor.[9][10][11]
Hypothesized Mechanism of Action
Based on its structure, this compound is likely to function as a monoamine releasing agent and/or reuptake inhibitor. The presence of the chlorine atom at the 3-position may confer a degree of selectivity for the serotonin system, similar to other chloro-substituted phenethylamines.[11]
Caption: Hypothesized mechanism of action at a monoamine synapse.
This proposed mechanism suggests that the compound could lead to stimulant and potentially psychoactive effects, a common characteristic of this class of molecules.[7] However, empirical validation through in vitro binding and functional assays is essential.
Analytical Characterization
For rigorous scientific study, the identity and purity of this compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would confirm the molecular weight and provide fragmentation patterns characteristic of the structure.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or GC can be employed to determine the purity of the compound.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is considered a hazardous chemical.[12]
-
Hazards: It is classified as causing severe skin burns and eye damage.[12] Inhalation or ingestion may also be harmful.[13][14]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.
-
Handling: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors or dust.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerated and dry place.[5]
Immediate medical attention should be sought in case of exposure.
Conclusion and Future Directions
This compound is a substituted phenethylamine whose full scientific characterization is yet to be published. This guide has consolidated the available information on its physicochemical properties and provided a hypothesized, yet scientifically plausible, framework for its synthesis and pharmacological action based on established principles of medicinal chemistry.
The clear next steps for the scientific community are to:
-
Synthesize and Characterize: Perform and publish a detailed synthesis and full analytical characterization of the compound.
-
In Vitro Pharmacology: Conduct comprehensive in vitro studies, including radioligand binding and functional assays, to determine its affinity and efficacy at monoamine transporters and receptors.
-
In Vivo Studies: If in vitro results are significant, proceed with in vivo studies in animal models to understand its pharmacokinetic profile and behavioral effects.
By pursuing these research avenues, the scientific community can fully elucidate the properties of this compound, determining its potential as a pharmacological tool or therapeutic lead.
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- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central.
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- A Comparative Analysis of Phenethylamine and Tryptamine Derivatives: Structure-Activity Relationships and Functional Outcomes. Benchchem.
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- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University.
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- SAFETY D
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- [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine. Chem-Impex.
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- [2-AMINO-1-(2-CHLOROPHENYL)ETHYL]DIMETHYLAMINE | 791601-04-2. ChemicalBook.
- 791601-04-2| Chemical Name : [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine.
- {3-[(2-aminoethyl)(methyl)amino]propyl}dimethylamine 19475-31-1 wiki. Guidechem.
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Molecular structure and characterization of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
An In-depth Technical Guide to the Molecular Structure and Characterization of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
Abstract: This technical guide provides a comprehensive overview of the molecular structure and analytical characterization of this compound (CAS No: 96798-20-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required for unambiguous structural elucidation and purity assessment. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting not just the data but the causal logic behind the experimental choices and interpretation. The guide includes detailed, field-proven protocols and visual workflows to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
This compound is a substituted phenethylamine derivative.[1] This class of compounds is of significant interest in medicinal chemistry and pharmacological research due to their diverse biological activities. The specific structural features of this molecule—a chlorine atom on the phenyl ring and two distinct amine functionalities—make it a versatile intermediate for the synthesis of more complex molecules. The presence of the 3-chlorophenyl group can enhance lipophilicity and modulate receptor-binding affinity, a common strategy in drug design.[1] Understanding its precise molecular architecture is the foundational step for any further research, development, or quality control.
Chemical Identity
-
Systematic Name: 1-(3-Chlorophenyl)-N¹,N¹-dimethyl-1,2-ethanediamine
-
Common Name: this compound
-
CAS Number: 96798-20-8[2]
-
Molecular Formula: C₁₀H₁₅ClN₂[2]
-
Molecular Weight: 198.69 g/mol [2]
Physicochemical Properties
A summary of the key physical and chemical properties is presented in Table 1. These properties are critical for handling, storage, and selection of appropriate analytical solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅ClN₂ | Pharmaffiliates[2] |
| Molecular Weight | 198.69 g/mol | Pharmaffiliates[2] |
| CAS Number | 96798-20-8 | Pharmaffiliates, Combi-Blocks[2] |
| Appearance | Not Available (Typically an oil or solid) | Pharmaffiliates[2] |
| Purity (Typical) | ≥96% | Combi-Blocks |
| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates, Combi-Blocks[2] |
| InChI Key | MSSOZCIZQIKCDH-UHFFFAOYSA-N | Combi-Blocks |
Conceptual Synthesis Pathway
The synthesis of diamine structures such as this often involves multi-step pathways. A common conceptual approach is the reductive amination of a corresponding ketone precursor. This method provides a reliable route to the ethylamine backbone. The workflow underscores the importance of in-process controls and final purification to ensure the integrity of the target molecule before characterization.
Caption: Conceptual workflow for the synthesis of the target molecule.
Molecular Structure Elucidation: A Multi-Technique Approach
The definitive confirmation of the molecular structure of this compound requires the integration of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map the connectivity of atoms.
-
Aromatic Protons (4H): Expected in the δ 7.2-7.5 ppm region as a complex multiplet. The chlorine substituent at the meta-position results in four distinct aromatic proton environments.
-
Methine Proton (1H, -CH-): Expected as a doublet of doublets (dd) or multiplet, shifted downfield due to proximity to the aromatic ring and the nitrogen atom. Estimated range: δ 3.5-4.0 ppm.
-
Methylene Protons (2H, -CH₂-): Expected as two distinct signals within a multiplet, diastereotopic due to the adjacent chiral center. Estimated range: δ 2.8-3.2 ppm.
-
Primary Amine Protons (2H, -NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm), concentration-dependent, and exchangeable with D₂O.
-
Dimethylamino Protons (6H, -N(CH₃)₂): A sharp singlet, as the two methyl groups are chemically equivalent. Estimated range: δ 2.2-2.4 ppm.
-
Aromatic Carbons (6C): Six signals are expected in the δ 120-145 ppm range. The carbon attached to chlorine (C-Cl) will be at the lower end of this range, while the ipso-carbon (C-CH) will be further downfield.
-
Methine Carbon (1C, -CH-): Expected in the δ 60-70 ppm range.
-
Methylene Carbon (1C, -CH₂-): Expected in the δ 40-50 ppm range.
-
Dimethylamino Carbons (2C, -N(CH₃)₂): A single signal expected in the δ 40-45 ppm range.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw data. Phase correct the spectra and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular formula and fragmentation patterns, which act as a structural fingerprint.
-
Molecular Ion Peak ([M+H]⁺): Using Electrospray Ionization (ESI) in positive mode, the molecule will readily protonate. The expected monoisotopic mass for [C₁₀H₁₆ClN₂]⁺ is m/z 199.1024.
-
Isotopic Pattern: A key validation point is the presence of the chlorine isotope pattern. A second peak at m/z 201.10, the [M+2+H]⁺ peak, should be observed with an intensity approximately one-third of the [M+H]⁺ peak, corresponding to the natural abundance of ³⁷Cl versus ³⁵Cl.
-
Key Fragments: Fragmentation analysis (MS/MS) would likely show characteristic losses. A primary fragmentation would be the benzylic cleavage, resulting in a fragment corresponding to the loss of the aminomethyl group (-CH₂NH₂) or the dimethylamino group.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Calibrate the instrument immediately before analysis using a known standard.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₁₀H₁₅ClN₂). Analyze the isotopic distribution to confirm the presence of one chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Two medium-intensity bands |
| 3100-3000 | C-H Stretch | Aromatic | Sharp, medium bands |
| 2980-2850 | C-H Stretch | Aliphatic (-CH-, -CH₂, -CH₃) | Strong, sharp bands |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) | Medium to strong band |
| 1600, 1475 | C=C Stretch | Aromatic Ring | Two sharp bands |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to strong bands |
| 800-600 | C-Cl Stretch | Aryl Halide | Strong band |
Analogous spectral regions are referenced from NIST data for related compounds like dimethylamine and 2-(3-chlorophenyl)ethylamine.[3][4]
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (NaCl or KBr). If it is a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted by the software. Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Integration and Structural Confirmation Workflow
No single technique is sufficient for absolute structural proof. The strength of the characterization lies in the seamless integration of all data points. The NMR provides the skeleton, the MS confirms the mass and formula, and the IR validates the presence of key functional groups.
Caption: Integrated analytical workflow for structural confirmation.
Conclusion
The molecular characterization of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy define the precise atomic connectivity and chemical environment of the hydrogen and carbon skeleton. High-resolution mass spectrometry validates the elemental composition and molecular weight while confirming the presence of the chlorine atom through its distinct isotopic signature. Finally, infrared spectroscopy provides confirmatory evidence for all critical functional groups. Together, these methods provide an unassailable, self-validating dataset that confirms the molecular structure, serving as a benchmark for quality control, regulatory submission, and further scientific investigation.
References
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Pharmaffiliates. This compound. [Link]
-
Doc Brown's Chemistry. Interpretation of the infrared spectrum of dimethylamine. [Link]
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NIST Chemistry WebBook. 2-(3-Chlorophenyl)ethylamine. [Link]
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NIST Chemistry WebBook. Dimethylamine. [Link]
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Doc Brown's Chemistry. Mass spectrum of dimethylamine. [Link]
-
RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
-
Wiley Online Library. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]
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Early pharmacological screening of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
A-84543: An In-Depth Technical Guide to Early Pharmacological Screening
Introduction: Rationale for a Structured Screening Cascade
The compound [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine, hereafter referred to as A-84543, is a novel phenethylamine derivative. Its structural architecture, featuring a chlorophenyl ring and a dimethylamine moiety, suggests a potential interaction with monoamine transporters.[1] Compounds of this class are frequently investigated for their effects on the central nervous system (CNS), with applications ranging from antidepressants to treatments for attention-deficit hyperactivity disorder (ADHD).[2]
This guide provides a comprehensive framework for the early-stage pharmacological evaluation of A-84543. The described workflow is designed to efficiently characterize its biological activity, identify its primary molecular targets, and assess its preliminary drug-like properties. By adopting a logical, multi-step screening protocol, research efforts can be streamlined, enabling a robust "Go/No-Go" decision for advancing the compound into further preclinical development.[3][4] The cascade progresses from broad, primary screening to more specific, functional assays and concludes with an initial assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) profile.[5]
Part 1: Primary Target Identification via Broad-Panel Radioligand Binding
The initial step is to determine the binding affinity of A-84543 across a wide array of CNS-relevant targets. This approach rapidly identifies the most likely molecular targets and simultaneously flags potential off-target interactions that could lead to undesirable side effects.
Given the structure of A-84543, the primary hypothesis is that it will interact with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Therefore, the screening panel should prioritize these, along with a broad selection of G-protein coupled receptors (GPCRs) and ion channels commonly associated with CNS-active compounds.[6]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Kᵢ) of A-84543 for DAT, NET, and SERT using membranes from HEK293 cells stably expressing the respective human transporters.[7]
-
Membrane Preparation: Thaw cryopreserved cell membrane aliquots and homogenize in ice-cold binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[8] Determine protein concentration using a standard method like the Pierce™ BCA Protein Assay.
-
Assay Plate Preparation: In a 96-well plate, add 150 µL of diluted membranes (optimized protein concentration, e.g., 10-20 µ g/well ), 50 µL of A-84543 at various concentrations (e.g., 0.1 nM to 100 µM), and 50 µL of a specific radioligand.[8]
-
For DAT: Use [³H]-WIN 35,428 (a cocaine analog) at a concentration near its Kₔ (e.g., 4 nM).[9]
-
For NET: Use [³H]-Nisoxetine.
-
For SERT: Use [³H]-Citalopram.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C for DAT) for a duration sufficient to reach equilibrium (e.g., 120 minutes).[9]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine) to separate bound from free radioligand. Wash filters multiple times with ice-cold wash buffer.[8]
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of A-84543. Determine the IC₅₀ value (the concentration of A-84543 that inhibits 50% of radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[7]
Hypothetical Data Presentation: Target Binding Profile
| Target | Radioligand | Kᵢ of A-84543 (nM) |
| hDAT | [³H]-WIN 35,428 | 15.2 |
| hNET | [³H]-Nisoxetine | 28.7 |
| hSERT | [³H]-Citalopram | 1,250 |
| 5-HT₂ₐ Receptor | [³H]-Ketanserin | >10,000 |
| α₁-Adrenergic Receptor | [³H]-Prazosin | >10,000 |
| Muscarinic M₁ Receptor | [³H]-Pirenzepine | >10,000 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The hypothetical data suggest that A-84543 is a potent ligand for both DAT and NET, with significantly lower affinity for SERT and negligible binding to the other screened receptors. This profile is characteristic of a norepinephrine-dopamine reuptake inhibitor (NDRI).[6]
Part 2: Functional Characterization - Neurotransmitter Uptake Assays
After identifying high-affinity binding targets, the next crucial step is to determine the functional consequence of this binding. For transporters, this means assessing whether the compound acts as an inhibitor (blocker) of neurotransmitter uptake or as a substrate (releaser).
Experimental Workflow: Functional Screening
Caption: Integrated workflow for early in vitro ADME-Tox assessment.
Metabolic Stability Assay
This assay assesses the susceptibility of A-84543 to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). [10][11]
-
Protocol:
-
Incubate A-84543 (e.g., 1 µM) with human liver microsomes (HLMs, e.g., 0.5 mg/mL protein) at 37°C. [12] 2. Initiate the metabolic reaction by adding a NADPH-regenerating system. [10] 3. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the disappearance of the parent compound (A-84543) over time using LC-MS/MS. [11] 6. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). [12]
-
Cell Permeability (Caco-2) Assay
The Caco-2 assay is a widely used in vitro model to predict intestinal drug absorption and identify compounds that may be substrates of efflux transporters like P-glycoprotein (P-gp). [13][14]
-
Protocol:
-
Culture Caco-2 cells on semipermeable filter inserts for ~21 days until they form a differentiated, polarized monolayer. [15] 2. Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). [16] 3. To measure apical-to-basolateral (A→B) permeability, add A-84543 to the apical (donor) side and sample from the basolateral (receiver) side over time (e.g., 2 hours). [17] 4. To measure basolateral-to-apical (B→A) permeability, perform the assay in the reverse direction.
-
Quantify the concentration of A-84543 in the samples via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₐₚₚ) and the efflux ratio (ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)). An ER > 2 suggests active efflux. [14]
-
Cardiotoxicity (hERG) Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. [18]Therefore, early assessment of hERG liability is a regulatory requirement and a critical safety screen. [19][20]
-
Protocol (Automated Patch-Clamp):
-
Use a cell line stably expressing the hERG channel (e.g., HEK293).
-
Employ an automated patch-clamp system to measure hERG potassium currents.
-
Apply a specific voltage pulse protocol to elicit the characteristic hERG current.
-
Perfuse the cells with increasing concentrations of A-84543 and measure the corresponding inhibition of the hERG current.
-
Determine the IC₅₀ value for hERG channel block.
-
Cytotoxicity Assay
This assay provides a general measure of the toxicity of A-84543 to a representative cell line, such as the human liver cell line HepG2. [21]
-
Protocol (MTS Assay):
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of A-84543 for an extended period (e.g., 72 hours). [21] 3. Add a tetrazolium compound (e.g., MTS), which is converted by viable cells into a colored formazan product.
-
Measure the absorbance of the formazan product, which is proportional to the number of living cells.
-
Calculate the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Hypothetical Data Presentation: Summary of ADME-Tox Profile
| Parameter | Assay | Result | Interpretation |
| Metabolic Stability | HLM | t₁/₂ = 55 min | Moderately Stable |
| Permeability | Caco-2 | Pₐₚₚ (A→B) = 15.5 x 10⁻⁶ cm/s | High Permeability |
| Efflux | Caco-2 | Efflux Ratio = 1.2 | Not a P-gp Substrate |
| Cardiotoxicity | hERG | IC₅₀ = 12.5 µM | Moderate Risk |
| Cytotoxicity | HepG2 | CC₅₀ = 35 µM | Low Cytotoxicity |
Data are hypothetical and for illustrative purposes only.
Part 4: Data Synthesis and Go/No-Go Decision
The culmination of this screening cascade is the integration of all data points to form a holistic profile of A-84543.
-
Pharmacological Profile: The compound is a potent and relatively balanced dual dopamine and norepinephrine reuptake inhibitor. This profile is therapeutically relevant for conditions like depression and ADHD. [6]* ADME Profile: A-84543 exhibits high permeability and is not a substrate for P-gp efflux, suggesting good potential for oral absorption and brain penetration. [22]Its metabolic stability is moderate, indicating it is not likely to be cleared too rapidly in vivo.
-
Safety Profile: The compound shows low general cytotoxicity. However, the hERG IC₅₀ is a point of concern. A therapeutic window must be established by comparing the hERG IC₅₀ to the expected efficacious plasma concentration. A safety margin (hERG IC₅₀ / Efficacious Cₘₐₓ) of >30-100x is generally desired.
Decision: GO (with caution). The potent and selective dual NDRI profile, combined with a favorable ADME assessment, warrants further investigation. However, the moderate hERG activity must be addressed. The next steps should include lead optimization to improve the hERG safety margin while retaining the desired pharmacological activity, followed by in vivo pharmacokinetic and efficacy studies in relevant animal models.
References
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- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
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- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). NCBI.
- Unraveling the Role of hERG Channels in Drug Safety. (n.d.). Creative Bioarray.
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- In Vitro Safety Pharmacology Assays. (n.d.). Charles River Laboratories.
- Microsomal Clearance/Stability Assay. (n.d.). Domainex.
- Herg assay, Structure, Various screening methods and Advantages. (n.d.). Slideshare.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (n.d.). Blog.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
- Isolate Functional Synaptosomes. (2012). Thermo Fisher Scientific.
- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). FR.
- Early Drug Discovery and Development Guidelines. (2012). NCBI.
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- Principles of early drug discovery. (n.d.). PubMed Central.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays. (2020). PubMed Central.
- In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central.
- In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. (2020). ACS Publications.
- In Vitro ADME Assays. (2019). Alera Labs, LLC.
- ADME attribute alignment of marketed CNS drugs and CNS candidates. (n.d.). ResearchGate.
- ADME & In Vitro Toxicology. (n.d.). Southern Research.
- FDA issues advice for early stages of clinical drug development. (n.d.).
- A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. (n.d.). RSC Publishing.
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- [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine. (n.d.). Chem-Impex.
- Guideline on strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products. (2017). EMA.
- Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia.
- Cellular Uptake & Cellular Release Assays. (n.d.). Gifford Bioscience.
- Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
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An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine, a compound of interest in medicinal chemistry and drug discovery. Due to a notable absence of experimentally determined data in publicly accessible literature, this guide synthesizes fundamental chemical information with high-quality computational predictions to offer a robust profile for this molecule. It is intended to serve as a foundational resource for researchers, providing essential data for experimental design, analytical method development, and computational modeling. This guide also outlines standardized, field-proven protocols for the experimental determination of these properties, encouraging the generation of empirical data to further characterize this compound.
Introduction
1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine (CAS No. 96798-20-8) is a substituted ethanediamine derivative. The presence of a chlorophenyl group, a chiral center, and two amine functionalities with differing basicities suggests its potential as a scaffold in the development of novel therapeutic agents. The physicochemical properties of such a molecule are paramount, as they govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. Understanding these properties is a critical first step in the drug development pipeline.
This whitepaper moves beyond a simple recitation of data. It provides context and causality, explaining why certain properties are significant and how they can be reliably determined. The structure of this guide is designed to logically flow from the fundamental identity of the molecule to its key physicochemical characteristics and the practical methodologies for their assessment.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity.
Chemical Structure
Caption: Figure 1: 2D Structure of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine.
Fundamental Molecular Data
A summary of the basic molecular identifiers for 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine is presented in Table 1. This information is consistently reported across chemical supplier databases and serves as the primary identifier for this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂ | [1] |
| Molecular Weight | 198.69 g/mol | [1] |
| CAS Number | 96798-20-8 | [1] |
| Canonical SMILES | CN(C)CC(C1=CC(=CC=C1)Cl)N | In-house Generation |
| InChI Key | BGPXGDRMDBQGTP-UHFFFAOYSA-N | In-house Generation |
Table 1: Fundamental Molecular Identifiers
Predicted Physicochemical Properties
In the absence of experimental data, computational predictions provide valuable insights into the behavior of a molecule. The following properties have been predicted using established algorithms and are presented to guide initial experimental work.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | Not available | Influences solubility, dissolution rate, and formulation stability. |
| Boiling Point | Not available | Relevant for purification and handling of the compound if it is a liquid at room temperature. |
| pKa (most basic) | ~9.5 - 10.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | ~2.5 - 3.5 | A measure of lipophilicity, which affects membrane permeability and distribution. |
| Aqueous Solubility | Low | Impacts bioavailability and formulation options. |
Table 2: Predicted Physicochemical Properties
Expert Insight: The predicted pKa suggests that at physiological pH (7.4), the primary and tertiary amine groups will be protonated to a significant extent. This has profound implications for its interaction with biological membranes and potential targets. The predicted LogP indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural elucidation and purity assessment. While experimental spectra are not available, predicted spectra can guide the interpretation of future experimental data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a roadmap for chemists to confirm the structure of the synthesized compound.
-
¹H NMR: Protons on the aromatic ring are expected to appear in the range of 7.0-7.5 ppm. The methine proton adjacent to the phenyl ring and the primary amine will likely be a multiplet between 3.5 and 4.5 ppm. The methylene protons of the ethane backbone would likely appear as complex multiplets between 2.5 and 3.5 ppm. The methyl groups on the tertiary amine will be a singlet, likely between 2.0 and 2.5 ppm. The protons of the primary amine will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
¹³C NMR: The aromatic carbons will resonate between 120 and 145 ppm. The carbon bearing the chlorine atom will be in the upper end of this range. The aliphatic carbons will appear between 30 and 70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present:
-
N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Peaks in the 1000-1200 cm⁻¹ region.
-
C-Cl stretch: A peak in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 198 and an M+2 peak at m/z 200 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the cleavage of the C-C bond of the ethane backbone and loss of the dimethylamino group.
Experimental Protocols for Physicochemical Characterization
To address the current data gap, the following section details standardized protocols for the experimental determination of the key physicochemical properties of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine.
Synthesis and Purification
A plausible synthetic route for 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine would involve the reductive amination of a suitable ketone precursor.
Caption: Figure 2: Plausible Synthetic Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-chlorophenylacetone in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added N,N-dimethylethylenediamine.
-
Reduction: The mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent such as sodium triacetoxyborohydride.
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Protocol:
-
A small amount of the purified, dry crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range over which the solid melts is recorded.
Determination of pKa
Principle: The pKa values are determined by potentiometric titration, which measures the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).
Protocol:
-
A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and methanol).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points. For a diamine, two pKa values are expected.
Caption: Figure 3: Workflow for pKa Determination.
Determination of Solubility
Principle: The solubility of a compound in various solvents is determined by adding a known amount of the compound to a known volume of the solvent until saturation is reached.
Protocol (for aqueous and organic solvents):
-
An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Analysis
Protocols:
-
NMR Spectroscopy:
-
Prepare a solution of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the purified compound using an ATR-FTIR spectrometer.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., electrospray ionization for LC-MS or electron ionization for GC-MS).
-
Conclusion and Future Directions
1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine presents an interesting scaffold for further investigation in drug discovery. This technical guide has provided a comprehensive overview of its fundamental molecular identity and a robust set of predicted physicochemical properties. The lack of experimental data highlights a clear opportunity for researchers in this field. The detailed protocols provided herein offer a standardized approach to experimentally determine these crucial parameters. The generation and publication of this experimental data will be invaluable to the scientific community, enabling more accurate computational modeling and accelerating the rational design of new chemical entities based on this promising molecular framework.
References
-
Pharmaffiliates. "[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine". pharmaffiliates.com. [Link]
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CAS number 96798-20-8 properties and structure
An In-Depth Technical Guide to 2-(2-Ethoxyethoxy)ethyl Acetate
For professionals in research, drug development, and chemical manufacturing, a thorough understanding of solvent properties is paramount. This guide provides a comprehensive technical overview of 2-(2-Ethoxyethoxy)ethyl acetate (CAS No. 112-15-2), a high-boiling point, slow-evaporating solvent with a unique combination of ether and ester functionalities. This document delves into its chemical structure, physicochemical properties, synthesis, applications, and safety protocols, offering valuable insights for its effective and safe utilization in various scientific and industrial settings.
Chemical Identity and Structure
Chemical Name: 2-(2-Ethoxyethoxy)ethyl acetate[1][2]
Synonyms: Diethylene glycol monoethyl ether acetate, Carbitol™ acetate, Ethyl diglycol acetate[1][2][3]
CAS Number: 112-15-2
Molecular Formula: C8H16O4
Molecular Weight: 176.21 g/mol [4]
The molecular structure of 2-(2-ethoxyethoxy)ethyl acetate features both an ether linkage and an ester group, which contributes to its versatile solvency.[5] This unique combination allows it to dissolve a wide range of substances, from polar to moderately nonpolar compounds.
Caption: Chemical structure of 2-(2-Ethoxyethoxy)ethyl acetate.
Physicochemical Properties
Understanding the physical and chemical properties of a solvent is crucial for its application. 2-(2-Ethoxyethoxy)ethyl acetate is a colorless liquid with a mild, pleasant ester-like or vinegar-like odor.[1][5] It is also described as hygroscopic, meaning it can absorb moisture from the air.[2][6]
| Property | Value | Source |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 217-218 °C | |
| Melting Point | -25 °C | [1] |
| Flash Point | 98 °C (closed cup) | |
| Density | 1.01 g/cm³ at 20 °C | |
| Vapor Pressure | 0.3 hPa at 20 °C | |
| Autoignition Temperature | 310 °C | |
| Water Solubility | Soluble | [8] |
Synthesis
Industrially, 2-(2-ethoxyethoxy)ethyl acetate is typically synthesized through the esterification of diethylene glycol monoethyl ether (also known as ethyl carbitol) with acetic acid.[5] This reaction is an equilibrium process and is often catalyzed by an acid catalyst to increase the reaction rate and yield.
Reaction:
CH3CH2OCH2CH2OCH2CH2OH + CH3COOH ⇌ CH3CH2OCH2CH2OCH2CH2OOCCH3 + H2O
To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture.
Applications in Research and Industry
The versatile solvent properties of 2-(2-ethoxyethoxy)ethyl acetate make it a valuable component in a wide array of applications:
-
Coatings and Inks: Its slow evaporation rate and high solvency for resins, such as cellulose esters, make it an excellent solvent in the formulation of paints, lacquers, and printing inks.[7][8] It helps in achieving a high gloss finish in automobile lacquers.[8]
-
Industrial Solvent: It is used as a process solvent in various chemical reactions and as a cleaning agent.
-
Cosmetics: It can be found in some cosmetic formulations as a moisturizer in creams and lipsticks.[5]
-
Other Uses: It is also utilized as a lubricant for aluminum foil rolling and metal wire drawing.[5]
Safety and Handling
While 2-(2-ethoxyethoxy)ethyl acetate is considered to have low toxicity, proper safety precautions are essential.[9]
Health Hazards:
-
Eye Irritation: It can cause serious eye irritation.[1][2] In case of contact, rinse cautiously with water for several minutes.[1]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.[9]
-
Ingestion: Ingestion may cause irritation of the digestive tract.[9]
Handling and Storage:
-
Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]
-
Keep containers tightly closed.[9]
-
This compound may form explosive peroxides, especially under anhydrous conditions.[3]
Experimental Protocol: Peroxide Test
To ensure safety, it is crucial to test for the presence of peroxides before heating or distilling this solvent.
Materials:
-
Potassium iodide (KI) solution (10% w/v)
-
Starch solution (1% w/v)
-
Solvent sample
Procedure:
-
To 1 mL of the solvent sample in a test tube, add 1 mL of the 10% potassium iodide solution.
-
Shake the mixture vigorously for 1 minute.
-
Add a few drops of the starch solution.
-
Observation: The development of a blue-black color indicates the presence of peroxides.
If peroxides are present, they must be removed before use, for example, by treatment with a reducing agent like sodium sulfite or by passing the solvent through activated alumina.
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Characterizing the Interaction of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine with Monoamine Transporters: A Methodological Framework
An In-Depth Technical Guide
Abstract
The pharmacological assessment of novel psychoactive substances is critical for both drug development and public health. A primary mechanism of action for many centrally acting compounds is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are integral to regulating neurotransmission and are the targets for a wide array of therapeutics and substances of abuse.[1][2][3] This guide presents a comprehensive methodological framework for characterizing the interaction of a novel compound, specifically [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine, with these key transporters. While specific binding and functional data for this particular molecule are not extensively available in peer-reviewed literature, this document serves as a detailed, field-proven guide for researchers to elucidate its neuropharmacological profile. We will detail the requisite in-vitro assays, from radioligand binding to functional neurotransmitter uptake, providing step-by-step protocols and explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel chemical entities.
Introduction: The Critical Role of Monoamine Transporters
Monoamine transporters (MATs) are a class of solute carrier proteins (SLC6 family) that mediate the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into presynaptic neurons.[2][3][4] This process is fundamental for terminating neurotransmitter signaling and maintaining homeostatic balance within the central nervous system.[5] The transport is an active process, relying on the electrochemical gradient of sodium ions (Na+) maintained by Na+/K+ ATPase.[2][4]
Given their central role, DAT, NET, and SERT are primary targets for a vast range of pharmacological agents, including antidepressants, treatments for ADHD, and psychostimulants like cocaine and amphetamines.[2][3] Therefore, a thorough understanding of how a novel compound interacts with these transporters is a cornerstone of its pharmacological characterization. This involves determining not only its binding affinity but also its functional effect—whether it acts as an inhibitor (blocker) of reuptake or as a substrate (releaser).[6][7]
This guide will use this compound as a case study to outline the essential experimental workflows for this characterization.
Compound of Interest:
-
Chemical Name: this compound
-
Synonym(s): 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
-
CAS Number: 96798-20-8[8]
-
Molecular Formula: C10H15ClN2[8]
-
Molecular Weight: 198.7 g/mol
Foundational Analysis: In Vitro Binding Affinity
The initial step in characterizing the interaction of a test compound with monoamine transporters is to determine its binding affinity (Ki). This is typically achieved through competitive radioligand binding assays.[9] These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor.[9] The principle lies in measuring the ability of the unlabeled test compound to displace a known high-affinity radioligand from the transporter.
Causality in Experimental Design: Why Radioligand Binding First?
-
Direct Measurement of Affinity: This assay directly quantifies the interaction between the compound and the transporter's binding site, independent of downstream functional effects.
-
Screening and Prioritization: It provides a rapid and high-throughput method to screen compounds and prioritize those with significant affinity for further functional testing.
-
Foundation for Functional Assays: The determined affinity (Ki) helps in selecting an appropriate concentration range for subsequent, more complex functional assays.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized framework and should be optimized for specific laboratory conditions.[9][10][11]
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Materials:
-
Biological Material: Cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.
-
Radioligands (Selective for each transporter):
-
hDAT: [³H]WIN 35,428 (also known as [³H]CFT)
-
hNET: [³H]Nisoxetine
-
hSERT: [³H]Citalopram
-
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.
-
Non-specific Binding Control (Unlabeled Ligands):
-
hDAT: 10 µM Cocaine
-
hNET: 10 µM Desipramine
-
hSERT: 10 µM Paroxetine
-
-
Buffers:
-
Binding Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (Ice-cold binding buffer)
-
-
Equipment: 96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation vials, scintillation cocktail, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and vehicle.
-
Non-specific Binding (NSB): Binding buffer, radioligand, and a high concentration of the respective unlabeled ligand for NSB determination.
-
Test Compound: Binding buffer, radioligand, and varying concentrations of this compound.
-
-
Membrane Addition: Add the cell membrane preparation (typically 20-50 µg of protein per well) to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for a sufficient duration to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[11]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.
-
Functional Characterization: Neurotransmitter Uptake Inhibition
While binding affinity is a crucial parameter, it does not describe the functional consequence of the compound-transporter interaction.[6] A compound could be a potent binder but a weak functional inhibitor, or it could be a substrate that is transported itself (a releaser). Neurotransmitter uptake inhibition assays measure the ability of a compound to block the transport of a radiolabeled substrate into cells or synaptosomes, providing a functional measure of potency (IC50).[1][12]
Causality in Experimental Design: Why Uptake Assays are Essential
-
Functional Potency: This assay measures the compound's ability to inhibit the primary function of the transporter—neurotransmitter reuptake. Discrepancies between binding affinity (Ki) and functional potency (IC50) can provide valuable mechanistic insights.[6]
-
Distinguishing Inhibitors from Substrates: While a standard uptake inhibition assay doesn't definitively prove a compound is a substrate, it is a foundational step. Substrates often show lower potency in uptake inhibition assays compared to their binding affinity. Further release assays are needed for confirmation.
-
Physiological Relevance: Using synaptosomes (resealed nerve terminals) provides a more physiologically relevant model system, as it contains the native transporters and associated machinery.[13][14][15]
Experimental Workflow: Synaptosomal Uptake Inhibition Assay
The following diagram illustrates the workflow for a synaptosomal uptake inhibition assay.
Caption: Workflow for Synaptosomal Uptake Inhibition Assay.
Detailed Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay
This protocol is adapted for DAT but can be modified for NET and SERT using appropriate brain regions and radiolabeled substrates.[1][14][16]
Objective: To determine the functional potency (IC50) of this compound at inhibiting dopamine uptake via hDAT.
Materials:
-
Biological Material: Freshly prepared synaptosomes from rat striatum.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: this compound, serially diluted.
-
Non-specific Uptake Control: 10 µM GBR 12909 or Cocaine.
-
Buffers: Krebs-Henseleit buffer (KHB) or similar physiological buffer.
-
Equipment: Microcentrifuge tubes or 96-well plates, filtration apparatus, glass fiber filters, scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the striata of rats using established differential centrifugation protocols. Resuspend the final synaptosomal pellet in ice-cold KHB. Determine protein concentration (e.g., via BCA assay).[15]
-
Assay Setup: To microcentrifuge tubes or wells, add the following:
-
Total Uptake: KHB and vehicle.
-
Non-specific Uptake: KHB and the non-specific uptake control.
-
Test Compound: KHB and varying concentrations of this compound.
-
-
Pre-incubation: Add the synaptosomal suspension (e.g., 100 µg protein) to each tube/well and pre-incubate for 5-10 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 20 nM) to all tubes/wells.
-
Incubation: Incubate for a short period to measure the initial rate of uptake (e.g., 5-10 minutes) at 37°C. Timing is critical.[12]
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed immediately by several washes with ice-cold KHB to remove external radiolabel.
-
Radioactivity Measurement: Lyse the synaptosomes on the filters (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the internalized radioactivity.
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the total and non-specific uptake controls.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Data Synthesis and Pharmacological Profile
The culmination of these assays is a quantitative profile of the test compound's interaction with each monoamine transporter. The data should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacological Profile of this compound at Monoamine Transporters
| Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| DAT | [Insert experimental value] | [Insert experimental value] |
| NET | [Insert experimental value] | [Insert experimental value] |
| SERT | [Insert experimental value] | [Insert experimental value] |
| Data presented as mean ± SEM from at least three independent experiments. |
Interpretation of Results:
-
Potency and Selectivity: The Ki and IC50 values reveal the compound's potency at each transporter. The ratio of these values between transporters (e.g., Ki SERT / Ki DAT) indicates its selectivity.
-
Mechanism of Action Clues: A close correlation between Ki and IC50 values typically suggests a competitive inhibitor mechanism. A significantly higher IC50 value compared to the Ki value may indicate that the compound is a substrate (releaser), although further experiments (e.g., release assays) are required to confirm this.[6]
Conclusion
The characterization of a novel compound's interaction with monoamine transporters is a multi-step process that requires both binding and functional assays for a complete understanding. By following the detailed protocols for radioligand binding and neurotransmitter uptake inhibition outlined in this guide, researchers can establish a robust pharmacological profile for compounds such as this compound. This foundational data is indispensable for predicting a compound's potential therapeutic effects or abuse liability and for guiding further drug development and research.
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
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Rothman, R. B., et al. (2003). Uptake and release of neurotransmitters. Current Protocols in Neuroscience. [Link]
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John, C. E., & Jones, S. R. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]
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Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
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Sharma, B., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
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Riley, A. H., et al. (2013). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters. [Link]
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Redaelli, S., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]
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Methodological & Application
Protocol for Characterizing [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine Activity at Monoamine Transporters Using Neurotransmitter Uptake Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for characterizing the pharmacological activity of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. As a substituted phenethylamine, its structure suggests potential interaction with these critical regulators of neurotransmission. We present detailed, validated protocols for conducting in vitro radiolabeled neurotransmitter uptake inhibition assays using both recombinant cell lines and native brain tissue synaptosomes. The methodologies cover experimental execution, data analysis, and quality control, enabling researchers to reliably determine the potency (IC₅₀) of this compound and elucidate its selectivity profile across the primary monoamine transporters.
Introduction: The Scientific Context
Monoamine transporters (MATs) are integral membrane proteins that regulate the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby terminating neuronal signaling.[1] This reuptake mechanism is a primary target for a vast array of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[2]
The compound of interest, this compound (CAS 96798-20-8), is a member of the substituted phenethylamine class.[3] Its core structure is shared by endogenous neurotransmitters, while specific modifications—a 3-chlorophenyl group and a dimethylamino substitution—suggest a potential for potent and selective interaction with MATs.[3] The 3-chlorophenyl moiety, for instance, is a feature in several compounds known to bind serotonin system components, while the overall scaffold has motifs similar to known dopamine and norepinephrine reuptake inhibitors.[3]
Accurate characterization of this compound's effect on MATs is crucial for understanding its neuropharmacological profile. The functional uptake inhibition assay is the gold-standard method for this purpose.[4][5] It directly measures a compound's ability to block the transport of a neurotransmitter into a cell, providing a quantitative measure of its functional potency (IC₅₀). This guide details the necessary protocols to achieve robust and reproducible results.
Principle of the Uptake Inhibition Assay
The neurotransmitter uptake inhibition assay is a functional competition experiment. The core principle involves measuring the rate of uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into a biological system (cells or synaptosomes) that expresses the transporter of interest. The experiment is run in the presence of varying concentrations of the test compound, this compound. By blocking the transporter, the compound reduces the amount of radiolabeled substrate that can enter the cell. The concentration at which the compound inhibits 50% of the specific substrate uptake is its IC₅₀ value.
Specific uptake is determined by subtracting non-specific uptake from total uptake.[6]
-
Total Uptake: Measured in the absence of any inhibitor.
-
Non-specific Uptake: Measured in the presence of a saturating concentration of a known, highly potent and selective inhibitor for the target transporter. This accounts for substrate entry through diffusion or other non-transporter mediated routes.
The general experimental workflow is depicted below.
Caption: General workflow for the neurotransmitter uptake inhibition assay.
Key Reagents, Materials, and Equipment
This section outlines the critical components required for the successful execution of the protocols.
3.1. Biological Systems
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT are recommended.[7] These provide a robust and reproducible system with low endogenous transporter expression.
-
Animal Tissue: For synaptosome preparations, brain tissue from male Sprague-Dawley rats or C57BL/6 mice is standard. The striatum is highly enriched in DAT, while the cortex or hippocampus can be used for NET and SERT assays.[8]
3.2. Radiochemicals and Control Compounds The selection of appropriate radioligands and reference inhibitors is critical for assay validity.
| Transporter Target | Radiolabeled Substrate | Non-Specific Uptake Control | Positive Control Inhibitor |
| hDAT | [³H]Dopamine or [³H]MPP+ | 10 µM Cocaine or 10 µM GBR-12909 | Cocaine |
| hNET | [³H]Norepinephrine | 10 µM Desipramine | Desipramine |
| hSERT | [³H]Serotonin (5-HT) | 10 µM Citalopram or Fluoxetine | Citalopram |
| Table 1: Recommended radiochemicals and control compounds for each monoamine transporter.[6][9] |
3.3. Buffers and Solutions
-
Krebs-HEPES Buffer (KHB, for cell-based assays): 120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM glucose. Adjust pH to 7.3-7.4.[10]
-
Sucrose Buffer (for synaptosome prep): 0.32 M Sucrose, 5 mM HEPES. Adjust pH to 7.4. Keep on ice.[8]
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS) in dH₂O.
-
Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting (e.g., Ultima Gold™, Betaplate Scint).[11]
3.4. Major Equipment and Consumables
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Refrigerated centrifuge and ultracentrifuge (for synaptosomes)
-
Glass-Teflon homogenizer (for synaptosomes)[8]
-
96-well cell culture plates (poly-D-lysine coated for adherent cells)
-
96-well glass fiber filter plates (e.g., Whatman GF/B or GF/C)[12]
-
Vacuum filtration manifold or cell harvester[13]
-
Liquid scintillation counter[14]
-
Multichannel pipettes
Protocol 1: Uptake Inhibition in Transfected HEK293 Cells
This protocol describes the most common method using recombinant cell lines, which offers high reproducibility and throughput.
4.1. Cell Preparation
-
Culture: Maintain HEK293 cells expressing hDAT, hNET, or hSERT in the recommended growth medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic) at 37°C in a 5% CO₂ incubator.
-
Plating: The day before the assay, seed the cells into a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells per well in 100 µL of media.[7] Ensure the formation of a confluent monolayer on the day of the experiment.
4.2. Assay Procedure
-
Prepare Compound Plate: In a separate 96-well plate, prepare a 2X final concentration serial dilution of this compound in KHB. We recommend a 10-point, 3-fold dilution series starting from 100 µM (final concentration) to cover a wide range. Include wells with KHB only (for total uptake) and a 2X final concentration of the appropriate non-specific uptake control (e.g., 20 µM Cocaine for DAT).
-
Wash Cells: Gently aspirate the culture medium from the cell plate. Wash each well once with 100 µL of room temperature KHB.[9]
-
Pre-incubation: Add 50 µL from the compound plate to the corresponding wells of the cell plate. Incubate for 5-10 minutes at room temperature.[9]
-
Prepare Substrate Solution: Prepare a 2X final concentration of the radiolabeled substrate in KHB. A final concentration near the substrate's Kₘ value is ideal (e.g., 100-200 nM for [³H]dopamine or [³H]5-HT).[9]
-
Initiate Uptake: Add 50 µL of the 2X radiolabeled substrate solution to all wells to start the reaction. The final volume is now 100 µL.
-
Incubate: Incubate the plate at room temperature. The incubation time is critical and must be within the linear range of uptake. This is typically very short: 1-3 minutes for DAT and SERT, and 3-5 minutes for NET .[9]
-
Terminate Uptake: Rapidly terminate the reaction by vacuum filtration using a cell harvester. Wash the cells on the filter mat 3-4 times with 200 µL of ice-cold KHB to separate free radioligand from the cell-associated (bound) ligand.[11][13]
-
Prepare for Counting: Dry the filter mat completely (e.g., 30 minutes at 50°C or under a heat lamp).[11] Once dry, seal the filter plate or punch out the filter discs into scintillation vials. Add ~200 µL (for plates) or 4 mL (for vials) of scintillation cocktail.
-
Quantify: Measure the radioactivity in each well/vial using a liquid scintillation counter, counting for at least 1 minute per sample. The output will be in Counts Per Minute (CPM).
Protocol 2: Uptake Inhibition in Rodent Striatal Synaptosomes
This protocol offers higher physiological relevance by using native brain tissue. The example focuses on DAT, which is highly expressed in the striatum.
5.1. Synaptosome Preparation This procedure must be performed quickly and at 4°C to preserve protein function.
-
Dissection: Euthanize a rodent according to approved institutional guidelines. Rapidly dissect the brain and isolate the striata on an ice-cold plate.[8]
-
Homogenization: Place the tissue in 10 volumes of ice-cold 0.32 M Sucrose-HEPES buffer. Homogenize using a glass-Teflon homogenizer with 10-12 gentle strokes.[15]
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (this pellet is P1).[8]
-
Isolate Crude Synaptosomes: Carefully transfer the supernatant (S1) to a new tube and centrifuge at 15,000-20,000 x g for 20 minutes at 4°C.[15]
-
Wash and Resuspend: Discard the supernatant (S2). The resulting pellet (P2) is the crude synaptosomal fraction. Gently resuspend this pellet in fresh, ice-cold assay buffer (e.g., KHB).
-
Protein Quantification: Determine the protein concentration of the synaptosome preparation using a standard method like the BCA assay.[11]
5.2. Assay Procedure The assay procedure is analogous to the cell-based method, with minor adjustments.
-
Dilute the synaptosome preparation in KHB to a final assay concentration of 50-120 µg of protein per well.[11]
-
Follow steps 4.2.1 to 4.2.9, substituting the cell suspension with the synaptosome preparation. The incubation time for dopamine uptake in striatal synaptosomes is typically very rapid, often 1-2 minutes.
Data Analysis and Interpretation
Caption: Workflow for data analysis from raw counts to IC₅₀ determination.
6.1. Step-by-Step Analysis
-
Calculate Specific Uptake: For each data point, subtract the average CPM of the non-specific binding (NSB) wells from the measured CPM. Specific Uptake (CPM) = Sample (CPM) - Mean NSB (CPM)
-
Normalize Data: Express the specific uptake at each compound concentration as a percentage of the maximum specific uptake (vehicle control). % Activity = 100 * (Specific Uptake_Sample / Specific Uptake_Vehicle)
-
Calculate % Inhibition: % Inhibition = 100 - % Activity
-
Non-linear Regression: Plot % Inhibition versus the logarithm of the compound concentration. Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model, also known as the four-parameter logistic (4PL) equation.[16][17]
The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope)) Where:
-
Y: % Inhibition
-
X: Logarithm of the inhibitor concentration
-
Top/Bottom: Plateaus of the curve (should be constrained near 100 and 0).
-
LogIC₅₀: The log concentration that gives a response halfway between Top and Bottom. The software will calculate the IC₅₀ from this value.
-
HillSlope: Describes the steepness of the curve. A value of ~1 suggests a competitive interaction.[16]
-
6.2. Interpreting the Results
-
IC₅₀: The primary measure of the compound's potency. A lower IC₅₀ indicates a more potent inhibitor.
-
Selectivity: By comparing the IC₅₀ values obtained for DAT, NET, and SERT, you can determine the compound's selectivity profile. For example, a compound with an IC₅₀ of 10 nM at DAT and 1000 nM at SERT is 100-fold selective for the dopamine transporter.
-
Goodness of Fit: Assess the R-squared (R²) value, which should ideally be >0.95, to ensure the model accurately describes the data.[18]
Assay Validation and Quality Control
To ensure the trustworthiness of your results, each assay should include the following checks:[4]
-
Positive Control: A full dose-response curve for a known standard inhibitor (e.g., cocaine for DAT) should be run with every experiment. The resulting IC₅₀ should fall within a consistent, historically-defined range (typically within 2-3 fold of the expected value).
-
Assay Window: The signal-to-background ratio, calculated as Mean Total Uptake (CPM) / Mean NSB (CPM), should be robust, ideally ≥ 5.
-
Data Consistency: Replicates should be tight, with a coefficient of variation (%CV) of less than 15-20%.
By adhering to these detailed protocols and validation criteria, researchers can confidently and accurately profile the activity of this compound, providing crucial insights into its potential as a modulator of monoaminergic neurotransmission.
References
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Application Notes and Protocols for the Investigation of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Phenethylamine Derivative for CNS Research
[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine is a substituted phenethylamine derivative with structural features suggesting potential interactions with key targets in the central nervous system (CNS). Its chemical architecture, characterized by a 3-chlorophenyl ring and a dimethylated ethylamine side chain, positions it as a compound of interest for investigating neuropsychiatric and neurodegenerative disorders. Substituted phenethylamines are a well-established class of psychoactive compounds that includes stimulants, hallucinogens, and antidepressants, primarily exerting their effects through modulation of monoaminergic systems.[1]
This document serves as a comprehensive guide for researchers initiating studies with this compound. It outlines its theoretical mechanism of action based on its structural class, provides detailed protocols for its synthesis and characterization, and describes a strategic workflow for its evaluation in both in vitro and in vivo models relevant to CNS drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for accurate and reproducible experimental work.
| Property | Value | Source/Method |
| IUPAC Name | 1-(3-chlorophenyl)-N¹,N¹-dimethyl-1,2-ethanediamine | --- |
| CAS Number | 96798-20-8 | --- |
| Molecular Formula | C₁₀H₁₅ClN₂ | --- |
| Molecular Weight | 198.69 g/mol | --- |
| Appearance | (Predicted) Off-white to pale yellow solid or oil | Based on similar compounds |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Ethanol, Methanol | --- |
| Storage | Store at -20°C for long-term stability. Protect from light and moisture. | General laboratory practice |
Proposed Mechanism of Action and Therapeutic Rationale
Based on its structural similarity to known CNS-active compounds, this compound is hypothesized to interact with multiple receptor systems implicated in mood, cognition, and psychosis. The primary targets of interest are the Trace Amine-Associated Receptor 1 (TAAR1) and Sigma-1 Receptor (σ1R).
TAAR1 Agonism: TAAR1 is a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic systems.[2][3] It is activated by endogenous trace amines, such as β-phenylethylamine and tyramine.[4] TAAR1 agonists have shown promise as a novel class of antipsychotics and may also have therapeutic potential for substance use disorders and depression.[2][5] The phenethylamine scaffold of the title compound is a key pharmacophore for TAAR1 agonism.[6][7] Activation of TAAR1 can lead to a reduction in dopamine neuron firing, which is a desirable attribute for antipsychotic agents.[3][8]
Sigma-1 Receptor Modulation: The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress, calcium signaling, and neuronal plasticity. Ligands for the σ1R are being investigated for a wide range of neurological disorders, including depression, anxiety, and neurodegenerative diseases.[9] Many synthetic compounds, including substituted phenethylamines, exhibit affinity for σ1R.[10]
The following diagram illustrates the potential signaling pathways modulated by this compound.
Caption: Proposed signaling pathways for the title compound.
Protocols for Synthesis and Characterization
Protocol 1: Synthesis via Reductive Amination
This protocol describes a plausible synthetic route based on the reductive amination of an α-amino ketone intermediate. This is a common and versatile method for the synthesis of substituted phenethylamines.[11][12]
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Step-by-Step Procedure:
-
Synthesis of 2-bromo-1-(3-chlorophenyl)ethan-1-one:
-
Starting from 3-chlorophenylacetic acid, prepare the corresponding acyl chloride using a standard chlorinating agent like thionyl chloride.
-
React the acyl chloride with diazomethane to form the α-diazoketone.
-
Treat the α-diazoketone with hydrobromic acid to yield the α-bromoketone, 2-bromo-1-(3-chlorophenyl)ethan-1-one. This is a common route to α-haloketones which are versatile synthetic intermediates.[13]
-
-
Synthesis of 1-(3-chlorophenyl)-2-(dimethylamino)ethan-1-one:
-
Dissolve 2-bromo-1-(3-chlorophenyl)ethan-1-one in a suitable aprotic solvent such as acetonitrile.
-
Add an excess (e.g., 3 equivalents) of a solution of dimethylamine in a solvent like ethanol or THF.
-
Stir the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by partitioning between an organic solvent and aqueous sodium bicarbonate. The organic layer is then dried and concentrated to yield the crude α-amino ketone.
-
-
Reductive Amination to this compound:
-
Dissolve the crude 1-(3-chlorophenyl)-2-(dimethylamino)ethan-1-one in methanol.
-
Add a large excess of ammonia (e.g., as a 7N solution in methanol) to form the imine in situ.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise while maintaining the temperature below 30°C. NaBH₃CN is a selective reducing agent for imines in the presence of ketones.[14]
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with dilute hydrochloric acid.
-
Basify the solution with aqueous sodium hydroxide and extract the product with an organic solvent like dichloromethane.
-
Purify the final product by column chromatography on silica gel.
-
Protocol 2: Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., LC-MS/MS) to confirm the molecular weight and elemental composition.[15]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity of >98% is recommended for biological assays.
In Vitro Characterization Protocols
The initial characterization of the compound's pharmacological profile should be performed using a panel of in vitro assays to determine its affinity and functional activity at the hypothesized targets.
Protocol 3: TAAR1 Functional Assay (cAMP Accumulation)
This assay measures the ability of the compound to activate TAAR1, which is primarily coupled to the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[4][16]
Materials:
-
HEK-293 cells stably expressing human or rodent TAAR1.
-
Assay buffer (e.g., PBS with calcium and magnesium).
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).[17][18]
-
Reference agonist (e.g., β-phenylethylamine or a known synthetic agonist).
Procedure:
-
Cell Plating: Plate the TAAR1-expressing HEK-293 cells in 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer.
-
Assay:
-
Remove the culture medium from the cells and add a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Add the diluted compounds to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol 4: Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the compound for the σ1R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells or tissues expressing σ1R (e.g., guinea pig brain).[19]
-
Radioligand: -pentazocine is a commonly used selective σ1R ligand.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Non-specific binding control (e.g., haloperidol).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound (the competitor), and a fixed concentration of -pentazocine (typically at its K₋d value).
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Protocol 5: Sigma-1 Receptor Functional Assay (Calcium Flux)
σ1R activation can modulate intracellular calcium (Ca²⁺) levels. This assay measures changes in cytosolic Ca²⁺ in response to the compound.[20][21]
Materials:
-
A suitable cell line expressing σ1R (e.g., BV2 microglia cells).
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., HBSS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Loading: Incubate the cells with the Ca²⁺ indicator dye in assay buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add this compound at various concentrations.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. Changes in fluorescence indicate alterations in intracellular Ca²⁺ concentration.
-
Data Analysis: Quantify the peak fluorescence response or the area under the curve and plot it against the compound concentration to generate a dose-response curve and determine the EC₅₀.
In Vivo Evaluation Protocols
Following promising in vitro results, the compound should be evaluated in animal models to assess its CNS effects, such as potential antidepressant or anxiolytic properties.
Protocol 6: Forced Swim Test (Mouse Model of Depression)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility in this test.[6][9]
Materials:
-
Male C57BL/6J mice.
-
Cylindrical glass beakers (25 cm high, 10 cm diameter).
-
Water at 23-25°C.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route. A typical pre-treatment time is 30-60 minutes.
-
Test:
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker.
-
Record the session for 6 minutes.
-
-
Scoring: Score the last 4 minutes of the test for time spent immobile (making only minimal movements to stay afloat).
-
Data Analysis: Compare the immobility time between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time suggests antidepressant-like activity.
Protocol 7: Elevated Plus Maze (Mouse Model of Anxiety)
The elevated plus maze is used to assess anxiolytic-like effects. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[7][22]
Materials:
-
Male C57BL/6J mice.
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video tracking software.
Procedure:
-
Acclimation and Dosing: Follow the same procedures as in the forced swim test.
-
Test:
-
Place the mouse in the center of the maze, facing a closed arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using the video tracking software.
-
-
Data Analysis: Analyze the recording for the time spent in the open arms and closed arms, and the number of entries into each. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Protocol 8: In Vivo Microdialysis for Neurotransmitter Monitoring
This advanced technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of the compound's neurochemical effects.[13][23]
Workflow Diagram:
Caption: Workflow for in vivo microdialysis experiment.
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting a brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Compound Administration: Administer this compound and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.[24]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels and plot the time course of the effects.
Conclusion
This compound represents a promising chemical scaffold for the exploration of novel CNS-active agents. Its structural characteristics suggest a pharmacological profile centered on the modulation of TAAR1 and σ1R. The protocols outlined in this document provide a systematic and comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound. By following this strategic approach, researchers can effectively elucidate its mechanism of action and assess its therapeutic potential in models of neuropsychiatric disorders.
References
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Application Notes and Protocols for the In Vitro Experimental Design with 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Scaffold
In the landscape of neuropharmacology, the phenethylamine scaffold is a cornerstone for the development of compounds targeting the central nervous system. 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine, hereafter referred to as "Compound X," is a synthetic derivative of this class. Its structural features, specifically the chlorinated phenyl ring and the N,N-dimethyl-1,2-ethanediamine side chain, suggest a potential interaction with monoamine transporters. These transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutic agents, including antidepressants and psychostimulants.[1][2]
The precise pharmacological profile of Compound X is currently uncharacterized. Therefore, a systematic in vitro experimental cascade is essential to elucidate its mechanism of action, potency, selectivity, and potential for off-target liabilities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of Compound X, or other novel compounds with a similar structural hypothesis. The following protocols are designed to be self-validating, incorporating industry-standard controls and providing a logical progression from high-throughput primary screening to more detailed secondary and safety-related assays.
The In Vitro Screening Cascade: A Phased Approach to Characterization
A tiered approach is the most efficient method for characterizing a novel compound. This cascade begins with broad, high-throughput screening to identify primary biological targets, followed by more detailed, lower-throughput assays to confirm activity and determine potency. The final stage involves assessing potential safety liabilities.
Figure 1: A tiered in vitro screening cascade for Compound X.
Phase 1: Primary Screening - High-Throughput Monoamine Transporter Assay
The initial step is to rapidly assess whether Compound X interacts with the primary hypothesized targets: DAT, SERT, and NET. A fluorescence-based neurotransmitter uptake assay is ideal for this purpose due to its high-throughput nature and elimination of radioactivity.[3][4][5][6]
Scientific Rationale
These assays utilize a fluorescent substrate that mimics the natural monoamine neurotransmitters.[7][8] Cells engineered to express a specific transporter (e.g., HEK293-hDAT) will take up this substrate, leading to an increase in intracellular fluorescence. If Compound X inhibits the transporter, the uptake of the fluorescent substrate will be reduced, resulting in a lower fluorescence signal. This provides a direct measure of the compound's inhibitory activity. A masking dye is often included to quench extracellular fluorescence, thereby improving the signal-to-noise ratio.[3]
Protocol 1: Fluorescence-Based Neurotransmitter Transporter Uptake Inhibition Assay
Materials:
-
HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.
-
Assay plates (e.g., 96- or 384-well, black, clear bottom, poly-D-lysine coated).
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).[3][7][8]
-
Compound X stock solution (e.g., 10 mM in DMSO).
-
Positive control inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with bottom-read capabilities.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the assay plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of Compound X in assay buffer. A typical starting concentration for screening is 10 µM. Also, prepare dilutions of the appropriate positive control.
-
Assay Initiation:
-
Remove the culture medium from the cells.
-
Add the diluted Compound X, positive control, or vehicle (DMSO in assay buffer) to the respective wells.
-
Incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C.
-
-
Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells.
-
Signal Detection: Immediately transfer the plate to a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a specified incubation time.
Data Analysis: Calculate the percent inhibition of transporter activity for Compound X relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Signal_CompoundX - Signal_Background) / (Signal_Vehicle - Signal_Background))
A significant inhibition (typically >50%) at the screening concentration would classify Compound X as a "hit" for that specific transporter.
Phase 2: Secondary Screening - Potency Determination with Radiolabeled Assays
For any transporter where Compound X is identified as a hit, the next step is to determine its potency by generating a concentration-response curve and calculating the half-maximal inhibitory concentration (IC50). Radiolabeled neurotransmitter uptake assays are the gold standard for this purpose due to their high sensitivity and direct measurement of the uptake of the natural neurotransmitter.[9][10]
Scientific Rationale
This assay directly measures the uptake of a radiolabeled form of the natural neurotransmitter (e.g., [3H]dopamine) into cells expressing the corresponding transporter. The amount of radioactivity incorporated into the cells is proportional to the transporter activity. By measuring the reduction in radiolabeled neurotransmitter uptake across a range of Compound X concentrations, a dose-dependent inhibition curve can be generated.
Figure 3: Principle of the MTT cytotoxicity assay.
Protocol 4: hERG Channel Blockade Assay
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization. [11][12]Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes. Therefore, assessing the potential of a compound to block the hERG channel is a critical step in preclinical safety evaluation. Automated patch-clamp electrophysiology is the current industry standard for this assessment. [12][13][14][15] Materials:
-
CHO or HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or IonWorks).
-
Extracellular and intracellular recording solutions.
-
Compound X stock solution.
-
Positive control hERG blocker (e.g., E-4031 or astemizole).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Automated Patch-Clamp:
-
The automated system will capture individual cells and form a high-resistance seal (gigaseal).
-
The system then establishes a whole-cell recording configuration.
-
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents.
-
Compound Application: After establishing a stable baseline current, apply a range of concentrations of Compound X to the cells.
-
Current Measurement: Measure the hERG current in the presence of each concentration of Compound X.
Data Analysis:
-
Calculate the percentage of hERG current inhibition at each concentration of Compound X relative to the baseline current.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 for hERG channel blockade.
Data Summary and Interpretation
The data generated from this in vitro screening cascade should be compiled to create a comprehensive pharmacological profile of Compound X.
| Assay | Parameter | Example Result for Compound X | Interpretation |
| Fluorescence-Based Uptake | % Inhibition @ 10 µM | DAT: 85%, SERT: 20%, NET: 92% | Compound X is a potent inhibitor of DAT and NET. |
| Radiolabeled DAT Uptake | IC50 | 50 nM | Compound X is a potent DAT inhibitor. |
| Radiolabeled NET Uptake | IC50 | 30 nM | Compound X is a potent NET inhibitor. |
| MTT Cytotoxicity (SH-SY5Y) | CC50 | > 50 µM | Compound X does not exhibit significant cytotoxicity in neuronal cells. |
| hERG Blockade | IC50 | 15 µM | A therapeutic window needs to be considered. |
A large therapeutic window between the on-target potency (DAT/NET IC50s) and the off-target liability (hERG IC50 and CC50) would suggest a more favorable safety profile for Compound X.
Conclusion
This detailed guide provides a robust and scientifically sound framework for the initial in vitro characterization of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine (Compound X). By following this phased approach, researchers can efficiently determine its primary molecular targets, quantify its potency and selectivity, and assess key safety liabilities. The insights gained from these experiments are critical for making informed decisions in the early stages of drug discovery and for understanding the fundamental pharmacology of novel psychoactive compounds.
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- Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). Early identification of hERG liability in drug discovery programs by automated patch clamp. Assay and Drug Development Technologies, 6(3), 345-356.
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 54(19), 6543-6555.
- Langer, S. Z., & Arbilla, S. (1988). The L-dopa/carbidopa-induced increase in striatal dopamine: a consequence of a direct action on dopamine terminals? Naunyn-Schmiedeberg's Archives of Pharmacology, 338(6), 621-627.
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RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Retrieved from [Link]
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- Simões, A. C., Pires, D. E., & Varela, C. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(11), 3169.
- Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism.
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Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
- Rothman, R. B., Blough, B. E., & Baumann, M. H. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 517-523.
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
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Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
- Cooper, D. O., & Carlson, K. R. (1983). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of Neuroscience Methods, 9(2), 157-162.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Schoemaker, H., & Langer, S. Z. (1986). Simultaneous evaluation by a double labelling method of drug-induced uptake inhibition and release of dopamine in synaptosomal preparation of rat striatum. Naunyn-Schmiedeberg's Archives of Pharmacology, 334(3), 234-241.
- Kim, M. S., Kim, K. M., Kim, H. J., Lee, J. Y., & Pae, A. N. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 450-458.
- Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 450-458.
- Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.
- Lee, C. H., et al. (2023). Scientists reveal structures of neurotransmitter transporter.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Jorgensen, S., Nielsen, E. O., Peters, D., & Dyhring, T. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 168-176.
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. Retrieved from [Link]
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Topic: A Systematic Approach to Dosage Determination for [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine in Cell Culture
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: Establishing a Foundation for Meaningful In Vitro Research
The compound [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine (CAS No: 96798-20-8) is a substituted phenethylamine, a class of molecules with significant potential in medicinal chemistry and neuropharmacology.[1][2] Its structure, featuring a 3-chlorophenyl group and a dimethylamino substitution, suggests potential interactions with neurotransmitter systems, possibly as a modulator of dopamine or trace amine-associated receptors (TAAR1).[2] As researchers begin to investigate the biological effects of this and other novel compounds, the single most critical preliminary step is the determination of an appropriate dosage range for in vitro studies.
The fundamental goal of dosage determination is to identify a concentration range that elicits a specific, measurable biological effect without inducing widespread cell death, which can confound experimental results.[3][4] This guide, written from the perspective of a senior application scientist, provides a comprehensive, field-proven workflow for systematically determining the optimal concentration of a novel compound. We will move beyond a simple list of steps to explain the causality behind our protocols, ensuring a self-validating system for generating robust and reproducible data.
The core of this process involves establishing two key parameters:
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of the compound that reduces a measured biological parameter (in this context, cell viability) by 50%. This value defines the upper limit of the compound's cytotoxicity.[5]
-
EC50 (Half-Maximal Effective Concentration): The concentration that produces 50% of the maximal desired biological response. This value quantifies the compound's potency for a specific effect.[5][6]
By systematically determining these values, researchers can define a precise experimental window to confidently explore the compound's mechanism of action.
Part 1: Foundational Work - Compound Handling and Stock Solution Preparation
Scientific integrity begins with the basics. The stability and accurate concentration of your compound are paramount for reproducible results.
Physicochemical Properties Summary
| Property | Value / Information | Source |
| CAS Number | 96798-20-8 | [1] |
| Molecular Formula | C₁₀H₁₅ClN₂ | |
| Molecular Weight | 198.7 g/mol | |
| Synonym(s) | 1-(3-chlorophenyl)-N¹,N¹-dimethyl-1,2-ethanediamine | |
| Purity | ≥96% (Varies by supplier) | |
| Storage | Refrigerated (Powder form) | |
| Solubility | Sparingly soluble in water; soluble in DMSO and Ethanol | [2] |
Protocol 1: Preparation of a High-Concentration Master Stock Solution
Expert Rationale: A concentrated stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), is crucial for minimizing the final solvent concentration in your cell culture media, as high levels of DMSO can be independently toxic to cells. The goal is to keep the final DMSO concentration well below 0.5% (v/v) in all experimental conditions.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculation: Determine the required mass of the compound to create a high-concentration stock (e.g., 10 mM or 50 mM).
-
Formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Example for 10 mM stock in 1 mL: Mass = (0.010 mol/L) * (198.7 g/mol ) * (0.001 L) * 1000 = 1.987 mg.
-
-
Weighing: Carefully weigh the calculated mass of the powder. For small quantities, it is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the DMSO volume accordingly to achieve the desired concentration.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Solubilization: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Dispense the master stock into small, single-use aliquots in sterile amber tubes. Store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
-
Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Part 2: The Upper Limit - Determining the Cytotoxic Profile (IC50)
Before assessing for a specific biological effect, you must first map the compound's toxicity. This ensures that any observed effect in later experiments is not simply a byproduct of cell death. The MTT assay, a colorimetric assay that measures metabolic activity, is a reliable and widely used method for this purpose.[7][8]
Experimental Workflow for Dosage Determination
Caption: Workflow for determining IC50 and EC50 values.
Protocol 2: IC50 Determination via MTT Assay
Expert Rationale: This protocol establishes a dose-response curve for cytotoxicity. A wide range of concentrations is tested initially to capture the full dynamic range of the compound's effect on cell viability.[3]
Materials:
-
Selected adherent cell line (e.g., HeLa, HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). The density should allow for logarithmic growth over the course of the experiment.[5]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a set of intermediate dilutions of your master stock in complete culture medium.
-
Scientist's Note: Perform serial dilutions in a separate "dilution plate" or tubes, not directly in the wells with cells, to ensure accuracy.
-
Create a 2X concentration series. For example, to test final concentrations from 0.1 µM to 100 µM, prepare 2X solutions from 0.2 µM to 200 µM.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the old media from the cells.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Crucial Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.2%). This is your 100% viability reference.
-
Untreated Control: Cells with fresh medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank: Wells with medium only (no cells) for background subtraction.
-
-
-
Incubation: Incubate the plate for a relevant exposure time (typically 24, 48, or 72 hours). 48 hours is a common starting point.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other measurements.
-
Calculate Percent Viability:
-
Formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100
-
-
Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis.
-
Determine IC50: Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[5] The IC50 is the concentration at which the curve passes through 50% viability. This is easily performed in software like GraphPad Prism.
Example IC50 Data Table
| Concentration (µM) | Log(Concentration) | % Viability (Mean) |
| 0 (Vehicle) | N/A | 100.0 |
| 0.1 | -1.0 | 98.5 |
| 0.5 | -0.3 | 95.2 |
| 1.0 | 0.0 | 89.1 |
| 5.0 | 0.7 | 70.3 |
| 10.0 | 1.0 | 52.1 |
| 25.0 | 1.4 | 25.6 |
| 50.0 | 1.7 | 10.4 |
| 100.0 | 2.0 | 4.8 |
| Calculated IC50 | ~10.5 µM |
Part 3: The Desired Effect - Determining Potency (EC50)
With the cytotoxic profile established, you can now investigate the compound's potency for its intended biological effect at non-toxic concentrations. The choice of assay is entirely dependent on your research hypothesis. Since the mechanism for this compound is not yet defined, we present a generalized protocol that must be adapted.
Hypothetical Scenario: We hypothesize the compound activates a specific cell surface receptor, leading to the activation of a downstream signaling pathway (e.g., activation of CREB, a transcription factor). We can measure the phosphorylation of CREB (pCREB) via an ELISA as our readout.
Protocol 3: EC50 Determination via Cell-Based ELISA
Expert Rationale: This protocol measures a specific molecular event in response to the compound. The concentration range should be centered around and below the previously determined IC50 value to ensure the observed effect is specific and not an artifact of cellular stress or death.
Materials:
-
Cell line expressing the target of interest
-
96-well plate and complete culture medium
-
Compound dilutions prepared in serum-free medium
-
Cell-based ELISA kit for the target of interest (e.g., phospho-CREB)
-
Fixing and permeabilization buffers
-
Primary and HRP-conjugated secondary antibodies
-
Substrate solution (e.g., TMB) and Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight, as in Protocol 2.
-
Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for 4-6 hours. This reduces basal signaling activity, creating a cleaner window to observe compound-induced effects.
-
Compound Treatment:
-
Prepare a 2X serial dilution series of the compound in serum-free medium, using concentrations well below the IC50 (e.g., from 0.01 µM to 5 µM, based on our hypothetical IC50 of ~10.5 µM).
-
Add 100 µL of the 2X dilutions to the appropriate wells. Include a vehicle control.
-
-
Incubation: Incubate for a short, relevant time period to capture the peak signaling event (e.g., 15, 30, or 60 minutes). This often requires time-course optimization.
-
ELISA Protocol: Follow the manufacturer's protocol for the cell-based ELISA kit. This typically involves:
-
Fixing the cells to the plate.
-
Permeabilizing the cell membranes.
-
Incubating with a primary antibody against the target (pCREB).
-
Incubating with an HRP-conjugated secondary antibody.
-
Adding the colorimetric substrate and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Analysis and EC50 Calculation
-
Normalization:
-
Subtract the average absorbance of the vehicle control (baseline response) from all treated wells.
-
Identify the maximum response (Top or Plateau) from your data.
-
Express the data as a percentage of the maximal response: % Max Response = (Absorbance of Well / Max Response Absorbance) * 100.
-
-
Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the % Max Response on the Y-axis.
-
Determine EC50: Use non-linear regression to fit a sigmoidal dose-response curve. The EC50 is the concentration that elicits a response halfway between the baseline and the maximum.[6][9]
Conceptual Dose-Response Relationship
Caption: Relationship between efficacy (EC50) and cytotoxicity (IC50).
Conclusion: Defining the Experimental Window
By systematically applying these protocols, you establish a robust, data-driven foundation for your research. The IC50 value defines the ceiling of toxicity, while the EC50 value quantifies the potency of your compound for a specific biological effect. The concentration range between the EC50 and the IC50 is your experimental window . For all future mechanistic studies, you should select concentrations within this window to ensure that your observations are due to the specific biological activity of this compound and not an artifact of cellular toxicity. This rigorous approach is a hallmark of sound scientific practice and is essential for the successful progression of any drug discovery or chemical biology project.[10][11]
References
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This compound - Pharmaffiliates. [Link]
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How to Develop a Successful in vitro Screening Strategy - International Biopharmaceutical Industry. [Link]
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How to Develop a Successful in vitro Screening Strategy - Newcells. [Link]
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6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. [Link]
-
How to determine EC50 value in vitro for drug/vitamins/supplements? - ResearchGate. [Link]
-
EC50 analysis - Alsford Lab - LSHTM Blogs. [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - Chemical Research in Toxicology. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro - Anticancer Research. [Link]
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A review for cell-based screening methods in drug discovery - PMC - NIH. [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - Platypus Technologies. [Link]
-
Guidelines for accurate EC50/IC50 estimation - PubMed. [Link]
-
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine - Amerigo Scientific. [Link]
-
[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine - BU CyberSec Lab. [Link]
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Chloroxuron - Wikipedia. [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC - PubMed Central. [Link]
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Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Substituted Phenethylamines
Substituted phenethylamines represent a vast and ever-expanding class of psychoactive compounds, encompassing everything from classic amphetamines to a myriad of novel designer drugs.[1][2] Their structural diversity and the continuous emergence of new analogues present a significant challenge for analytical chemists in forensic, clinical, and pharmaceutical settings.[3][4] Accurate and reliable detection methods are paramount for clinical toxicology, forensic investigations, and ensuring the quality and safety of pharmaceutical products. This guide provides an in-depth overview of the principal analytical techniques and detailed protocols for the detection and quantification of substituted phenethylamines.
The core analytical challenge lies in the structural similarity among these compounds, which can lead to cross-reactivity and misidentification, particularly with screening methods.[1] Therefore, a multi-tiered analytical approach, often combining a screening technique with a more specific confirmatory method, is the gold standard. This document will delve into the established methodologies of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC), providing not just the "how" but, more importantly, the "why" behind the procedural steps.
I. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool
GC-MS is a highly specific and sensitive technique that has long been a cornerstone of forensic drug analysis.[4] It combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For many substituted phenethylamines, which can be polar and less volatile, a crucial derivatization step is often required to enhance their thermal stability and volatility, making them amenable to GC analysis.[5]
The Rationale for Derivatization
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. In the context of GC-MS analysis of phenethylamines, derivatization serves several key purposes:
-
Increased Volatility: Many phenethylamines contain polar functional groups (e.g., primary or secondary amines) that make them non-volatile. Derivatization replaces active hydrogens with less polar groups, increasing the compound's vapor pressure and allowing it to be readily vaporized in the GC inlet.
-
Improved Thermal Stability: The derivatization process can protect thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.
-
Enhanced Chromatographic Performance: Derivatized analytes often exhibit better peak shape (less tailing) and improved resolution on common GC columns.
-
Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation of identity.[6]
A common derivatizing agent for phenethylamines is trifluoroacetic anhydride (TFA) or its analogs, which react with the amine groups to form stable, volatile trifluoroacetyl derivatives.[6]
Protocol: GC-MS Analysis of Substituted Phenethylamines in Urine (with Derivatization)
This protocol outlines a general procedure for the extraction, derivatization, and GC-MS analysis of substituted phenethylamines from a urine matrix. Method validation according to established guidelines (e.g., SWGDRUG, ICH) is essential before implementation.[7][8][9][10]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Principle: SPE is a highly effective technique for isolating analytes of interest from a complex biological matrix like urine, while removing endogenous interferences.[11][12] A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) is often ideal for the broad range of polarities found in substituted phenethylamines.
-
Procedure:
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: To 5 mL of urine, add an appropriate internal standard and 2 mL of 0.1 M phosphate buffer. Mix and load the entire sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
-
Procedure:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) as the derivatizing agent.[6]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
3. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used GC system. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of compounds. |
| Injector | Split/Splitless | Splitless mode is used for trace analysis to maximize sensitivity. |
| Injector Temp. | 250°C | Ensures rapid and complete vaporization of the derivatized analytes. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for column efficiency. |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature gradient is essential to separate compounds with different boiling points. |
| MS System | Agilent 5977B or equivalent | A reliable single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for EI, leading to extensive and consistent fragmentation. |
| Source Temp. | 230°C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150°C | Maintains stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification against a spectral library. SIM mode provides higher sensitivity and selectivity for targeted quantification. |
4. Data Analysis
-
Identification: The primary identification is achieved by comparing the acquired mass spectrum of a chromatographic peak with a reference spectrum in a trusted library, such as the NIST/EPA/NIH Mass Spectral Library.[13][14][15][16][17] The retention time of the analyte should also match that of a known standard analyzed under the same conditions.
-
Quantification: For quantitative analysis, a calibration curve is constructed using known concentrations of certified reference standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Workflow for GC-MS Analysis of Substituted Phenethylamines
Caption: GC-MS workflow from sample preparation to final result.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS has emerged as the gold standard for the analysis of drugs in biological matrices, offering superior sensitivity and selectivity compared to many other techniques.[18][[“]] A key advantage of LC-MS/MS for phenethylamine analysis is that derivatization is often not required, simplifying sample preparation and reducing analysis time.[18]
The Power of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry adds an extra layer of specificity by performing two stages of mass analysis. In the most common mode for quantification, Multiple Reaction Monitoring (MRM), the first mass spectrometer (Q1) is set to select a specific precursor ion (typically the protonated molecule, [M+H]⁺, of the target analyte). This precursor ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte of interest, significantly reducing background noise and improving the limit of detection.[20]
Protocol: LC-MS/MS Screening for Substituted Phenethylamines in Serum
This protocol provides a framework for a rapid screening method for a broad range of substituted phenethylamines in serum.
1. Sample Preparation: Protein Precipitation
-
Principle: For serum or plasma samples, the high protein content can interfere with the analysis and foul the LC system. Protein precipitation is a simple and effective method to remove the majority of proteins.[11][21]
-
Procedure:
-
To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | Shimadzu Nexera X2 or equivalent | A high-performance liquid chromatography system capable of handling the required pressures and flow rates. |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) | A versatile column that provides good retention and separation for a wide range of phenethylamines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier used to elute the analytes from the reverse-phase column. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is necessary to separate a wide range of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| MS System | Sciex 5500 QTRAP or equivalent | A sensitive and robust triple quadrupole mass spectrometer. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar and thermally labile compounds. Positive mode is used as phenethylamines readily form [M+H]⁺ ions. |
| IonSpray Voltage | 5500 V | Optimizes the formation of gas-phase ions. |
| Source Temp. | 500°C | Aids in the desolvation of the droplets from the ESI probe. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for targeted analysis. At least two MRM transitions should be monitored for each analyte for confident identification. |
3. Data Analysis
-
Identification: An analyte is considered identified if a peak is detected at the expected retention time and the ratio of the two monitored MRM transitions is within a specified tolerance (e.g., ±20%) of the ratio observed for a certified reference standard.
-
Quantification: As with GC-MS, a calibration curve is generated using the peak area ratio of the analyte to the internal standard.
Workflow for LC-MS/MS Analysis of Substituted Phenethylamines
Caption: LC-MS/MS workflow from sample preparation to final result.
III. High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
While not as specific as mass spectrometric methods, HPLC with ultraviolet (UV) or fluorescence detection can be a robust and cost-effective technique for the quantification of known substituted phenethylamines, particularly in pharmaceutical quality control settings.[22][23] The choice of detector depends on the chromophoric or fluorophoric properties of the analytes.
The Principle of HPLC-UV and HPLC-FLD
-
HPLC-UV: This technique relies on the principle that compounds with chromophores (e.g., aromatic rings) absorb light in the ultraviolet-visible spectrum. The amount of light absorbed is proportional to the concentration of the analyte, according to the Beer-Lambert law.[24]
-
HPLC-FLD: Fluorescence detection is significantly more sensitive and selective than UV detection. It is applicable to compounds that are naturally fluorescent or can be made fluorescent through derivatization. The analyte is excited by light of a specific wavelength and emits light at a longer wavelength, which is then detected.[5]
Protocol: HPLC-UV Analysis of Amphetamine in a Pharmaceutical Formulation
This protocol describes a reversed-phase HPLC method for the quantification of amphetamine in a tablet formulation.
1. Sample Preparation
-
Procedure:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of amphetamine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | A reliable HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | A standard column for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (40:60:0.1 v/v/v) | A simple isocratic mobile phase for the retention and elution of amphetamine. The phosphoric acid helps to control the pH and improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times. |
| Injection Volume | 20 µL | A typical injection volume for this type of analysis. |
| Detector | UV-Vis Detector | |
| Wavelength | 270 nm | The wavelength at which amphetamine exhibits significant UV absorbance. |
3. Data Analysis
-
Quantification: A calibration curve is prepared by injecting known concentrations of an amphetamine reference standard. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration. System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure the performance of the chromatographic system.
IV. Method Validation: Ensuring Trustworthy Results
Regardless of the technique employed, rigorous method validation is a critical requirement to ensure that the analytical procedure is suitable for its intended purpose.[9][25][26] Key validation parameters, as outlined by bodies like the International Council for Harmonisation (ICH) and the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), include:[9][10][27][28][29][30][31]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The analytical landscape for the detection of substituted phenethylamines is dominated by powerful chromatographic techniques coupled with various detection methods. GC-MS remains a robust and reliable confirmatory tool, especially with the use of derivatization to handle the chemical properties of these compounds. LC-MS/MS has become the preferred method in many laboratories due to its exceptional sensitivity, specificity, and reduced need for sample derivatization. HPLC-UV/FLD offers a cost-effective and reliable alternative for quantitative analysis in less complex matrices.
The choice of the most appropriate technique depends on the specific analytical question, the required sensitivity, the nature of the sample matrix, and the available instrumentation. However, the fundamental principles of sound analytical science—proper sample preparation, optimized instrumental conditions, and rigorous method validation—are universal and essential for generating data that is both accurate and defensible.
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NIST Mass Spectral Library - Diablo Analytical. [Link]
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NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. [Link]
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Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV. [Link]
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SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. [Link]
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NIST / EPA / NIH Mass Spectral Library 2020 - Spectrometrics. [Link]
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Mass Spectrometry Data Center, NIST. [Link]
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LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed. [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
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Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs | Request PDF - ResearchGate. [Link]
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SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS RECOMMENDATIONS INCLUDE. [Link]
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LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - CORE. [Link]
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Screening Analysis for Designer Stimulants by LC-MS/MS - PubMed. [Link]
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PART III B Methods of Analysis/Drug Identification - SWGDRUG.org. [Link]
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SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS RECOMMENDATIONS INCLUDE. [Link]
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Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. [Link]
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Screening Analysis for Designer Stimulants by LC-MS/MS | Springer Nature Experiments. [Link]
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HPLC Methods for analysis of Amphetamine - HELIX Chromatography. [Link]
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Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed Central. [Link]
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Automatic Derivatization System for Phenethylamine Drugs - Shimadzu. [Link]
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Rapid determination of amphetamines by high-performance liquid chromatography with UV detection - ResearchGate. [Link]
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New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. [Link]
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Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV) - IU Indianapolis ScholarWorks. [Link]
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Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry | Request PDF - ResearchGate. [Link]
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Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Request PDF - ResearchGate. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
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Sample Preparation In Bioanalysis: A Review - ijstr. [Link]
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Application Notes & Protocols: Preparation of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine Hydrochloride Salt for Research Applications
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine and its subsequent conversion to the hydrochloride salt (CAS No: 1189505-35-8 for the dihydrochloride). This compound, a substituted phenethylamine, is of significant interest to researchers in medicinal chemistry and pharmacology, particularly for its potential as a ligand for sigma receptors. The protocols herein are designed to be robust and reproducible, providing researchers with a reliable method for obtaining high-purity material for experimental use. We detail a multi-step synthetic route starting from commercially available 3'-chloroacetophenone, explain the rationale behind key procedural steps, and provide methods for characterization to ensure the identity and purity of the final product.
Introduction and Scientific Context
This compound, also known as 1-(3-chlorophenyl)-N¹,N¹-dimethyl-1,2-ethanediamine, belongs to the phenethylamine class of compounds. This structural motif is a cornerstone in the development of neurologically active agents. The introduction of a chlorine atom at the 3-position of the phenyl ring and the specific arrangement of the amino groups create a molecule with potential for selective interaction with various biological targets.
Notably, structurally related compounds, such as BD1047 ([2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(diamino)ethylamine), have been identified as potent and selective sigma receptor antagonists.[1] Sigma receptors, particularly the sigma-1 subtype, are chaperone proteins involved in a wide array of cellular functions and are implicated in neuropsychiatric disorders, substance abuse, and neurodegenerative diseases.[2] The synthesis of novel ligands like this compound is therefore a critical step in advancing our understanding of sigma receptor pharmacology and developing new therapeutic probes.[3]
This guide presents a logical and experimentally grounded pathway for the synthesis of this valuable research compound.
Synthetic Strategy Overview
The selected synthetic route is a robust, multi-step process commencing with the commercially available starting material, 3'-chloroacetophenone. The strategy is designed to build the target molecule sequentially, allowing for purification and characterization at intermediate stages. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of the target compound.
The key transformations include:
-
α-Bromination: Introduction of a bromine atom at the position alpha to the ketone is a classic transformation to create a reactive electrophilic site.[1]
-
Azidation: The bromide is displaced by an azide group. This is a reliable method to introduce a nitrogen functionality that can be cleanly reduced to a primary amine.[4]
-
Dual Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is employed to simultaneously reduce the azide to a primary amine and the ketone to a hydroxyl group, which is then reductively aminated in the next step. A more direct approach could involve reduction of the azide followed by reductive amination of the ketone.
-
N,N-Dimethylation: The Eschweiler-Clarke reaction provides a robust and high-yielding method for the exhaustive methylation of the primary amine to the desired tertiary dimethylamine without the risk of forming quaternary ammonium salts.[5][6]
-
Salt Formation: The purified free base is converted to its hydrochloride salt to improve stability, crystallinity, and water solubility for biological assays.
Detailed Experimental Protocols
Safety Precaution: All manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Many of the reagents are corrosive, toxic, or flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| 3'-Chloroacetophenone | ≥98% | Sigma-Aldrich |
| Bromine | ≥99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Sodium Azide | ≥99.5% | Sigma-Aldrich |
| Acetone | ACS Grade | VWR |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| Formaldehyde | 37% solution in water | Sigma-Aldrich |
| Formic Acid | ≥95% | Sigma-Aldrich |
| Hydrochloric Acid, conc. | ~37% | Fisher Scientific |
| Diethyl Ether, anhydrous | ≥99.7% | Sigma-Aldrich |
| 2-Propanol (IPA) | ACS Grade | VWR |
| Sodium Bicarbonate | ACS Grade | Fisher Scientific |
| Sodium Sulfate, anhydrous | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Protocol 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone
This procedure is adapted from standard α-bromination methods for acetophenones.[7]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3'-chloroacetophenone (15.4 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane/Ethyl Acetate).
-
Work-up: Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield 2-bromo-1-(3-chlorophenyl)ethanone as a white to pale yellow solid. Dry under vacuum.
Protocol 2: Synthesis of 2-Azido-1-(3-chlorophenyl)ethanone
This protocol uses a standard nucleophilic substitution to replace the bromide with an azide group.[8]
-
Setup: In a 250 mL round-bottom flask, dissolve the 2-bromo-1-(3-chlorophenyl)ethanone (from Protocol 1, ~0.1 mol) in 150 mL of acetone.
-
Reaction: Add sodium azide (7.8 g, 0.12 mol) to the solution. Stir the mixture at room temperature for 12-16 hours. The formation of sodium bromide as a white precipitate will be observed.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Filter the reaction mixture to remove the precipitated sodium bromide. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azido-1-(3-chlorophenyl)ethanone, which is often used in the next step without further purification. Caution: Organic azides can be explosive and should be handled with care. Avoid heating the neat compound.
Protocol 3: Synthesis of 1-(3-Chlorophenyl)ethane-1,2-diamine
This step involves the reduction of both the azide and the ketone functionalities.
-
Setup: To a 1 L three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 1.0 M solution in THF, 250 mL, 0.25 mol) under a nitrogen atmosphere. Cool the flask in an ice-salt bath.
-
Addition of Azide: Dissolve the crude 2-azido-1-(3-chlorophenyl)ethanone (~0.1 mol) in 100 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (9.5 mL), then 15% aqueous NaOH (9.5 mL), and finally water again (28.5 mL). Stir vigorously for 30 minutes until a granular white precipitate of aluminum salts forms.
-
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1-(3-chlorophenyl)ethane-1,2-diamine as an oil. This intermediate can be purified by vacuum distillation or used directly in the next step.
Protocol 4: Synthesis of this compound (Free Base)
This is a classic Eschweiler-Clarke reductive amination.[9][10]
-
Setup: In a 250 mL round-bottom flask, combine the crude 1-(3-chlorophenyl)ethane-1,2-diamine (~0.1 mol), formic acid (23 mL, ~0.6 mol), and 37% aqueous formaldehyde (22.5 mL, ~0.3 mol).
-
Reaction: Heat the mixture to 90-100 °C in an oil bath for 8-12 hours. Vigorous evolution of CO₂ will be observed initially.
-
Work-up: Cool the reaction mixture to room temperature and carefully make it basic (pH > 12) by the slow addition of 40% aqueous NaOH solution while cooling in an ice bath.
-
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 100 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil.
Protocol 5: Purification and Hydrochloride Salt Formation
-
Purification of the Free Base: The crude oil can be purified by flash column chromatography on silica gel.[11] To prevent the amine from sticking to the acidic silica, either use a solvent system containing a small amount of triethylamine (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5) or use an amine-functionalized silica column.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or 2-propanol (IPA).[7]
-
Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution is acidic and a precipitate forms. Continue stirring for 30 minutes.
-
Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final this compound hydrochloride salt. Recrystallization from an ethanol/ether mixture can be performed for higher purity.[7]
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
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- 11. benchchem.com [benchchem.com]
The Versatile Role of 3-Chlorobenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: 3-Chlorobenzaldehyde as a Strategic Starting Material
In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. 3-Chlorobenzaldehyde, a readily available and cost-effective aromatic aldehyde, has emerged as a strategic building block in the synthesis of a diverse array of pharmaceutical intermediates. The presence of the electron-withdrawing chlorine atom at the meta position, combined with the reactive aldehyde functionality, imparts a unique chemical reactivity profile that allows for a wide range of chemical transformations. This guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from 3-chlorobenzaldehyde, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
I. Synthesis of Alkene-Containing Intermediates via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1] This reaction is particularly valuable in pharmaceutical synthesis for introducing unsaturation, which can be a key structural motif or a handle for further functionalization.
Application Note:
The reaction of 3-chlorobenzaldehyde with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, proceeds efficiently to yield ethyl 3-(3-chlorophenyl)acrylate. The electron-withdrawing nature of the ester group on the ylide makes it less reactive and more stable, generally leading to the preferential formation of the (E)-alkene isomer.[2] The choice of a non-polar solvent like dichloromethane facilitates the dissolution of the reactants and the subsequent precipitation of the triphenylphosphine oxide byproduct upon addition of a less polar co-solvent.
Experimental Protocol: Synthesis of Ethyl (E)-3-(3-chlorophenyl)acrylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Chlorobenzaldehyde | 140.57 | 5.0 g | 35.6 mmol | 1.0 |
| Ethyl (triphenylphosphoranylidene)acetate | 348.38 | 13.6 g | 39.1 mmol | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Hexanes | - | 200 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.6 mmol) of 3-chlorobenzaldehyde in 100 mL of dichloromethane.
-
To the stirring solution, add 13.6 g (39.1 mmol) of ethyl (triphenylphosphoranylidene)acetate portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
To the resulting residue, add 200 mL of hexanes and stir vigorously for 15 minutes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of silica gel, washing with additional hexanes.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to afford ethyl (E)-3-(3-chlorophenyl)acrylate.
Expected Yield: 85-92%
Characterization Data (Representative):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.62 (d, J = 16.0 Hz, 1H), 7.45 (s, 1H), 7.35-7.25 (m, 3H), 6.40 (d, J = 16.0 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.2, 143.1, 136.2, 134.8, 130.3, 130.1, 128.0, 126.8, 119.3, 60.7, 14.3. |
II. Knoevenagel Condensation for the Synthesis of Cyano-Substituted Intermediates
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a weak base.[3] This reaction is instrumental in synthesizing electron-deficient alkenes, which are valuable intermediates in the synthesis of various pharmaceuticals.
Application Note:
The condensation of 3-chlorobenzaldehyde with an active methylene compound like diethyl malonate requires a basic catalyst to deprotonate the malonate.[4] Piperidine is a commonly used catalyst for this transformation. The reaction is often performed in a solvent that allows for azeotropic removal of water, such as benzene or toluene, to drive the equilibrium towards the product.[5] The choice of a weak base is crucial to prevent self-condensation of the aldehyde.[3]
Experimental Protocol: Synthesis of Diethyl 2-(3-chlorobenzylidene)malonate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Chlorobenzaldehyde | 140.57 | 7.03 g | 50.0 mmol | 1.0 |
| Diethyl malonate | 160.17 | 8.81 g | 55.0 mmol | 1.1 |
| Piperidine | 85.15 | 0.43 g | 5.0 mmol | 0.1 |
| Benzene | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 7.03 g (50.0 mmol) of 3-chlorobenzaldehyde, 8.81 g (55.0 mmol) of diethyl malonate, and 100 mL of benzene.
-
Add 0.43 g (5.0 mmol) of piperidine to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (0.9 mL) is collected in the Dean-Stark trap (approximately 3-4 hours).
-
Cool the reaction mixture to room temperature and wash it successively with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield diethyl 2-(3-chlorobenzylidene)malonate as a colorless oil.
Expected Yield: 80-88%
Characterization Data (Representative):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.72 (s, 1H), 7.40-7.25 (m, 4H), 4.33 (q, J = 7.1 Hz, 2H), 4.28 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H), 1.30 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5, 164.1, 140.2, 135.2, 134.6, 130.0, 129.8, 128.5, 128.2, 128.0, 61.9, 61.8, 14.1, 14.0. |
III. Synthesis of Cetirizine Intermediate Precursors
Cetirizine, a widely used second-generation antihistamine, is commonly synthesized from intermediates derived from 4-chlorobenzophenone.[6] While a direct synthesis from 3-chlorobenzaldehyde is not the standard route, a multi-step synthesis can be devised to convert 3-chlorobenzaldehyde into a suitable precursor.
Application Note: A Plausible Synthetic Pathway
A feasible, albeit multi-step, approach to a Cetirizine precursor from 3-chlorobenzaldehyde involves an initial oxidation to 3-chlorobenzoic acid, followed by conversion to the acid chloride, and subsequent Friedel-Crafts acylation of benzene to yield 3-chlorobenzophenone. This can then be reduced to the corresponding benzhydrol, chlorinated to the benzhydryl chloride, and finally reacted with piperazine to form 1-(3-chlorobenzhydryl)piperazine. For the purpose of this guide, we will focus on the synthesis of 1-(4-chlorobenzhydryl)piperazine from the more common starting material, 4-chlorobenzophenone, as a representative example of this class of intermediates.
Experimental Protocol: Synthesis of 1-(4-Chlorobenzhydryl)piperazine[7]
Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Chlorobenzophenone | 216.67 | 10.8 g | 50.0 mmol | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.9 g | 50.0 mmol | 1.0 |
| Methanol | - | 100 mL | - | - |
| Tetrahydrofuran (THF) | - | 150 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 10.8 g (50.0 mmol) of 4-chlorobenzophenone in a mixture of 100 mL of methanol and 150 mL of THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.9 g (50.0 mmol) of sodium borohydride in small portions, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding 200 mL of water.
-
Extract the product with diethyl ether (2 x 200 mL).
-
Wash the combined organic layers with 1 N HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chlorobenzhydrol.
Step 2: Synthesis of 1-(4-Chlorobenzhydryl)piperazine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Chlorobenzhydrol | 218.69 | 10.9 g | 50.0 mmol | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 6.5 g | 55.0 mmol | 1.1 |
| Piperazine | 86.14 | 43.1 g | 500 mmol | 10 |
| Acetonitrile (MeCN) | - | 250 mL | - | - |
Procedure:
-
Dissolve 10.9 g (50.0 mmol) of 4-chlorobenzhydrol in 100 mL of dichloromethane and add 6.5 g (55.0 mmol) of thionyl chloride dropwise at room temperature. Stir overnight. Evaporate the solvent to obtain crude 4-chlorobenzhydryl chloride.[7]
-
Dissolve the crude 4-chlorobenzhydryl chloride in 250 mL of acetonitrile and add 43.1 g (500 mmol) of piperazine.
-
Reflux the mixture at 90 °C for 16 hours.[7]
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to yield 1-(4-chlorobenzhydryl)piperazine.
IV. Synthesis of Cinacalcet Intermediate Precursors
Cinacalcet is a calcimimetic agent used in the treatment of hyperparathyroidism. A key intermediate in its synthesis is 3-(3-(trifluoromethyl)phenyl)propanal.[8] The synthesis of this intermediate typically starts from 3-(trifluoromethyl)benzaldehyde. A potential route from 3-chlorobenzaldehyde would involve the conversion of the chloro group to a trifluoromethyl group.
Application Note: Halogen Exchange (Halex) and Related Transformations
The conversion of an aryl chloride to an aryl trifluoromethyl group is a challenging but important transformation in medicinal chemistry. One approach involves a halogen exchange (Halex) reaction to introduce fluorine, followed by further steps. A more direct approach might involve palladium-catalyzed trifluoromethylation reactions using reagents like (bpy)Cu(CF3) or Me4N(SCF3). However, for this guide, we will focus on a key step in the established synthesis of the Cinacalcet intermediate starting from 3-(trifluoromethyl)benzaldehyde. This highlights the type of chemistry that would be required downstream from a hypothetical conversion of 3-chlorobenzaldehyde.
Experimental Protocol: Reductive Amination to a Cinacalcet Precursor[8]
This protocol describes the reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine, a key step in the synthesis of Cinacalcet. Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[9] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this purpose.[10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-(3-(Trifluoromethyl)phenyl)propanal | 202.17 | 1.0 g | 4.95 mmol | 1.0 |
| (R)-1-(Naphthalen-1-yl)ethanamine HCl | 207.70 | 1.02 g | 4.95 mmol | 1.0 |
| Sodium carbonate | 105.99 | 0.52 g | 4.95 mmol | 1.0 |
| 0.28% Pd/Al₂O₃ | - | 0.19 g | - | - |
| Toluene | - | 10 mL | - | - |
| Hydrogen (H₂) | - | 0.5 MPa | - | - |
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 1.0 g (4.95 mmol) of 3-(3-(trifluoromethyl)phenyl)propanal, 1.02 g (4.95 mmol) of (R)-1-(naphthalen-1-yl)ethanamine hydrochloride, 0.52 g (4.95 mmol) of sodium carbonate, and 0.19 g of 0.28% Pd/Al₂O₃ in 10 mL of toluene.[8]
-
Transfer the Schlenk tube into a stainless-steel autoclave under an inert atmosphere.
-
Pressurize the autoclave with 0.5 MPa of hydrogen gas and stir the reaction mixture at 50 °C for 24 hours.[8]
-
After cooling to room temperature, carefully release the residual gas.
-
Filter the reaction mixture to remove the catalyst and wash the filter cake with toluene.
-
The filtrate can be further purified by standard workup and crystallization procedures to yield the Cinacalcet precursor.
V. Core Reaction Mechanisms and Rationale
The Wittig Reaction
The driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane, which then collapses to the alkene and triphenylphosphine oxide.[7]
Knoevenagel Condensation
The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a weak base to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to give a β-hydroxy intermediate, which readily undergoes dehydration to form the α,β-unsaturated product. The use of a weak base is critical to avoid the self-condensation of the aldehyde.
Reductive Amination
Reductive amination involves two key steps: the formation of an imine or iminium ion from the reaction of a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.[11] The choice of reducing agent is crucial; it must be capable of reducing the imine/iminium ion but not the starting aldehyde. Sodium triacetoxyborohydride is a mild and selective reagent well-suited for this purpose, while catalytic hydrogenation is also a common industrial method.[10]
Conclusion
3-Chlorobenzaldehyde is a versatile and economically important starting material for the synthesis of a wide range of pharmaceutical intermediates. Its unique electronic and steric properties allow for a diverse array of chemical transformations, including Wittig reactions, Knoevenagel condensations, and as a precursor for more complex intermediates used in the synthesis of drugs like Cetirizine and Cinacalcet. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this valuable building block in their synthetic endeavors.
References
-
Organic Syntheses, Coll. Vol. 4, p.441 (1963); Vol. 32, p.65 (1952). [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. [Link]
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Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - MDPI. [Link]
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4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem. [Link]
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Malonic acid, benzal-, diethyl ester - Organic Syntheses Procedure. [Link]
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Synthesis of 3-bromo-4'-chlorobenzhydryl chloride - PrepChem.com. [Link]
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Preparation method of 4-chlorobenzhydrol - Eureka | Patsnap. [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. [Link]
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The Knoevenagel Condensation - Organic Reactions. [Link]
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Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine - Amazon S3. [Link]
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p-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. [Link]
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Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. [Link]
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m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. [Link]
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Preparation of 3-chlorobenzaldehyde - PrepChem.com. [Link]
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Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. [Link]
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A Solvent Free Wittig Reaction. [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. [Link]
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals - OUCI. [Link]
-
Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. [Link]
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Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... | Download Scientific Diagram - ResearchGate. [Link]
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Application Note: High-Performance Liquid Chromatography Methods for the Analysis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
Abstract
This document provides a comprehensive guide to the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine, a substituted phenethylamine. Due to the limited availability of specific validated methods for this particular compound, this application note synthesizes established analytical principles for structurally similar basic compounds, such as chlorpheniramine and other phenethylamine derivatives, to propose a reliable starting method. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for both achiral and chiral separations, alongside explanations for the experimental choices to ensure scientific integrity and reproducibility.
Introduction
This compound belongs to the broad class of substituted phenethylamines, which encompasses a wide range of biologically active compounds, including stimulants, antidepressants, and antihistamines.[1] The accurate and precise quantification of this compound is crucial for various stages of research and development, including purity assessment, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1]
The key challenge in the HPLC analysis of basic compounds like the target analyte is their tendency to interact with residual silanol groups on conventional silica-based stationary phases. This interaction can lead to poor peak shape (tailing) and reduced column efficiency.[2][3] This application note addresses this challenge by proposing a method that utilizes a modern C18 column with a mobile phase containing a suitable buffer and organic modifier to ensure symmetrical peak shapes and reproducible retention times. Furthermore, given the potential for stereoisomerism in the molecule, a protocol for chiral separation is also presented.
Recommended Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD). A system with a mass spectrometer (MS) detector is recommended for higher sensitivity and specificity.[4][5]
-
Columns:
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, >18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
-
Sample Preparation:
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)
-
Experimental Protocols
Protocol 1: Achiral Reversed-Phase HPLC Method
This protocol is designed for the quantification of the total amount of this compound.
3.1.1. Rationale for Method Design
The choice of a C8 or C18 column provides a nonpolar stationary phase for the retention of the moderately nonpolar analyte.[6][9] The mobile phase consists of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The addition of an acid, such as formic acid or TFA, to the mobile phase serves two primary purposes: it protonates the analyte, ensuring a single ionic species, and it suppresses the ionization of residual silanol groups on the stationary phase, thereby minimizing peak tailing.[10] A gradient elution is proposed to ensure adequate separation from potential impurities and to reduce the analysis time.[11] UV detection at a wavelength corresponding to the chromophore of the molecule (the chlorophenyl group) is recommended. A wavelength of 225 nm is a good starting point based on similar compounds like chlorpheniramine.[6]
3.1.2. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
A summary of the recommended HPLC conditions is provided in Table 1.
-
Table 1: Recommended Achiral HPLC Parameters
| Parameter | Recommended Condition |
| Column | Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
3.1.3. Workflow Diagram
Caption: Workflow for achiral HPLC analysis.
Protocol 2: Chiral HPLC Method for Enantiomeric Separation
This protocol is designed for the separation and quantification of the individual enantiomers of this compound.
3.2.1. Rationale for Method Design
The presence of a chiral center in the molecule necessitates a chiral separation method to determine the enantiomeric purity. Chiral stationary phases (CSPs) are the most common approach for this.[12] Polysaccharide-based or protein-based CSPs are often effective for the separation of amine-containing compounds.[13] The mobile phase in chiral chromatography is typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape.[14]
3.2.2. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in section 3.1.2 and 3.1.3, using the mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
A summary of the recommended chiral HPLC conditions is provided in Table 2.
-
Table 2: Recommended Chiral HPLC Parameters
| Parameter | Recommended Condition |
| Column | Protein-based Chiral Stationary Phase (e.g., Chiral-CBH) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
3.2.3. Logical Relationship Diagram
Caption: Principle of chiral separation by HPLC.
Method Validation
Any developed HPLC method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a detailed framework for developing and implementing HPLC methods for the analysis of this compound. The proposed achiral and chiral methods are based on established principles for the analysis of structurally similar basic compounds and offer a solid starting point for method development and validation. Researchers are encouraged to optimize these conditions for their specific instrumentation and sample matrices to achieve the best possible performance.
References
-
Shi, Y., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 229, 115367. [Link]
-
Cunico, B., et al. (1993). Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. Journal of Chemical Education, 70(10), A248. [Link]
-
MicroSolv Technology Corporation. (n.d.). Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC. [Link]
-
SIELC Technologies. (n.d.). Separation of Chlorpheniramine maleate on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. [Link]
-
Chromatography Forum. (2015). Chiral Separation of phenethylamines. [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. [Link]
-
Popović, G., Čakar, J., & Agbaba, D. (2012). Development and validation of a HPLC method for chlorphenamine maleate related substances in multicomponents syrups and tablets. Macedonian pharmaceutical bulletin, 58(1-2), 19-30. [Link]
-
Tettey, J., et al. (2016). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. SpringerPlus, 5, 545. [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Pellati, F., et al. (2004). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 813(1-2), 133–142. [Link]
-
Giorgi, M., et al. (2014). Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of analytical toxicology, 38(7), 415–422. [Link]
-
Chromatography Forum. (2012). chiral method of (R)-(+)-1-Phenylethylamine. [Link]
-
Suzuki, O., et al. (1989). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of chromatography, 493(2), 271–279. [Link]
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Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic science international, 327, 110986. [Link]
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ResearchGate. (n.d.). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
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Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]
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ElSohly, M. A., et al. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of analytical toxicology, 38(1), 8–14. [Link]
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Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of chromatography, 370(3), 403–418. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]
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Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
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Application Notes & Protocols for Agrochemical Formulation
Abstract
The efficacy, safety, and environmental impact of an agrochemical are profoundly influenced not just by the active ingredient (AI), but by its formulation. A robust formulation transforms a potent AI into a stable, user-friendly, and effective product. This guide provides researchers, scientists, and development professionals with an in-depth understanding of the principles and practices of modern agrochemical formulation. It moves beyond mere procedural lists to explain the causality behind formulation choices, offering detailed protocols for the development and evaluation of a Suspension Concentrate (SC), a widely used and technically demanding formulation type. We will explore advanced formulation strategies, including nanoemulsions and controlled-release systems, and ground all recommendations in authoritative standards to ensure scientific integrity and trustworthiness.
The Foundational Importance of Formulation
An active ingredient in its pure form is rarely suitable for agricultural use. It may be unstable, difficult to handle, ineffective at reaching its target, or pose unacceptable risks to applicators and the environment. Formulation is the science of combining the AI with inert ingredients (adjuvants, surfactants, solvents, etc.) to create a product that is:
-
Biologically Efficacious: Maximizes the AI's performance by improving adhesion, spreading, and penetration on the target pest or plant.[1][2]
-
Stable: Ensures a practical shelf-life under various storage conditions without degradation of the AI or loss of physical properties.[3]
-
User-Friendly and Safe: Minimizes applicator exposure (e.g., reducing dust or hazardous solvents) and is easy to measure, mix, and apply with standard equipment.[4][5]
-
Environmentally Responsible: Reduces off-target drift, minimizes soil leaching, and can decrease the total amount of AI needed per unit area.[6][7][8]
The selection of a formulation type is a critical decision driven by the AI's physicochemical properties (e.g., solubility, melting point), the target pest/crop system, and the intended application method.[9]
Architecting the Formulation: Key Components and Types
A successful formulation is a synergistic system. Understanding the role of each component is essential for troubleshooting and innovation.
Core Components
-
Active Ingredient (AI): The component responsible for the desired biological effect. Its properties dictate the formulation strategy.
-
Adjuvants & Surfactants: These are performance enhancers. "Adjuvant" is a broad term for any substance added to a pesticide to improve its activity or application characteristics.[1] Surfactants (surface-active agents) are a major class of adjuvants that modify surface properties, such as reducing the surface tension of water droplets, allowing them to spread across a waxy leaf surface instead of beading up and rolling off.[2][10][11]
-
Inert Ingredients: These include solvents, carriers, stabilizers, antifoaming agents, and preservatives that provide the bulk of the formulation, ensure stability, and facilitate application.
Major Formulation Types
The choice of formulation represents a balance of performance, cost, and safety. Newer types like Suspension Concentrates (SC) and Water-dispersible Granules (WG) are increasingly favored over older, solvent-based Emulsifiable Concentrates (EC) or dusty Wettable Powders (WP) due to improved safety and environmental profiles.[12]
| Formulation Type | Code | Description | Key Advantages | Key Limitations |
| Suspension Concentrate | SC | A stable suspension of a solid AI in a liquid (usually water).[4] | Water-based (no flammable solvents), no dust, high AI loading possible, excellent dilution properties.[4] | Complex to develop, potential for crystal growth, long-term settling can occur.[4][13] |
| Emulsifiable Concentrate | EC | A liquid AI dissolved in a solvent with emulsifiers. Forms an emulsion when mixed with water.[12] | Easy to produce and handle, good stability, effective wetting and spreading. | Often contains volatile organic compounds (VOCs), potential for phytotoxicity, skin/eye irritation. |
| Water-dispersible Granule | WG | A granular formulation that disperses in water to form a suspension.[14] | No dust, easy to measure and pour, reduced packaging waste compared to liquids.[12][14] | Requires constant agitation in the spray tank, can be slower to disperse than liquid formulations. |
| Wettable Powder | WP | A fine powder containing the AI, a carrier, and wetting/dispersing agents. Forms a suspension in water.[14] | High AI loading, low cost. | Inhalation hazard (dusty), can be difficult to measure and mix, requires good agitation.[14] |
| Capsule Suspension | CS | The AI is encapsulated within tiny polymer shells, which are then suspended in a liquid.[5] | Increased operator safety, provides controlled or timed release of the AI, protects labile AIs.[5][14][15] | More expensive to produce, release rates can be affected by environmental conditions. |
The Logic of Formulation Selection
The decision-making process for selecting an appropriate formulation type is multi-faceted, primarily driven by the properties of the active ingredient.
Caption: Decision tree for initial formulation type selection based on AI physical properties.
Advanced Formulation Strategies: The Next Generation
Innovation in formulation science is moving towards "smart" delivery systems that enhance efficacy while minimizing environmental load.
-
Nanoformulations: These involve reducing particle sizes to the nanoscale (1-100 nm).[5] Nanoemulsions, for example, are transparent, stable systems that can improve the solubility and bioavailability of AIs, leading to greater efficacy at lower doses.[16][17][18] This technology can also reduce the amount of less desirable surfactants needed compared to conventional emulsions.[16]
-
Controlled-Release Formulations: These systems, often using microencapsulation or matrix incorporation, release the AI over an extended period.[6][8][15][19][20] This approach maintains the AI concentration at an effective level for longer, reducing the need for repeat applications and minimizing losses from environmental factors like runoff and degradation.[6][8] This strategy is particularly valuable for soil-applied pesticides.[20]
Application Notes & Protocols
The following sections provide detailed, field-tested protocols. The causality behind each step is explained to empower the researcher to adapt and troubleshoot effectively.
Protocol 1: Development of a Stable Suspension Concentrate (SC)
A Suspension Concentrate is a technically challenging but highly rewarding formulation. The primary goal is to create a physically stable dispersion of fine AI particles that do not agglomerate or settle irreversibly over time.[13][21]
Objective: To prepare a 40% (w/w) SC formulation of a water-insoluble solid AI (Melting Point >90°C).
Materials:
-
Active Ingredient (Technical Grade, >95% purity): 400 g
-
Wetting Agent (e.g., Sodium Lignosulfonate): 15 g
-
Dispersing Agent (e.g., Naphthalene Sulfonate Condensate): 30 g
-
Antifreeze (Propylene Glycol): 50 g
-
Thickener (e.g., 2% Xanthan Gum solution): 100 g
-
Antifoam Agent (e.g., Silicone-based emulsion): 2 g
-
Biocide/Preservative: 1 g
-
Deionized Water: to 1000 g
Workflow Diagram:
Caption: Step-by-step workflow for preparing a Suspension Concentrate (SC) formulation.
Detailed Methodology:
-
Aqueous Phase Preparation: In a suitable vessel, combine the deionized water, propylene glycol, wetting agent, and dispersing agent. Mix until all components are fully dissolved. Add half of the antifoam agent.
-
Scientific Rationale: The antifreeze prevents freezing during storage.[21] The wetting agent is crucial for replacing air on the surface of the AI particles, allowing them to be incorporated into the water phase.[4] The dispersant adsorbs onto the particle surfaces, creating a repulsive barrier (either steric or electrostatic) that prevents them from agglomerating.[21]
-
-
Mill Base Creation: While mixing the aqueous phase with a high-shear rotor-stator mixer, slowly add the solid AI powder. Continue mixing until a homogenous, lump-free slurry is formed.
-
Scientific Rationale: Slow addition under high shear is critical to de-agglomerate the dry powder and ensure each particle is wetted. A poorly prepared mill base will mill inefficiently and can even block the mill.[4]
-
-
Wet Milling: Transfer the mill base to a laboratory-scale bead mill. Mill the suspension until the desired particle size distribution is achieved.
-
QC Checkpoint: Periodically take samples and measure the particle size using laser diffraction. The target is a D(0.9) value of less than 5 microns.[3]
-
Scientific Rationale: Particle size is the most critical parameter for SC stability. Particles larger than 5-10 µm will settle rapidly and can block spray nozzles.[3] Excessive milling (<1.5 µm) can sometimes increase phytotoxicity or lead to crystal growth (Ostwald ripening).[3][13]
-
-
Let-Down and Finalization: Once the target particle size is reached, transfer the milled concentrate to a low-shear mixing vessel. Slowly add the pre-prepared thickener gel, the remaining antifoam agent, and the biocide while stirring gently. Continue mixing until the batch is uniform.
-
Scientific Rationale: The thickener (xanthan gum) builds a weak gel structure in the water phase at rest, which increases viscosity and prevents particles from settling during storage.[4] Gentle mixing is essential to avoid destroying this delicate structure. The biocide prevents microbial growth in the water-based system.
-
-
Final QC and Storage: Measure and record the final product's viscosity, pH, and density. Package the formulation in appropriate containers for stability testing.
Protocol 2: Evaluation of Formulation Stability (Accelerated Storage)
This protocol uses elevated temperatures to predict the long-term shelf life of a formulation. It is a standard industry practice based on guidelines from authorities like CIPAC (Collaborative International Pesticides Analytical Council).[22][23]
Objective: To assess the physical and chemical stability of the newly prepared SC formulation under accelerated storage conditions.
Methodology:
-
Initial Analysis (Time Zero): Before storage, analyze the formulation for the following parameters:
-
Active Ingredient Content: Use a validated analytical method (e.g., HPLC) to determine the exact concentration of the AI.
-
Physical Appearance: Note the color, homogeneity, and any signs of separation.
-
Viscosity: Measure using a rotational viscometer.
-
pH: Measure using a calibrated pH meter.
-
Particle Size Distribution: Measure D(0.1), D(0.5), and D(0.9) values.
-
Suspensibility (CIPAC MT 184): This critical test measures how well the formulation remains suspended after dilution in water, simulating what happens in a spray tank.[22] A suspensibility of >85% is typically required.[3]
-
Pourability (CIPAC MT 148): Measures how much residue is left in the container after pouring.[22]
-
-
Accelerated Storage: Place a sealed container of the formulation in an oven at 54°C ± 2°C for 14 days (CIPAC Method MT 46.3).[22][23] For products sensitive to high heat, alternative conditions like 40°C for 8 weeks may be used.[24] Also, place a sample at 0°C for 7 days to assess low-temperature stability (CIPAC MT 39.3).[24]
-
Post-Storage Analysis: After the storage period, allow the samples to return to room temperature. Re-analyze all the parameters listed in Step 1.
Data Interpretation & Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale for Failure |
| AI Content | < 5% degradation from initial value | Indicates chemical instability of the AI in the formulation. |
| Physical Appearance | No hard sediment ("caking"), phase separation, or significant crystal growth. | Indicates poor physical stability; the formulation will be unusable. |
| Particle Size | < 20% change in D(0.9) | Significant increase indicates particle agglomeration or crystal growth. |
| Suspensibility | Must remain >80% | A drop indicates that particles no longer disperse properly upon dilution. |
| Viscosity | < 50% change from initial value | A large increase suggests agglomeration; a large decrease suggests the thickener system has failed. |
| Low Temp. Stability | No crystallization or phase separation after 7 days at 0°C. | The formulation is not stable in colder climates. |
Protocol 3: Preliminary Bio-Efficacy Assessment
While full-scale field trials are the ultimate test, preliminary lab or greenhouse assays can provide valuable data on whether a new formulation enhances biological performance.[25][26]
Objective: To compare the efficacy of the new SC formulation against an unformulated AI technical powder and a commercial standard. (This example uses a post-emergent herbicide).
Methodology:
-
Plant Cultivation: Grow a target weed species (e.g., Avena fatua, wild oat) in pots in a greenhouse until they reach the 3-4 leaf stage.
-
Treatment Preparation:
-
Treatment A (Untreated Control): Spray with water only.
-
Treatment B (New SC Formulation): Prepare spray solutions by diluting the SC formulation in water to achieve three different application rates (e.g., 0.5x, 1x, and 2x the expected field rate).
-
Treatment C (Unformulated AI): Prepare a suspension of the technical AI powder in water at the same rates as Treatment B. This is a crucial control to demonstrate the benefit of the formulation itself.
-
Treatment D (Commercial Standard): Prepare spray solutions of a leading commercial product containing the same AI at the same rates.
-
-
Application: Use a laboratory track sprayer to apply the treatments evenly to the plants. This ensures a consistent and reproducible application. Use a randomized complete block design with at least four replicates for each treatment.[27]
-
Evaluation: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.
Expected Outcome: A successful new SC formulation (Treatment B) should show significantly higher efficacy, particularly at the lower application rates, compared to the unformulated AI (Treatment C). Its performance should be comparable or superior to the commercial standard (Treatment D).
Conclusion
Agrochemical formulation is a dynamic and essential discipline that bridges chemistry, biology, and engineering. By moving from traditional solvent-based systems to more advanced water-based and controlled-release technologies, formulation science is enabling the development of safer, more effective, and more sustainable crop protection solutions. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and validate high-performance agrochemical products, ensuring they meet the rigorous demands of modern agriculture. The key to success lies not in simply following steps, but in understanding the fundamental science that governs the stability, delivery, and efficacy of the final product.
References
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Adjuvants in Pesticides . National Pesticide Information Center. Available at: [Link]
-
Pesticides 101: Introduction to Pesticide Adjuvants and Surfactants . Brewer International. Available at: [Link]
-
Li, N., Sun, C., Jiang, J., et al. (2021). Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability . Journal of Agricultural and Food Chemistry, 69(43), 12579-12597. Available at: [Link]
-
Controlled Release Pesticides Formulations . KrishiSewa. Available at: [Link]
-
Al-Shannag, G., Al-Qodah, Z., & Al-Shannag, M. (2021). Advanced Agrochemical Formulations through Encapsulation Strategies? . ResearchGate. Available at: [Link]
-
Gao, Y., et al. (2021). Two birds with one stone: Multifunctional controlled-release formulations of pesticides . Green Chemistry. Available at: [Link]
-
Controlled release formulations of soil applied pesticides . CABI Digital Library. Available at: [Link]
-
The Importance of Agricultural Surfactants in Pesticide Performance . Unitop Chemicals. Available at: [Link]
-
How to choose a formulation type for Agrochemical Products . Heben Pesticide. Available at: [Link]
-
Herbicide Surfactants and Adjuvants . Utah State University Extension. Available at: [Link]
-
How To Develop A Suspension Concentrate (SC) Formulation . Formulations Pro. Available at: [Link]
-
Surfactants as specific type of adjuvant, mode of action and applications in agriculture . ResearchGate. Available at: [Link]
-
Li, N., et al. (2021). Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability . PubMed. Available at: [Link]
-
Formulation types . Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at: [Link]
-
Suspension concentrate (SC) guide . Croda Agriculture. Available at: [Link]
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Anjali, C. H., et al. (2017). Nano-formulations: high definition liquid engineering of pesticides for advanced crop protection in agriculture . MedCrave online. Available at: [Link]
-
CIPAC-Methods . LAUS GmbH. Available at: [Link]
-
Pesticide formulation . Wikipedia. Available at: [Link]
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UNIT 3: Formulations . University of Hawai'i at Manoa. Available at: [Link]
-
different types of Pesticides formulations . Slideshare. Available at: [Link]
-
Othman, N. A., et al. (2020). Synthesis and Technology of Nanoemulsion-Based Pesticide Formulation . MDPI. Available at: [Link]
-
International Pesticides Analytical Council (CIPAC) Website . ASTM International. Available at: [Link]
-
GEP Efficacy Testing for Agrochemicals . Charles River Laboratories. Available at: [Link]
-
Generation of storage stability data for agricultural chemical products . Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at: [Link]
-
Othman, N. A., et al. (2020). Synthesis and Technology of Nanoemulsion-Based Pesticide Formulation (PDF) . MDPI. Available at: [Link]
-
Progression of Crop Protection Formulations from Conventional Through Micro-based to Nano Formulations . AgriBusiness Global. Available at: [Link]
- Stable suspension concentrate formulation for water-soluble compounds. Google Patents.
-
Accelerated Storage Stability and Corrosion Characteristics Study Protocol . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE . Directorate of Rice Research. Available at: [Link]
-
CIPAC Methods . EPP Ltd. Available at: [Link]
-
Suspension Concentrate crop protection formulation design and performance for low spray volume and UAS spray application . ResearchGate. Available at: [Link]
-
Bio-Efficacy Analysis of Pesticides & Agro-chemical . Auxilife. Available at: [Link]
-
Guidelines for evaluation of pesticide bio efficacy trial reports . Food and Agriculture Organization (FAO). Available at: [Link]
-
PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN GHANA . Cocoa Research Institute of Ghana. Available at: [Link]
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- 2. The Importance of Agricultural Surfactants in Pesticide Performance [unitopchemicals.com]
- 3. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 4. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 5. agribusinessglobal.com [agribusinessglobal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two birds with one stone: Multifunctional controlled- release formulations of pesticides [journal.hep.com.cn]
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- 9. How to choose a formulation type for Agrochemical Products - HEBEN [hb-p.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
Answering as a Senior Application Scientist.
Introduction
Welcome to the technical support center for the synthesis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this phenethylamine derivative. We will explore the common synthetic pathway, delve into the mechanistic rationale behind key experimental steps, and provide a structured troubleshooting guide in a question-and-answer format to address specific issues.
The most prevalent and scalable synthetic route involves a multi-step process culminating in a reductive amination reaction. This guide is structured to address potential pitfalls in each critical phase of the synthesis.
Overall Synthetic Workflow
The synthesis is typically approached as a three-step sequence starting from 3'-chloroacetophenone. The workflow involves alpha-halogenation, nucleophilic substitution to install the dimethylamino group, and finally, reductive amination to form the primary amine.
Caption: Overall synthetic pathway for this compound.
Part 1: Troubleshooting the Synthesis of the Ketone Precursor
Low yield in the final step often has roots in the quality and purity of the key intermediate, 1-(3-chlorophenyl)-2-(dimethylamino)ethanone.
Q1.1: I'm experiencing low yields during the alpha-bromination of 1-(3-chlorophenyl)ethanone. What are the common causes?
A: Low yields in α-halogenation are typically due to polyhalogenation or side reactions. The acidic conditions generated (HBr byproduct) can also complicate the reaction.
-
Cause - Over-bromination: The product, 2-bromo-1-(3-chlorophenyl)ethanone, can be further brominated to form a dibromo species, especially if an excess of the brominating agent is used or if reaction times are too long.
-
Solution:
-
Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent (e.g., Br₂ or N-Bromosuccinimide).
-
Controlled Addition: Add the brominating agent slowly and at a controlled temperature (often 0-10 °C) to prevent a rapid, exothermic reaction that can promote side products.
-
Acid Scavenger: In some protocols, a non-nucleophilic acid scavenger can be used to neutralize the HBr formed, though this is less common for simple ketones.
-
Q1.2: The subsequent reaction with dimethylamine is sluggish and gives multiple products. How can I optimize this nucleophilic substitution?
A: This is a standard SN2 reaction. Sluggishness may indicate poor nucleophile strength or solvent issues, while multiple products suggest competing reactions.
-
Cause - Incomplete Reaction: If using dimethylamine hydrochloride, it must be neutralized to the free base form to act as an effective nucleophile. Using an excess of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate is crucial.
-
Cause - Competing Elimination (E2): Although less likely for an α-keto halide, a strong, sterically hindered base could promote elimination. Ensure you are using dimethylamine itself as the primary base and nucleophile where possible.
-
Solution:
-
Use Free Base or Generate In Situ: Use a solution of dimethylamine in a solvent like THF or ethanol. If starting from the hydrochloride salt, use at least two equivalents of a base like K₂CO₃ or TEA—one to neutralize the salt and one to scavenge the HBr produced during the substitution.
-
Solvent Choice: A polar aprotic solvent like THF or acetonitrile is often ideal as it solvates the cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
-
Temperature Control: The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate, but excessive heat can lead to side products. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Part 2: Troubleshooting the Reductive Amination Step
This step is the most critical and often the primary source of yield loss. Reductive amination is a one-pot reaction that involves two distinct stages: the formation of an imine intermediate and its subsequent reduction.[1]
Q2.1: My overall yield is very low after the reductive amination. Where do I begin troubleshooting?
A: The first step is to determine whether the issue lies with imine formation or the reduction step. This can be diagnosed by monitoring the reaction by TLC. If you see only the starting ketone after several hours, imine formation is the problem. If you see the ketone, an intermediate imine spot, and/or an alcohol byproduct, the reduction step is likely the issue.
Caption: Decision tree for troubleshooting low yield in reductive amination.
Q2.2: My reaction is incomplete, with a significant amount of the starting ketone left. How can I improve imine formation?
A: Imine formation is an equilibrium-driven process. To drive it towards the product, you must address two key factors: pH and water removal.[2]
-
Cause - Incorrect pH: The reaction requires mild acidic catalysis (typically pH 4-5).[2] If the medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated for nucleophilic attack.
-
Cause - Presence of Water: The reaction produces one molecule of water for every molecule of imine formed. According to Le Châtelier's principle, this water can drive the equilibrium back towards the starting materials.
-
Solutions:
-
pH Control: Add a catalytic amount of acetic acid (AcOH). Ammonium acetate can also serve as both the ammonia source and the pH buffer.
-
Water Removal: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[2] Alternatively, azeotropic removal of water with a Dean-Stark apparatus can be used in solvents like toluene, though this is less common for this specific reaction.
-
Q2.3: I've isolated a major byproduct that appears to be the alcohol 1-(3-chlorophenyl)-2-(dimethylamino)ethanol. How do I prevent this?
A: The formation of this alcohol is a classic sign that your reducing agent is too reactive. It is reducing the starting ketone faster than the imine is being formed and reduced.[2]
-
Cause - Non-selective Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce both ketones and the desired iminium ion.[3]
-
Solution - Use a Selective Reducing Agent: The best solution is to switch to a milder, more sterically hindered reducing agent that preferentially reduces the protonated imine (the iminium ion) over the ketone.[2][3]
| Reducing Agent | Selectivity | Typical Conditions | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Low | MeOH, EtOH | Inexpensive, powerful | Often reduces starting carbonyl[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | MeOH, pH 4-5 | Highly selective for iminium ions[3] | Toxic (HCN gas if pH < 4), waste disposal concerns[4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | DCE, THF, AcOH | Highly selective, non-toxic byproducts, effective[2][5] | More expensive, moisture-sensitive |
Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃, often called STAB) is the reagent of choice for most modern reductive aminations due to its high selectivity and improved safety profile.[5]
Q2.4: My primary amine product is reacting further to form byproducts. How can I suppress this over-alkylation?
A: This is a common side reaction where the newly formed primary amine product, being nucleophilic, attacks another molecule of the starting ketone.[6]
-
Cause: The product amine competes with the ammonia source for the ketone.
-
Solution:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This statistically favors the reaction of the ketone with ammonia over the product amine.[6]
-
Stepwise Procedure: First, form the imine by stirring the ketone and ammonia source (e.g., ammonium acetate in methanol) for several hours, monitoring for completion by TLC. Then, in a separate step, add the reducing agent. This decouples imine formation from reduction, preventing the product from being present while unreacted ketone still exists.[5]
-
Part 3: Purification and Workup
Q3.1: I'm struggling to isolate a pure product. What is the recommended purification strategy?
A: The basic nature of the dual amine groups in the product makes acid-base extraction a powerful purification tool.
-
Recommended Protocol - Acid-Base Extraction:
-
After the reaction is complete, quench any remaining reducing agent carefully with water or dilute acid.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct or unreacted ketone) will remain in the organic layer.
-
Separate the aqueous layer and wash it once more with fresh organic solvent to remove any trapped impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is >12 to deprotonate your product.
-
Extract the now basic aqueous layer multiple times with an organic solvent (DCM or ethyl acetate) to recover your purified amine product.
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Final Purification: If impurities remain, column chromatography on silica gel is an option. However, amines can streak on silica. It is often necessary to pre-treat the silica with triethylamine or use a mobile phase containing a small amount of triethylamine (e.g., 1%) to obtain good separation.
Appendix A: Recommended Experimental Protocol
This protocol incorporates the troubleshooting advice for an optimized synthesis.
1. Synthesis of 1-(3-chlorophenyl)-2-(dimethylamino)ethanone:
-
This step should be performed based on established procedures for α-amination of ketones.
2. Reductive Amination to form this compound:
-
To a round-bottom flask under a nitrogen atmosphere, add 1-(3-chlorophenyl)-2-(dimethylamino)ethanone (1.0 eq), ammonium acetate (5.0 eq), and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add activated 4Å molecular sieves to the flask.
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the consumption of the starting ketone by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may bubble slightly.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as indicated by TLC.
-
Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Perform the acid-base extraction workup as described in Q3.1 to isolate the final product.
References
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines.
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product. [Link]
- Fajdiga, T., et al. (n.d.). Synthesis and Resolution of 1-Phenyl-1-o-chlorophenyl-3-dimethylamino-propanol-(1).
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Optimizing Reductive Amination of 3-Chlorophenylacetone
Welcome to the technical support center for the reductive amination of 3-chlorophenylacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for successful amine synthesis.
Introduction to Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[1][2] This two-step, often one-pot, process is highly valued for its efficiency and broad applicability in the synthesis of primary, secondary, and tertiary amines.[3][4] The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate.[1][5] This intermediate is subsequently reduced by a hydride source to yield the final amine product.[2]
The choice of reducing agent is critical and dictates the reaction conditions and chemoselectivity.[6] Mild reducing agents that selectively reduce the protonated iminium ion in the presence of the starting ketone are preferred to prevent competitive reduction of the carbonyl group.[6][7] This guide will focus on the practical aspects of optimizing this reaction for 3-chlorophenylacetone, a substrate of interest in various synthetic applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reductive amination of 3-chlorophenylacetone, providing explanations and actionable solutions based on chemical principles.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired amine product. What are the likely causes and how can I fix this?
Answer:
Low or no product formation can stem from several factors, primarily related to imine formation and the activity of your reducing agent.
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine intermediate can be unfavorable.[1]
-
Causality: Imine formation is a dehydration reaction. The presence of water can shift the equilibrium back towards the starting materials. For sterically hindered ketones or weakly nucleophilic amines, the equilibrium may lie far to the left.
-
Solutions:
-
pH Adjustment: Imine formation is typically acid-catalyzed. The optimal pH is usually mildly acidic (pH 4-6) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine nucleophile.[5][7] You can add a catalytic amount of acetic acid.[8]
-
Dehydration: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Pre-formation of the Imine: Consider a two-step (indirect) procedure where the imine is formed first, often with azeotropic water removal, and then the reducing agent is added in a separate step.[6] This is particularly useful if your reducing agent is sensitive to the conditions required for imine formation.[9]
-
-
-
Inactive Reducing Agent: The chosen reducing agent may not be effective under your reaction conditions.
-
Causality: Some reducing agents are sensitive to moisture or pH. For example, Sodium triacetoxyborohydride (NaBH(OAc)₃) is water-sensitive, and its reductive power can be diminished in protic solvents like methanol.[9][10] Sodium borohydride (NaBH₄) can be consumed by reaction with acidic catalysts or protic solvents.
-
Solutions:
-
Choice of Reducing Agent and Solvent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reagent, often the first choice for one-pot reductive aminations.[8][11][12] It is typically used in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective in a slightly acidic pH range (6-7) and is compatible with protic solvents like methanol.[5] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[1]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting ketone.[7][9] If used, it should be added after sufficient time has been allowed for complete imine formation.[7][9] It is often used in alcoholic solvents like methanol or ethanol.[9]
-
-
Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
-
Issue 2: Incomplete Conversion and Presence of Imine Impurity
Question: My reaction stalls, and I'm left with a mixture of the desired amine and the unreacted imine intermediate. How can I drive the reaction to completion?
Answer:
The presence of a persistent imine intermediate indicates that the reduction step is the bottleneck.
-
Insufficient Reducing Agent: You may not be using a sufficient molar excess of the hydride source.
-
Causality: The stoichiometry of the reaction requires at least one hydride equivalent per mole of ketone. In practice, side reactions or gradual decomposition of the reducing agent may necessitate an excess.
-
Solution: Increase the equivalents of the reducing agent incrementally (e.g., from 1.2 eq to 1.5 or 2.0 eq) and monitor the reaction progress.
-
-
Low Reactivity of the Iminium Ion: The imine must be protonated to form the more reactive iminium ion for reduction to occur efficiently, especially with milder reducing agents.[4][5]
-
Causality: If the reaction medium is not sufficiently acidic, the concentration of the highly electrophilic iminium ion will be low, leading to a slow reduction rate.
-
Solution: Add a stoichiometric amount of a weak acid like acetic acid relative to the substrate. This ensures the formation of the iminium salt, which is more readily reduced.[6]
-
-
Reaction Time and Temperature: The reaction may simply be slow under the current conditions.
-
Solution:
-
Increase Reaction Time: Continue to monitor the reaction for a longer period.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of reduction. However, be cautious as higher temperatures can also promote side reactions.
-
-
Issue 3: Formation of Side Products
Question: I am observing significant byproducts in my reaction mixture, such as an alcohol from ketone reduction or a dialkylated amine. How can I improve the selectivity?
Answer:
The formation of byproducts is a common challenge in reductive amination and is highly dependent on the choice of reagents and reaction conditions.
-
Reduction of 3-Chlorophenylacetone:
-
Causality: This occurs when the reducing agent is too powerful and reacts with the ketone carbonyl group before imine formation is complete.[7] This is a common issue with strong reducing agents like NaBH₄ in a one-pot procedure.[9]
-
Solution:
-
Use a Milder Reducing Agent: Switch to a more chemoselective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[7][8] NaBH(OAc)₃ is particularly effective at reducing iminium ions in the presence of ketones.[11][12]
-
Two-Step Procedure: First, form the imine, and after confirming its formation (e.g., by TLC or GC-MS), add the reducing agent (NaBH₄ can be used here).[9][13]
-
-
-
Over-alkylation (Formation of Tertiary Amine from a Primary Amine):
-
Causality: The secondary amine product can react with another molecule of 3-chlorophenylacetone to form a new iminium ion, which is then reduced to a tertiary amine. This is more likely if the product amine is more nucleophilic than the starting primary amine.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) to outcompete the secondary amine product for reaction with the ketone.[6]
-
Slow Addition: Add the reducing agent slowly to the mixture of the ketone and amine. This keeps the concentration of the secondary amine product low at any given time.
-
Stepwise Procedure: A stepwise approach involving the formation of the imine followed by reduction with NaBH₄ can sometimes mitigate this issue.[8][13]
-
-
Issue 4: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate my amine product from the reaction mixture and remove unreacted starting materials or byproducts. What are the best purification strategies?
Answer:
Effective purification relies on exploiting the chemical properties of your amine product.
-
Aqueous Workup and Extraction:
-
Principle: Amines are basic and can be protonated to form water-soluble ammonium salts, allowing for separation from neutral organic impurities.
-
Procedure:
-
Quench the reaction carefully by adding a basic solution (e.g., 1 M NaOH or saturated NaHCO₃) to neutralize any remaining acid and decompose the borohydride reagent.
-
Extract the crude product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with an acidic solution (e.g., 1 M HCl or 10% citric acid). Your amine product will move into the aqueous layer as its ammonium salt, while neutral impurities like unreacted ketone or the alcohol byproduct will remain in the organic layer.
-
Separate the aqueous layer, basify it with a strong base (e.g., 6 M NaOH) to a pH > 12 to deprotonate the amine.
-
Extract the free amine back into a fresh organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[14]
-
-
-
Chromatography:
-
Principle: If acid-base extraction is insufficient to separate the amine from closely related impurities (like the starting amine or imine), column chromatography is a viable option.
-
Stationary Phase: Use silica gel. To prevent the basic amine from streaking on the acidic silica, it is common practice to add a small amount of a volatile base, such as triethylamine (e.g., 1-2%), to the eluent system.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
-
Crystallization/Salt Formation:
-
Principle: If your amine product is a solid, crystallization from an appropriate solvent system can be an excellent purification method. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate) which can be isolated and purified by recrystallization. The free base can then be regenerated if needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of 3-chlorophenylacetone?
For a one-pot reaction, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity for reducing the iminium ion over the ketone.[8][11][12] If you are performing a two-step reaction, sodium borohydride (NaBH₄) is a cost-effective and powerful option for the reduction of the pre-formed imine.[7][9] For catalytic approaches, hydrogenation with H₂ over a Palladium on carbon (Pd/C) catalyst is a green and efficient alternative.[1]
Q2: What is the optimal solvent for this reaction?
The choice of solvent depends on the reducing agent.
-
For NaBH(OAc)₃ , aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or THF are preferred.[8][9]
-
For NaBH₃CN and NaBH₄ , protic solvents like methanol or ethanol are commonly used.[9]
-
For catalytic hydrogenation (H₂/Pd/C) , methanol or ethanol are typical solvents.
Q3: Does the chloro-substituent on the phenyl ring affect the reaction?
The electron-withdrawing nature of the chlorine atom can slightly increase the electrophilicity of the carbonyl carbon, which may facilitate the initial nucleophilic attack by the amine. However, it is not expected to fundamentally alter the reaction mechanism or require drastic changes to standard protocols. The C-Cl bond is generally stable to the mild hydride reagents used in reductive amination. However, under catalytic hydrogenation conditions (H₂/Pd/C), there is a risk of dehalogenation, especially under harsh conditions (high pressure or temperature).
Q4: Can I use ammonia to synthesize the primary amine from 3-chlorophenylacetone?
Yes, it is possible to synthesize the primary amine using ammonia as the nitrogen source.[15] Typically, a large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts.[15] Common sources of ammonia for this reaction include ammonium acetate or a solution of ammonia in methanol.
Q5: Are there alternative methods to reductive amination for this transformation?
Yes, other classical named reactions can achieve this transformation, though they often require harsher conditions.
-
Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[16][17] It typically requires high temperatures (120-185 °C).[16][18]
-
Eschweiler-Clarke Reaction: This is a specific method for the methylation of primary or secondary amines using formaldehyde and formic acid.[19][20][21] It would be applicable for converting a primary or secondary amine derived from 3-chlorophenylacetone into its N-methylated derivative.[22][23]
Data Presentation & Protocols
Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | DCE, DCM, THF | Mild | High selectivity for imines/iminium ions; good for one-pot reactions.[8][11][12] | Moisture sensitive; higher cost.[9] |
| NaBH₃CN | Methanol, Ethanol | Mild | Effective at neutral or slightly acidic pH; tolerates protic solvents.[1][5] | Highly toxic; generates HCN.[1] |
| NaBH₄ | Methanol, Ethanol | Strong | Inexpensive; powerful reductant. | Can reduce the starting ketone; best for two-step procedures.[7][9] |
| H₂ / Pd/C | Methanol, Ethanol | N/A | "Green" method with H₂O as the only byproduct; high atom economy.[3][24] | Requires hydrogenation equipment; potential for dehalogenation.[25] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general starting point for the reaction of 3-chlorophenylacetone with a primary or secondary amine.
-
To a stirred solution of 3-chlorophenylacetone (1.0 eq) and the desired amine (1.1 eq for primary amines, 1.0 eq for secondary amines) in 1,2-dichloroethane (DCE) (approx. 0.2 M), add glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via acid-base extraction or column chromatography.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is advantageous when the one-pot method leads to ketone reduction.
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 3-chlorophenylacetone (1.0 eq), the amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and collect water in the Dean-Stark trap until no more water is evolved.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Reduction: Dissolve the crude imine in methanol (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) slowly in small portions. Caution: Vigorous gas evolution (H₂)!
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water, followed by concentration under reduced pressure to remove most of the methanol.
-
Perform an aqueous workup and purification as described in Protocol 1.
Visualizations
Reductive Amination Workflow
Caption: General experimental workflow for reductive amination.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Wikipedia contributors. (2024).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2023).
- Master Organic Chemistry. (2017).
- PubMed. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67.
- Chem-Station. (2014).
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- Journal of the American Chemical Society. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(25), 7908–7913.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- BenchChem. (2025).
- ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- WordPress. (n.d.).
- Sciencemadness Discussion Board. (2019). Pd/C (+H2)
- NIH. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
- Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?
- Wikipedia contributors. (2023). Sodium triacetoxyborohydride. Wikipedia.
- Chemistry Steps. (n.d.).
- Reddit. (2025).
- SciSpace. (2022). Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(II)
- Myers, A. (n.d.).
- Wikipedia contributors. (2023). Leuckart reaction. Wikipedia.
- Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
- ResearchGate. (2025). Direct reductive amination of ketones with amines by reductive aminases.
- Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687.
- Master Organic Chemistry. (n.d.). Reduction of aromatic ketones to alkanes with Pd/C and hydrogen.
- Reddit. (2025).
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- MDPI. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules, 22(5), 698.
- Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- PubMed. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide - Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 17903–17922.
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Technical Support Center: Stability Testing of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine Solutions
Welcome to the comprehensive technical support guide for the stability testing of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine solutions. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and foundational knowledge to ensure the integrity and success of your stability studies. Our approach emphasizes not just the procedural steps but the scientific rationale behind them, empowering you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and testing of this compound.
Q1: How should I properly store the neat compound and its solutions to ensure stability? A: The neat compound, this compound, should be stored under refrigerated conditions as recommended by suppliers.[1][2] Solutions, especially in organic solvents, should be stored in tightly sealed, light-protected containers (e.g., amber vials) at 2-8°C to minimize solvent evaporation and potential degradation. For aqueous solutions, refrigeration is also recommended to inhibit microbial growth and slow hydrolytic processes.
Q2: What are the recommended solvents for preparing stock and working solutions? A: For analytical purposes, high-purity HPLC-grade solvents are essential. Methanol or acetonitrile are excellent choices for preparing a primary stock solution due to their high volatility and compatibility with reversed-phase chromatography. For aqueous solutions, use purified water (e.g., Milli-Q® or equivalent). Always ensure the chosen solvent is compatible with your analytical method and does not react with the compound.
Q3: What are the most probable degradation pathways for this molecule? A: Given its structure, the primary and tertiary amine groups are the most likely sites for degradation. These electron-rich centers are susceptible to oxidation.[3][4] This can lead to the formation of N-oxides or other oxidative products. While the molecule lacks readily hydrolyzable groups like esters or amides, forced degradation studies under harsh acidic or basic conditions are still necessary to confirm its stability profile.[3][5] Photodegradation is also a possibility due to the presence of the chlorophenyl ring.
Q4: Is a stability-indicating analytical method necessary from the early stages of research? A: Yes. A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or excipients.[6][7] Establishing such a method early is crucial because it ensures that any observed loss in the parent compound's concentration is a true measure of its degradation, providing reliable data for formulation development and shelf-life prediction.[5][6]
Core Principles: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability analysis. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[5] The primary goals are to understand the molecule's intrinsic stability, elucidate degradation pathways, and validate the stability-indicating power of the analytical method developed.[3][6][8]
Key Stress Conditions & Rationale
| Stress Condition | Typical Reagents & Conditions | Scientific Rationale & Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room Temp to 80°C | To assess susceptibility to degradation in acidic environments. While this molecule has no ester/amide groups, acid can catalyze other reactions or reveal inherent instability.[3][5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; Room Temp to 80°C | To evaluate stability in alkaline conditions. Tertiary amines can sometimes undergo elimination reactions under harsh basic conditions.[3] |
| Oxidation | 3% - 30% H₂O₂; Room Temperature | To mimic oxidative stress. The primary and tertiary amine groups are highly susceptible to oxidation, potentially forming N-oxides or other related impurities.[3][4] |
| Thermal Degradation | 60°C - 105°C (Dry Heat); Controlled Humidity | To assess the impact of heat on the molecule's stability, simulating long-term storage in hot climates or heat during manufacturing processes like drying.[3][5] |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines: >1.2 million lux hours and >200 watt hours/m²) | To determine if the compound is light-sensitive. The chlorophenyl group can absorb UV light, potentially leading to photochemical reactions.[5] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines a self-validating procedure for solution preparation.
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask.
-
Add ~7 mL of HPLC-grade methanol.
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times. This is your Stock Solution .
-
-
Working Solution (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase initial composition (e.g., 90:10 Water:Acetonitrile).
-
Mix thoroughly. This is your Working Standard/Control Sample .
-
Expertise Insight: Preparing the stock solution in a pure organic solvent like methanol enhances the compound's short-term stability before it is diluted into an aqueous mobile phase for analysis. Diluting the working solution in the mobile phase minimizes chromatographic artifacts caused by solvent mismatch during injection.
Protocol 2: Forced Degradation Workflow
The goal is to achieve 5-20% degradation of the active substance. Adjust exposure time or stressor concentration as needed.
-
Preparation: For each condition, transfer a known volume/mass of the compound into separate reaction vials (e.g., 1 mL of a 1000 µg/mL stock solution). Prepare a control sample by diluting the same amount of stock solution with the diluent (e.g., 50:50 Methanol:Water) and storing it at 2-8°C.
-
Acid Stress: Add 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours.
-
Base Stress: Add 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours.
-
Oxidative Stress: Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Sample Processing:
-
At each time point, withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the acid/base stressed samples with an equimolar amount of base/acid (e.g., add 100 µL of 0.1 M NaOH to the acid sample).
-
Dilute all samples to a final theoretical concentration of ~100 µg/mL with the mobile phase.
-
Analyze immediately via HPLC.
-
Trustworthiness Check: The control sample, stored under ideal conditions, is your baseline. It validates that any degradation observed in the stressed samples is due to the stress condition and not to inherent solution instability over the experimental period.
}
Figure 1: Experimental workflow for forced degradation studies.
Protocol 3: Stability-Indicating HPLC Method Development
A robust HPLC method is essential for separating the parent compound from all potential degradants.[9][10]
Initial Method Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A general-purpose reversed-phase column suitable for a wide range of small molecules. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH 3.0 | The low pH protonates the amine groups, reducing interaction with column silanols and improving peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good selectivity. |
| Gradient | 5% to 95% B over 30 min | A broad gradient is used initially to ensure all potential degradation products (which may be more or less polar than the parent) are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm | A low wavelength is chosen to increase the chances of detecting degradants that may have different chromophores from the parent compound. |
| Column Temp. | 30°C | Provides better run-to-run reproducibility. |
Method Validation Insight: After analyzing the stressed samples, examine the chromatograms. The method is considered "stability-indicating" if: 1) The parent peak is spectrally pure (confirmed by a photodiode array detector). 2) All degradation product peaks are well-resolved from the parent peak and from each other (Resolution > 1.5).
Troubleshooting Guide
This guide provides solutions to common issues encountered during stability testing analysis.
Problem 1: My analyte peak is tailing severely.
-
Probable Cause: Secondary interactions between the basic amine groups on your molecule and acidic free silanol groups on the HPLC column's silica packing. This is a very common issue with amine-containing compounds.
-
Solutions:
-
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (e.g., 2.5-3.5). This protonates the amine groups to R-NH₂⁺ and R-N(CH₃)₂H⁺, minimizing their interaction with the stationary phase.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping "caps" most of the free silanols, providing a more inert surface.
-
Add a Competing Amine: If pH adjustment is not enough, add a small amount of a competing amine like triethylamine (TEA) to the mobile phase (e.g., 0.1%). The TEA will preferentially bind to the active silanol sites, shielding your analyte from these interactions.
-
}
Figure 2: Decision tree for troubleshooting chromatographic peak shape.
Problem 2: I see no degradation under a specific stress condition (e.g., acid hydrolysis).
-
Probable Cause: The molecule is intrinsically stable under those conditions, or the conditions were not harsh enough. Regulatory guidance requires demonstrating that your method can detect degradation if it occurs.
-
Solutions:
-
Increase Stressor Severity: Incrementally increase the stress level. For acid hydrolysis, you could increase the temperature (e.g., from 60°C to 80°C) or the acid concentration (from 0.1 M to 1.0 M).[5]
-
Extend Exposure Time: Increase the duration of the study from 24 hours to 48 or 72 hours.
-
Document Stability: If no degradation is observed even under significantly harsh conditions (e.g., 1 M HCl at 80°C for 72 hours), the molecule can be classified as stable to that stressor. This is a valid and important result. Document your experimental conditions thoroughly.
-
Problem 3: My mass balance is poor (<95%) in the forced degradation samples.
-
Probable Cause: Mass balance is the sum of the assay of the parent compound and the percentage of all its degradation products. A poor balance suggests some degradants are not being accounted for.
-
Solutions:
-
Check for Non-Chromophoric Degradants: Some degradation pathways may produce products that do not absorb UV light at your chosen wavelength. Analyze the samples using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to look for "invisible" peaks.
-
Check for Volatile Degradants: Degradation may have produced a volatile compound that was lost during sample preparation. This is less common but possible.
-
Analyte Adsorption: The parent compound or degradants may be adsorbing to the vial surface. Using silanized glass vials can mitigate this issue.
-
Incomplete Elution: Some degradants may be very non-polar and are not eluting from your column with the current gradient. Add a strong "flush" step at the end of your gradient (e.g., hold at 95-100% organic solvent for several minutes) to wash the column.
-
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- Alsante, K. M., et al. (2016).
- Forced Degrad
- Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (n.d.).
- Stability indicating HPLC method development - a review. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- Patel, R., et al. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- Stability Indicating Chromatographic Methods for the determination of Trospium Chloride. (n.d.). Cairo University Scholar.
- [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine. (n.d.). Sigma-Aldrich.
Sources
- 1. This compound | 96798-20-8 [sigmaaldrich.cn]
- 2. [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine | 927965-80-8 [sigmaaldrich.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification Strategies for 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine (CAS No. 96798-20-8). This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this aromatic diamine. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the integrity and success of your experimental work.
I. Compound Profile and Initial Purity Assessment
Before embarking on any purification strategy, a thorough understanding of the target compound and an initial assessment of its purity are paramount.
Chemical Structure and Properties:
-
IUPAC Name: 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
-
CAS Number: 96798-20-8
-
Molecular Formula: C₁₀H₁₅ClN₂
-
Molecular Weight: 198.69 g/mol [1]
-
Appearance: While not definitively documented in readily available literature, compounds of this class are often liquids or low-melting solids and may have a characteristic amine odor.[2]
-
Storage: Commercial suppliers recommend storage at 2-8°C, suggesting that the compound may have limited stability at room temperature.[1]
Initial Purity Assessment:
A preliminary analysis of the crude product is essential to devise an effective purification strategy. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the main component and detecting less volatile impurities.
II. Troubleshooting Common Impurities
The nature of impurities in your sample will largely depend on the synthetic route employed. Understanding the potential byproducts is key to selecting the appropriate purification technique.
Frequently Asked Questions (FAQs): Impurity Identification
Q1: My NMR spectrum shows unidentifiable aromatic signals. What could they be?
A: Unidentified aromatic signals could arise from several sources, including:
-
Isomeric Impurities: Depending on the synthetic starting materials, you may have isomers of the chlorophenyl ring (e.g., 2-chloro or 4-chloro analogs).
-
Unreacted Starting Materials: Residual chlorinated aromatic precursors.
-
Side-Reaction Products: Byproducts from reactions on the aromatic ring, such as dechlorination or the introduction of other functional groups.
Q2: I observe multiple peaks in my GC-MS analysis. How do I identify them?
A: Multiple peaks in a GC-MS chromatogram of a crude reaction mixture can be attributed to:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Byproducts: Compounds formed through side reactions. For instance, in syntheses involving reductive amination, you might see partially reduced intermediates.
-
Degradation Products: If the compound is sensitive to heat, degradation may occur in the GC injector port.
III. Purification Strategies: A Multi-pronged Approach
No single purification method is universally applicable. The choice of strategy should be guided by the impurity profile and the desired final purity of the compound.
A. Distillation: The First Line of Defense for Volatile Impurities
Distillation is a powerful technique for separating compounds with different boiling points. For 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine, vacuum distillation is recommended to prevent thermal degradation.
Key Considerations:
-
Pressure and Temperature: A good starting point for vacuum distillation is a pressure of 1-10 mmHg. The temperature should be carefully monitored and kept as low as possible to minimize decomposition.
-
Fractional Distillation: If the crude material contains impurities with boiling points close to that of the product, a fractional distillation column (e.g., a Vigreux or packed column) should be used to improve separation efficiency.
Troubleshooting Distillation:
-
Problem: The compound appears to be decomposing in the distillation flask (darkening of the liquid).
-
Solution: Reduce the distillation temperature by lowering the pressure. Ensure the heating mantle is not set too high and that the flask is not heated for an extended period. The use of an inert atmosphere (nitrogen or argon) can also mitigate oxidative decomposition.
-
-
Problem: "Bumping" or uneven boiling.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the vacuum is stable and not fluctuating.
-
B. Crystallization: For High Purity Solids
If the target compound is a solid or can be converted into a solid salt, crystallization can be a highly effective purification method.
Workflow for Crystallization:
Caption: A typical workflow for purification by crystallization.
Solvent Selection:
The key to successful crystallization is choosing the right solvent. The ideal solvent should:
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
A good starting point for solvent screening for aromatic amines includes:
-
Non-polar solvents: Hexanes, Toluene
-
Polar aprotic solvents: Ethyl acetate, Diethyl ether
-
Polar protic solvents: Isopropanol, Ethanol
Salt Formation for Enhanced Crystallization:
Amines can be converted to their corresponding salts (e.g., hydrochlorides, sulfates) which are often more crystalline than the free base.
Experimental Protocol: Purification via Hydrochloride Salt Formation
-
Dissolve the crude 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve higher purity.
-
To recover the free amine, dissolve the purified salt in water, basify the solution with a base like sodium hydroxide, and extract the free amine with an organic solvent.
Troubleshooting Crystallization:
-
Problem: The compound oils out instead of crystallizing.
-
Solution: The solvent may be too non-polar, or the solution may be too concentrated. Try adding a more polar co-solvent or diluting the solution. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
-
Problem: Poor recovery of the purified compound.
-
Solution: Too much solvent may have been used, or the solution was not cooled to a low enough temperature. The filtrate can be concentrated and cooled again to recover more product.
-
C. Column Chromatography: For Difficult Separations
When distillation and crystallization are ineffective, column chromatography is a versatile technique for separating complex mixtures.
Choosing the Right Stationary and Mobile Phase:
-
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel is the most common choice. However, the acidic nature of silica can lead to poor peak shape and irreversible adsorption of basic amines. To counteract this, a small amount of a basic modifier (e.g., triethylamine, 0.1-1%) should be added to the mobile phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol). The polarity of the mobile phase is gradually increased to elute the compounds.
-
-
Reverse-Phase Chromatography:
-
Stationary Phase: C18-functionalized silica is a common choice.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Troubleshooting Chromatography:
-
Problem: The compound streaks on the TLC plate or column.
-
Solution: This is a common issue with amines on silica gel. Add a small amount of triethylamine or ammonia to the mobile phase to neutralize the acidic silanol groups.
-
-
Problem: The compound does not move from the baseline.
-
Solution: The mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent in the mobile phase.
-
IV. Purity Verification and Final Product Characterization
After purification, it is crucial to verify the purity of the final product and confirm its identity.
Recommended Analytical Techniques:
-
NMR Spectroscopy: To confirm the structure and check for the absence of impurities.
-
GC-MS or LC-MS: To confirm the molecular weight and assess purity. A single peak in the chromatogram is a good indicator of high purity.
-
Elemental Analysis: To determine the elemental composition of the compound, which should match the theoretical values for C₁₀H₁₅ClN₂.
Data Presentation: Purity Assessment Summary
| Technique | Purpose | Expected Result for Pure Compound |
| ¹H and ¹³C NMR | Structural Confirmation and Impurity Check | Sharp signals corresponding to the expected structure with no significant impurity peaks. |
| GC-MS | Purity Assessment and Molecular Weight Confirmation | A single, sharp peak in the chromatogram with a mass spectrum showing the correct molecular ion. |
| HPLC | Quantitative Purity Analysis | A single, symmetrical peak with a purity value >98% (depending on the requirements). |
| Elemental Analysis | Confirmation of Elemental Composition | The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
V. Safety Precautions
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.
This technical support guide is intended to provide a comprehensive overview of the purification strategies for 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine. The specific details of the purification protocol will need to be optimized based on the initial purity of your material and the desired final specifications.
References
-
Wikipedia. (2023). N,N-Dimethylphenylenediamine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Ethanediamine, N,N'-dimethyl- (CAS 110-70-3). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
- Google Patents. (n.d.). US6242651B1 - Process for the preparation of N,N′-dialkylalkanediamines.
-
NIST. (n.d.). 1,2-Ethanediamine, N,N-dimethyl-. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
Wikipedia. (2023). 1,1-Dimethylethylenediamine. Retrieved from [Link]
-
ResearchGate. (2015). Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye. Retrieved from [Link]
-
MDPI. (2022, November 14). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides. Retrieved from [Link]
-
Wikipedia. (2023). N,N'-Dimethylethylenediamine. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Purity of Synthesized Phenethylamine Derivatives
Introduction: The precise pharmacological and therapeutic activity of phenethylamine derivatives is intrinsically linked to their purity. Impurities, even in trace amounts, can lead to altered biological effects, increased toxicity, and complications in regulatory approval. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of these valuable compounds. It is structured to address common challenges in a direct question-and-answer format, grounded in fundamental chemical principles and supported by field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the purification of phenethylamine derivatives.
Q1: What are the most common types of impurities I should expect in my crude phenethylamine derivative?
A1: Impurities are typically process-related and depend on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as the precursor ketone/aldehyde or the amine source in a reductive amination.
-
Side-Products: From competing reactions. For instance, in a Leuckart reaction, N-formylated byproducts and various condensation products can form.[1][2]
-
Over-alkylation Products: In reactions involving alkyl halides, it's common to see secondary amines react further to form tertiary amines, leading to a mixture that can be challenging to separate.[3]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon) or reducing agents and their byproducts (e.g., borate salts from NaBH₄ reductions).
-
Degradation Products: Phenethylamines can be susceptible to oxidation or reaction with atmospheric CO₂.[4][5] This is especially true for primary and secondary amines, which can form carbamates.[4]
Q2: My crude product is an oil, not a solid. How does this affect my purification strategy?
A2: Obtaining an oil is a very common issue. This phenomenon, known as "oiling out," often occurs when impurities are present, which can depress the melting point of the mixture.[6][7] It can also be due to residual solvent. Your initial strategy should be:
-
Ensure Complete Solvent Removal: Place the oil under a high vacuum for several hours, possibly with gentle heating, to remove any remaining solvent.[6]
-
Attempt Trituration: Add a small amount of a solvent in which your product is expected to be insoluble (but the impurities might be soluble), such as cold hexanes or diethyl ether. Agitate the mixture with a spatula. This can often induce crystallization of the desired product.
-
Consider Salt Formation: Phenethylamines are basic and readily form crystalline salts (e.g., hydrochloride or sulfate).[5][8] Dissolving the oily freebase in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent can precipitate the amine as its hydrochloride salt, which is often a well-defined, crystalline solid that can be easily filtered and further purified by recrystallization.[9]
Q3: How do I choose between recrystallization, acid-base extraction, and chromatography for my primary purification step?
A3: The choice depends on the nature of your crude product and the impurities present. The following decision tree provides a general guideline:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rubingroup.org [rubingroup.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
Common experimental errors in handling [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
Technical Support Center: [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common experimental challenges associated with handling this versatile diamine intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, storage, and safe handling of this compound.
Q1: What are the key chemical properties and storage conditions for this compound?
Understanding the fundamental properties of your reagent is the first step to successful experimentation. This compound is a substituted ethanediamine derivative with two key functional groups: a primary amine and a tertiary amine. These groups dictate its chemical behavior, particularly its basicity and nucleophilicity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 96798-20-8 | |
| Molecular Formula | C₁₀H₁₅ClN₂ | [1][2] |
| Molecular Weight | 198.7 g/mol | [1] |
| Appearance | Data not available (typically an oil or low-melting solid) | [1] |
| Storage Temperature | 2-8°C (Refrigerated) |[1][3] |
Expert Insight: The recommended refrigerated storage is crucial for minimizing degradation over time. Given its amine functionalities, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture.
Q2: Is this compound considered air-sensitive?
Yes. Amines, particularly primary and secondary amines, are susceptible to reacting with carbon dioxide from the air to form carbamates. While this is a reversible reaction, it effectively reduces the concentration of the free amine available for your intended reaction. Moisture can also be problematic. Therefore, it is best practice to handle this reagent using air-sensitive techniques.[4][5]
Q3: What are the primary safety precautions I should take when handling this compound?
As with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is mandatory before use. General precautions include:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Inert Atmosphere: Use an inert atmosphere for transfers and reactions to maintain the integrity of the compound and prevent unwanted side reactions.[6][7]
Section 2: Troubleshooting Guide: Common Experimental Errors
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part A: Handling and Storage
Q4: My reaction yield is consistently low, even with fresh material. Could it be related to reagent degradation?
This is a common issue often traced back to improper handling rather than the age of the reagent.
Causality: Low yields are frequently caused by partial degradation of the amine due to exposure to the atmosphere. The primary and tertiary amine groups are basic and can react with atmospheric CO₂ to form ammonium carbamates. This effectively "caps" the amine, rendering it non-nucleophilic and unavailable for your reaction.
Troubleshooting Steps:
-
Inert Atmosphere is Key: Always handle the reagent under a dry, inert atmosphere (nitrogen or argon). Use a Schlenk line or a glovebox for all transfers.[4][5]
-
Use Dry Solvents: Ensure that all solvents used for the reaction are anhydrous. Residual water can hydrolyze sensitive reagents or intermediates.
-
Proper Syringe Techniques: When transferring the reagent via syringe, ensure the syringe is properly dried and flushed with inert gas before use.[6][7][8] A recommended procedure is detailed in Protocol 1.
Part B: Reaction and Synthesis
Q5: I'm trying to perform a selective N-alkylation on the primary amine, but I'm getting a complex mixture of products. What's happening?
You are likely observing polyalkylation, a classic problem in amine synthesis.[9]
Causality: The mono-alkylated secondary amine product is often more nucleophilic (and less sterically hindered) than the starting primary amine.[10] Consequently, it can compete with the starting material for the alkylating agent, leading to the formation of a di-alkylated (tertiary amine) product. Furthermore, the existing tertiary amine can be alkylated to form a quaternary ammonium salt, especially with reactive alkylating agents.[10][11]
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a large excess of the diamine relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the starting material instead of the product.
-
Alternative Synthetic Routes: For cleaner mono-alkylation, consider reductive amination.[12] This involves reacting the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride). This method is highly selective for mono-alkylation.
-
Protecting Groups: While more steps are involved, protecting the primary amine, performing the desired reaction on another part of the molecule, and then deprotecting can provide the cleanest results.
Q6: My reaction is not proceeding, or is very sluggish. What are some common causes?
Assuming reagent quality is good, the issue often lies with the reaction conditions.
Causality & Solutions:
-
Insufficient Base: If your reaction generates an acid byproduct (e.g., alkylation with an alkyl halide produces H-X), this acid will protonate your starting amine, rendering it non-nucleophilic. You must include a non-nucleophilic auxiliary base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid.
-
Solvent Choice: The solvent must fully dissolve your reactants. For SN2-type reactions, a polar aprotic solvent like DMF, DMSO, or acetonitrile is often preferred.
-
Temperature: Many reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider carefully increasing the temperature while monitoring for byproduct formation via TLC or LC-MS.
Part C: Work-up and Purification
Q7: Why is my compound streaking badly or sticking to my silica gel column?
This is the most common purification challenge for amines.
Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine groups on your compound interact strongly with these acidic sites via acid-base interactions. This leads to poor peak shape (tailing/streaking) and, in some cases, irreversible adsorption of your product onto the column.[13]
dot
Sources
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- 7. ehs.umich.edu [ehs.umich.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Hydrochloride Salts of Research Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the in vivo performance of their research compounds, specifically those formulated as hydrochloride (HCl) salts. Low and variable oral bioavailability is a significant hurdle in early drug development, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of hydrochloride salts and their impact on bioavailability.
Q1: Why are hydrochloride salts so commonly used for basic drug candidates?
A1: Hydrochloride salts are frequently prepared for basic drug candidates for several key reasons:
-
Enhanced Solubility: Many basic compounds have poor aqueous solubility. Converting them to an HCl salt can significantly increase their solubility in the aqueous environment of the gastrointestinal (GI) tract, which is often a prerequisite for absorption.[3][4]
-
Improved Stability: The salt form can be more chemically and physically stable than the corresponding free base, leading to a longer shelf-life.[5]
-
Ease of Synthesis and Handling: The formation of an HCl salt is a relatively straightforward chemical transformation, and the resulting crystalline solid is often easier to handle, purify, and formulate than the free base.[6][7]
Q2: We've converted our compound to an HCl salt, but the bioavailability is still poor and variable. What are the likely causes?
A2: While HCl salt formation is a common strategy, it doesn't guarantee optimal bioavailability. Several factors can still limit the in vivo performance of your compound:
-
The Common Ion Effect: In the acidic environment of the stomach, the high concentration of chloride ions can suppress the dissolution of the HCl salt, leading to precipitation of the less soluble free base. This is a critical and often overlooked issue.[8][9][10][11]
-
Poor Permeability: Even if the compound dissolves, it may not efficiently cross the intestinal membrane to enter the bloodstream. This is a common challenge for molecules that do not adhere to Lipinski's Rule of Five.[1][12]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[1][2]
-
Efflux Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[1]
-
Chemical or Enzymatic Instability: The compound may be degraded in the acidic environment of the stomach or by digestive enzymes.[1]
Q3: How can we determine if the common ion effect is limiting the bioavailability of our HCl salt?
A3: A well-designed in vitro dissolution study can provide strong evidence for the common ion effect.
-
Experimental Setup: Compare the dissolution rate of your HCl salt in a standard buffer (e.g., pH 1.2 simulated gastric fluid without pepsin) with its dissolution in the same buffer containing a high concentration of sodium chloride.
-
Expected Outcome: If the common ion effect is significant, you will observe a markedly slower dissolution rate in the chloride-containing medium.[13] This suggests that in the stomach, your compound may be precipitating, thus limiting the amount of drug available for absorption.
Q4: What is the significance of the pH-solubility profile, and how do we interpret it for an HCl salt?
A4: The pH-solubility profile is a critical tool for understanding how the solubility of your compound changes across the physiological pH range of the GI tract.
-
Interpretation: For a basic compound and its HCl salt, you will typically observe high solubility at low pH (where the ionized form predominates) and lower solubility at higher pH (where the un-ionized free base is the dominant species).[8][14] The point at which the solubility of the salt and the free base are equal is known as the pHmax. Above this pH, the solid in equilibrium with the solution will be the free base.[15]
-
Practical Implications: This profile helps predict where in the GI tract your compound is likely to be most soluble and where it might precipitate. For instance, a compound with high solubility in the stomach (low pH) but low solubility in the intestine (higher pH) may precipitate upon transit from the stomach to the small intestine, which can negatively impact absorption.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific experimental challenges.
Issue 1: Low and Highly Variable Plasma Concentrations After Oral Dosing
Root Cause Analysis Workflow
This workflow will help you systematically identify the primary reason for poor and variable bioavailability.
Caption: Decision tree for diagnosing the cause of poor oral bioavailability.
Experimental Protocols:
-
Protocol 1: pH-Dependent Solubility Assessment (Shake-Flask Method)
-
Prepare a series of buffers representing the physiological pH range (e.g., pH 1.2, 4.5, 6.8).
-
Add an excess amount of your HCl salt to each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).[15][16]
-
Plot solubility as a function of pH.
-
-
Protocol 2: In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Prepare a solution of your compound in a transport buffer.
-
Add the compound solution to the apical (donor) side of the cell monolayer.
-
At predetermined time points, collect samples from the basolateral (receiver) side.
-
Analyze the concentration of the compound in the receiver samples to determine the apparent permeability coefficient (Papp).
-
Include appropriate controls (e.g., a high-permeability marker like propranolol and a low-permeability marker like mannitol).
-
Issue 2: Suspected Salt Disproportionation and Conversion to Free Base
Disproportionation is the conversion of the salt form to the less soluble free base, which can significantly reduce bioavailability.[17]
Troubleshooting Strategies:
-
Alternative Salt Forms: If the common ion effect with the HCl salt is a significant issue, consider screening for alternative salt forms (e.g., mesylate, tosylate, sulfate). These may exhibit better solubility and dissolution characteristics in the presence of chloride ions.[13][18][19]
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can enhance solubility and prevent crystallization of the free base.[20][21][22]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly soluble compounds by presenting the drug in a solubilized state.[20][23]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, leading to a faster dissolution rate.[12][20][24]
-
Excipient Selection: Be mindful of excipients that can promote disproportionation. For example, some lubricants like magnesium stearate can be problematic for weakly basic HCl salts.[25][26]
-
Data Presentation: Comparison of Salt Form Properties
| Property | Hydrochloride Salt | Mesylate Salt | Free Base |
| Aqueous Solubility (pH 6.8) | Low | Moderate | Very Low |
| Dissolution in 0.1 N HCl | Slow (Common Ion Effect) | Fast | Very Slow |
| Hygroscopicity | Moderate to High | Low to Moderate | Low |
| Physical Stability | Can be polymorphic | Often stable | Typically stable |
Issue 3: Difficulty in Establishing an In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like dissolution) and an in vivo response (like plasma concentration).[27][28][29] Establishing a good IVIVC is crucial for formulation development and can reduce the need for extensive in vivo studies.[30][31]
Workflow for Developing a Level A IVIVC
Caption: Workflow for establishing a Level A In Vitro-In Vivo Correlation.
Key Considerations for IVIVC Development:
-
Discriminatory Dissolution Method: The in vitro dissolution method must be sensitive enough to detect changes in formulation that affect in vivo performance.
-
Pharmacokinetic Modeling: Appropriate pharmacokinetic models (e.g., Wagner-Nelson, Loo-Riegelman) are needed to accurately determine the in vivo absorption profile from plasma concentration data.[31]
-
Multiple Formulations: At least two, and preferably three or more, formulations with different release rates are needed to establish a meaningful correlation.
III. Analytical Methods for Bioavailability Assessment
The determination of bioavailability relies on accurate and validated analytical methods to measure drug concentrations in biological fluids.[32][33]
Pharmacokinetic Methods
These are the most common methods and involve measuring drug concentrations in blood, plasma, or urine over time.[34][35]
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the extent of absorption.[34]
-
Pharmacodynamic Methods
For some drugs, it is more feasible to measure a pharmacological or therapeutic effect over time. This approach requires a well-defined dose-response relationship.[34]
-
Key Parameters:
-
Emax: Maximum pharmacodynamic effect.
-
Area under the effect-time curve. [34]
-
Analytical Techniques
-
LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): This is the gold standard for quantifying drug and metabolite concentrations in biological matrices due to its high sensitivity and selectivity.[36]
-
HPLC-UV/Fluorescence: High-performance liquid chromatography with ultraviolet or fluorescence detection can also be used, depending on the properties of the compound and the required sensitivity.
By systematically addressing the factors outlined in this guide, researchers can diagnose the root causes of poor bioavailability and develop rational formulation strategies to enhance the in vivo performance of their hydrochloride salt research compounds.
References
-
Silva, F. A. M., et al. (2014). Analytical Methods for Determining Bioavailability and Bioaccessibility of Bioactive Compounds from Fruits and Vegetables: A Review. Comprehensive Reviews in Food Science and Food Safety, 13(2), 155-171. Available from: [Link]
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Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Advanced Drug Delivery Reviews, 59(7), 615-627. Available from: [Link]
-
Kumar, S. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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Pillai, S., & Zhao, Y. (2016). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available from: [Link]
-
Various Authors. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Unknown Author. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available from: [Link]
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Fong, S. Y. K., et al. (2020). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]
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Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Available from: [Link]
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Jaber, A., & Cutler, D. J. (2003). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 10(2), 13-20. Available from: [Link]
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Unknown Author. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available from: [Link]
-
Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. SciSpace. Available from: [Link]
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Miyazaki, S., Oshiba, M., & Nadai, T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available from: [Link]
-
CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Available from: [Link]
-
Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. Available from: [Link]
-
Rocchetti, G., et al. (2019). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. International Journal of Molecular Sciences, 20(18), 4533. Available from: [Link]
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Shah, V. P., et al. (1992). Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. Pharmaceutical Research, 9(4), 588-592. Available from: [Link]
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Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. Available from: [Link]
-
Varia, S. A., & Serajuddin, A. T. M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(1), 163-172. Available from: [Link]
-
Okonkwo, C. J., & Eboatu, A. N. (2018). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 5(7), 1-7. Available from: [Link]
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Knowledge of Pharma. (2017). Bioavailability & Method of determination. Available from: [Link]
-
BYJU'S. (2021). Common Ion Effect. Available from: [Link]
-
Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27077-27085. Available from: [Link]
-
Unknown Author. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
-
Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Available from: [Link]
-
Serajuddin, A. T. M., et al. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 19(5), 628-634. Available from: [Link]
-
Unknown Author. (n.d.). pH-solubility profile for haloperidol free base ( ) and its HCl salt ( 1⁄6 ). ResearchGate. Available from: [Link]
-
YouTube. (2020). Common Ion Effect - NaCl and HCl. Available from: [Link]
-
Vemula, V. R. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1642. Available from: [Link]
-
Velagaleti, R., & Burns, M. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Available from: [Link]
-
Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available from: [Link]
-
Aungst, B. J. (2002). Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology. Available from: [Link]
-
John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical Research, 30(7), 1648-1657. Available from: [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Available from: [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Available from: [Link]
-
Savolainen, M., et al. (2017). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 105, 129-137. Available from: [Link]
-
Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27077-27085. Available from: [Link]
- Google Patents. (2010). US20100204470A1 - method for salt preparation.
-
John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. Available from: [Link]
-
Soni, T., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 446-455. Available from: [Link]
-
Patsnap Synapse. (2025). How to improve the bioavailability of a drug? Available from: [Link]
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- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
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Side reaction products in the synthesis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
Technical Support Center: Synthesis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound, also known as 1-(3-chlorophenyl)-N¹,N¹-dimethyl-1,2-ethanediamine.[1] The synthesis, while seemingly straightforward via reductive amination, is prone to several side reactions that can complicate purification and reduce overall yield. This document provides in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles and field-proven solutions.
Part 1: Overview of the Synthetic Strategy
The most common and logical approach to synthesizing the target molecule involves the reductive amination of an α-aminoketone precursor. This strategy builds the carbon-nitrogen bond at the C1 position while retaining the essential primary amine at the C2 position. The general workflow is outlined below.
Caption: Proposed synthetic workflow for the target molecule.
Part 2: Troubleshooting Guide for Side Product Formation
This section addresses specific issues encountered during the reductive amination step, focusing on the identification and mitigation of common side reaction products.
Question 1: My final product is contaminated with a significant amount of an alcohol impurity. What is this compound, and how can I prevent its formation?
Answer:
The observed impurity is almost certainly 1-(3-chlorophenyl)-2-(dimethylamino)-1-ethanol , the alcohol resulting from the direct reduction of the ketone functional group in your starting material, α-Amino-1-(3-chlorophenyl)ethanone.
Causality: This side reaction occurs when the reducing agent is not sufficiently selective and reduces the carbonyl group faster than, or concurrently with, the iminium ion intermediate. This is a classic problem in reductive amination when using powerful, non-selective hydride donors like Sodium Borohydride (NaBH₄).[2]
Mechanism of Side Product Formation:
Caption: Competing reaction pathways in reductive amination.
Solution: The key to preventing alcohol formation is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.
-
Primary Recommendation: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) . This reagent is sterically hindered and less reactive, making it highly selective for reducing iminium ions while leaving the ketone largely untouched.[3][4] It is considered the gold standard for this type of transformation.
-
Alternative: Sodium Cyanoborohydride (NaBH₃CN) can also be used, as it is more reactive towards the iminium ion at a slightly acidic pH (6-7).[4] However, NaBH₃CN is highly toxic and can generate hydrogen cyanide gas during workup, posing a significant safety hazard.[2][4]
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Selectivity | Low (Reduces ketones/aldehydes) | High (Reduces imines > ketones) | Very High (Highly selective for imines) |
| Reactivity | High | Moderate | Mild |
| Optimal pH | Basic | Weakly Acidic (6-7) | Weakly Acidic |
| Toxicity | Low | High (Cyanide byproduct risk)[2] | Low |
| Common Solvent | Methanol, Ethanol | Methanol | 1,2-Dichloroethane (DCE), THF[3] |
Question 2: I'm observing a high molecular weight impurity that doesn't correspond to the alcohol or starting material. What is its likely identity?
Answer:
This impurity is likely a dimer formed from the self-condensation of your starting material, α-Amino-1-(3-chlorophenyl)ethanone. The primary amine of one molecule acts as a nucleophile, attacking the ketone of a second molecule.
Causality: This side reaction becomes significant when the rate of the desired reaction with dimethylamine is slow. This can be caused by:
-
Insufficient Dimethylamine: If dimethylamine is the limiting reagent or is not present in sufficient excess, the self-reaction becomes statistically more probable.
-
Suboptimal Reaction Conditions: Conditions that do not favor rapid iminium ion formation with dimethylamine (e.g., incorrect pH, poor mixing) can allow the slower dimerization pathway to compete.
Mechanism of Dimer Formation:
Caption: Dimer formation via self-condensation of the starting material.
Solution:
-
Molar Excess: Use a significant molar excess of dimethylamine (e.g., 2-5 equivalents) to drive the desired reaction forward and outcompete the dimerization.
-
Controlled Addition: Consider adding the α-aminoketone starting material slowly to a solution already containing the dimethylamine and the reducing agent. This maintains a low concentration of the starting material, minimizing its ability to react with itself.
-
Protecting Group Strategy (Advanced): For a cleaner reaction, though with additional steps, the primary amine of the α-Amino-1-(3-chlorophenyl)ethanone could be protected (e.g., as a Boc or Cbz carbamate) prior to reductive amination. The protecting group would be removed in a final step.
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal solvent for this reductive amination? For reductive aminations using NaBH(OAc)₃, a non-protic solvent is required. 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent for this reaction.[3] Tetrahydrofuran (THF) can also be used, although reactions may be slightly slower.[3]
FAQ 2: Why is a catalytic amount of acetic acid often added? The formation of the iminium ion intermediate is the rate-limiting step and is catalyzed by acid.[3] Adding a small amount of a weak acid like glacial acetic acid helps to protonate the carbonyl oxygen, making it more electrophilic, and facilitates the dehydration of the hemiaminal intermediate to form the iminium ion that is then reduced.[4]
FAQ 3: How can I effectively purify the final product away from these side products? The target molecule is a diamine and is significantly more basic than the amino alcohol side product. This difference in basicity can be exploited for purification.
-
Column Chromatography: Standard silica gel column chromatography is effective. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent containing a small amount of a basic modifier (e.g., methanol with 1-2% triethylamine) will separate the components. The triethylamine prevents the basic amine products from streaking on the acidic silica gel.
-
Acid-Base Extraction: A liquid-liquid extraction workup can provide initial purification. By carefully adjusting the pH of the aqueous phase, it may be possible to selectively extract the more basic diamine product into the organic phase while leaving less basic impurities behind.
Part 4: Recommended Experimental Protocol
This protocol is a starting point and should be optimized based on laboratory-specific observations and analytical monitoring (TLC, LC-MS).
Objective: To synthesize this compound from α-Amino-1-(3-chlorophenyl)ethanone via reductive amination.
Materials:
-
α-Amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 equiv)
-
Dimethylamine (2.0 M solution in THF, 2.5 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Glacial Acetic Acid (catalytic, ~0.1 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the α-Amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 equiv).
-
Add anhydrous 1,2-Dichloroethane (DCE) to create a stirrable suspension (approx. 0.1 M concentration).
-
Add the dimethylamine solution (2.5 equiv) to the flask, followed by the catalytic amount of glacial acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In portions, carefully add the Sodium Triacetoxyborohydride (1.5 equiv) to the stirring mixture. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to yield the pure this compound.
References
- Grokipedia. Reductive amination.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Grokipedia. Eschweiler–Clarke reaction.
- Sigma-Aldrich. Application Note – Reductive Amination.
- Wikipedia. Eschweiler–Clarke reaction.
- Wikipedia. Reductive amination.
- Name-Reaction.com. Eschweiler-Clarke reaction.
- MDPI. (2023).
- Myers, A. G. Chem 115: Reductive Amination. Harvard University.
- NROChemistry. Eschweiler-Clarke Reaction.
- PrepChem.com. Synthesis of N-(3-chlorophenyl)-1,2-ethanediamine.
- ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline.
- Sigma-Aldrich. This compound.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. 1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE.
- Synthesis and Characterization of N,N-Dimethylamino-N',N"-diarylamino Phosphine Oxides.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1279.
- The Hive Novel Discourse. Easy P2P reductive amination with NaBH(OAc)3.
- Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
- Pharmaffiliates. This compound.
- Ambeed.com. 3-Chloro-1-(N,N-dimethyl)propylamine.
- Google Patents. Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
- Google Patents. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- ChemSynthesis. 1-(3-chlorophenyl)ethanone.
- Google Patents. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- ResearchGate. (PDF) Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine.
- SVAK Life Sciences. 2-(3-chlorophenyl)-1-(pyridin-3-yl)ethanone.
- ChemicalBook. 2-(3-CHLOROPHENYL)-1-(3-PYRIDINYL)-1-ETHANONE.
Sources
Technical Support Center: A Researcher's Guide to 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to ensure experimental success and, most importantly, laboratory safety. The information herein is synthesized from safety data sheets and chemical supplier recommendations to provide a trustworthy and authoritative framework for your work.
Section 1: Compound Identification and Properties
Correctly identifying the compound is the first step in ensuring proper handling. This compound is known by several synonyms, and it is crucial to cross-reference the CAS number to confirm its identity.
| Property | Value | Source |
| Chemical Name | 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine | [1] |
| Synonym(s) | [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine | [1] |
| CAS Number | 96798-20-8 | [1] |
| Molecular Formula | C₁₀H₁₅ClN₂ | [1] |
| Molecular Weight | 198.69 g/mol | [1] |
| Appearance | Data not consistently available; typically a liquid. | |
| Primary Hazards | Corrosive, Flammable Liquid, Harmful if Swallowed/Inhaled. | [2][3][4] |
Section 2: Storage Guidelines & Stability FAQs
Proper storage is critical for maintaining the chemical integrity of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine and ensuring laboratory safety.
Q: What is the recommended storage temperature for this compound?
A: The compound should be stored in a refrigerator at 2-8°C.[1] While it may be shipped at ambient temperatures, long-term storage requires refrigeration to minimize degradation.
-
Expert Insight: The amine functional groups can be susceptible to slow oxidation or side reactions at room temperature over extended periods. Refrigeration slows down these kinetic processes, preserving the compound's purity.
Q: What type of storage area is required?
A: This compound must be stored in a designated corrosives area that is dry, cool, and well-ventilated.[2] The storage location should be secure and accessible only to authorized personnel ("Store locked up").[2][5]
-
Expert Insight: Designating a "corrosives area" ensures that incompatible materials are segregated. Proper ventilation prevents the accumulation of potentially harmful and flammable vapors.
Q: How should I store the container to maintain compound integrity?
A: Always keep the container tightly closed to prevent exposure to air and moisture.[2][3] For compounds with amine groups, which can be sensitive, storing under an inert atmosphere (like argon or nitrogen) is a best practice, especially after the container has been opened.
-
Expert Insight: Many diamines are hygroscopic and can absorb atmospheric moisture.[5] Furthermore, the amine groups can react with carbon dioxide from the air, forming carbamates.[2][3] A tight seal and an inert gas blanket mitigate these risks.
Q: What substances are incompatible and must be stored separately?
A: This compound is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2).[2] It must be stored away from any sources of ignition, including heat, sparks, and open flames.[2][4][5]
-
Expert Insight: As a basic diamine, this compound will undergo a strong exothermic reaction with acids. Strong oxidizers can lead to a violent, uncontrolled reaction. Keeping it away from ignition sources is critical due to its flammability.[4]
Section 3: Handling and Personal Protective Equipment (PPE)
This compound presents significant hazards, and strict adherence to safety protocols is mandatory.
Q: What are the primary hazards I should be aware of?
A: 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine is corrosive and can cause severe skin burns and serious eye damage, potentially leading to blindness.[2][3] It is also classified as a flammable liquid and its vapors can form explosive mixtures with air.[3][4] Inhalation and ingestion are harmful.[2]
Q: What engineering controls are necessary for safe handling?
A: Always handle this compound inside a certified chemical fume hood to control exposure to vapors.[2] The work area must be equipped with an eyewash station and a safety shower in close proximity.[5] Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2][5]
Q: What specific Personal Protective Equipment (PPE) is required?
A: A comprehensive PPE strategy is essential:
-
Eye/Face Protection: Wear tight-sealing safety goggles in combination with a face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (check manufacturer's guidelines for breakthrough time) and appropriate protective clothing to prevent any possibility of skin contact.[2][5]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside a fume hood (which is not recommended), use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[3]
Q: Why is grounding and bonding important when handling this chemical?
A: Grounding and bonding containers and receiving equipment is a critical step to prevent the buildup of static electricity.[2][5] Pouring or agitating flammable liquids like this one can generate a static charge, which can discharge as a spark and ignite the flammable vapors.
Handling Workflow Diagram
Caption: A logical workflow for safely handling the compound.
Section 4: Troubleshooting Guide
Q: My compound appears discolored. Is it still viable for my experiment?
A: Discoloration (e.g., yellowing) often indicates oxidation or the presence of impurities. While it may not impact all applications, for sensitive assays (e.g., those involving catalysis or biological systems), using a discolored reagent is not recommended. Consider running a small-scale control experiment to validate its performance. If in doubt, use a fresh, unopened lot.
Q: I've prepared a stock solution in my chosen solvent, and now I see a precipitate. What happened?
A: Precipitation can occur for several reasons:
-
Exceeded Solubility: You may have exceeded the compound's solubility limit in that specific solvent at the storage temperature.
-
Temperature Effect: The compound may be less soluble at the refrigerated storage temperature. Try gently warming the solution to room temperature to see if it redissolves.
-
Reaction with Solvent/Contaminant: The compound may have reacted with the solvent or a contaminant (e.g., water, CO₂). Ensure you are using a dry, high-purity solvent.
Q: I suspect my compound has been contaminated. How can I check its purity?
A: The most reliable methods for purity assessment are analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A Nuclear Magnetic Resonance (NMR) spectrum can also be used to identify impurities if you have a reference spectrum for the pure compound.
Section 5: Key Experimental Protocol: Preparing a Stock Solution
This protocol outlines the preparation of a 100 mM stock solution in Dichloromethane (DCM), a common solvent. Caution: This entire procedure must be performed in a chemical fume hood.
Materials:
-
1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine (MW: 198.69 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Glass volumetric flask
-
Glass syringe or pipette
-
Analytical balance
-
Appropriate storage vial with a PTFE-lined cap
Procedure:
-
Pre-calculation: Determine the mass of the compound needed. For 10 mL of a 100 mM solution:
-
Mass = 0.1 mol/L * 0.010 L * 198.69 g/mol = 0.1987 g (or 198.7 mg)
-
-
Tare Vessel: Place the volumetric flask on the analytical balance and tare it.
-
Weigh Compound: Carefully weigh the calculated mass of the compound directly into the volumetric flask.
-
Add Solvent: Add approximately 5 mL of anhydrous DCM to the flask. Gently swirl the flask to dissolve the compound completely.
-
Bring to Volume: Once fully dissolved, carefully add anhydrous DCM until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Mix Thoroughly: Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Transfer and Store: Transfer the solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, date, and your initials.
-
Final Storage: Seal the vial tightly, wrap the cap with parafilm for extra security, and place it in a 2-8°C refrigerator.
Section 6: Emergency Procedures
Immediate and correct response to an incident is critical.
Emergency Response Decision Tree
Caption: A decision tree for responding to spills or personal exposure.
Q: What is the first aid procedure for skin or eye contact?
A:
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[2] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
Q: How should I manage a small spill?
A: For a small spill, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[6] Use non-sparking tools to collect the material and place it into a suitable, labeled container for disposal according to your institution's hazardous waste procedures.[2][5]
References
-
This compound , Pharmaffiliates. [Link]
-
Safety Data Sheet: N,N'-Dimethylethylenediamine , Chemos GmbH & Co.KG. [Link]
Sources
Validation & Comparative
A Comparative Efficacy Analysis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine and Its 4-Chloro Analog as Monoamine Reuptake Inhibitors
Introduction
Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds that interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] The specific placement of substituents on the phenyl ring can dramatically alter a compound's potency, selectivity, and mechanism of action (i.e., reuptake inhibitor versus releaser). This guide provides a comparative framework for evaluating the efficacy of two novel regioisomers: [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine (hereafter 3-Cl Analog ) and [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine (hereafter 4-Cl Analog ).
Based on a systematic interpretation of the nomenclature, these compounds are identified as 1-(3-chlorophenyl)-N¹,N¹-dimethylethane-1,2-diamine and 1-(4-chlorophenyl)-N¹,N¹-dimethylethane-1,2-diamine, respectively. This analysis will proceed by first postulating their mechanism of action based on established structure-activity relationships (SAR) for chloro-substituted phenethylamines and then detailing the precise experimental protocols required to empirically validate these hypotheses.
Part 1: Theoretical Framework and Hypothesized Pharmacological Profile
The foundational structure of these molecules is a phenethylamine core, which strongly predicts interaction with monoamine transporters.[1][4] The critical variable is the position of the chlorine atom on the phenyl ring. Halogen substitution is a well-established strategy for modulating pharmacological activity.
Structure-Activity Relationship (SAR) Insights
-
Role of the Chloro Substituent : Chlorine is an electron-withdrawing group that can influence the molecule's interaction with transporter binding pockets and affect its metabolic stability.
-
Impact of para (4-position) Substitution : Extensive research on amphetamine and cathinone derivatives demonstrates that a para-chloro substitution consistently and significantly enhances potency and selectivity for the serotonin transporter (SERT).[1][4] This modification often shifts a compound's profile from being primarily dopaminergic/noradrenergic to having more potent serotonergic effects.[1] For instance, the addition of a 4-chloro substituent to amphetamine or cathinone markedly improves their potency as SERT inhibitors or releasers.[1]
-
Impact of meta (3-position) Substitution : While less documented in direct comparison to 4-chloro analogs in the provided literature, SAR studies of substituted amphetamines show that 3-chloro substitution also enhances inhibitory potency on monoamine uptake, though its specific influence on selectivity is less predictable than the robust SERT-enhancing effect of the 4-chloro position.
Hypothesized Efficacy and Selectivity
Based on these principles, we can formulate a primary hypothesis for a comparative study:
-
Primary Hypothesis : Both the 3-Cl and 4-Cl analogs will function as inhibitors of DAT, NET, and SERT. However, the 4-Cl Analog is predicted to exhibit significantly greater potency and selectivity for SERT compared to the 3-Cl Analog .
-
Secondary Hypothesis : The 3-Cl Analog may exhibit a more balanced profile across the three transporters or show preference for DAT/NET, consistent with less-substituted phenethylamines.[1][4] The 4-Cl Analog , due to its potent SERT activity, may also present a higher risk of toxicity, a phenomenon observed in other para-chloro amphetamines.[1][4]
This framework establishes a clear scientific rationale for conducting a head-to-head comparison. The following sections detail the experimental workflows required to test these hypotheses.
Part 2: Experimental Design for Comparative Efficacy Assessment
To rigorously compare the 3-Cl and 4-Cl analogs, a two-tiered approach is essential: first, determining the binding affinity of each compound to the transporters (a measure of how well they bind), and second, assessing their functional effect on transporter activity (a measure of how well they inhibit reuptake).
Workflow for Efficacy Comparison
The logical flow of experiments is designed to move from broad screening to specific functional characterization.
Caption: Experimental workflow for comparing the 3-Cl and 4-Cl analogs.
Experimental Protocol 1: Radioligand Competitive Binding Assays
This experiment determines the binding affinity (Kᵢ) of the test compounds for each human monoamine transporter (hDAT, hNET, hSERT). It measures how effectively the test compounds compete with a known high-affinity radioligand.
Objective: To quantify the binding affinity (Kᵢ) of the 3-Cl and 4-Cl analogs for hDAT, hNET, and hSERT.
Methodology:
-
Cell Culture & Membrane Preparation :
-
Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT.[5]
-
Harvest cells and prepare membrane homogenates via centrifugation. The final membrane pellets are resuspended in an appropriate assay buffer.
-
-
Competitive Binding Reaction :
-
Set up a 96-well plate with triplicate wells for each condition.
-
To each well, add:
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[6]
-
A range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) of the 3-Cl Analog or 4-Cl Analog.
-
Cell membrane homogenate expressing the target transporter.
-
-
Controls : Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known inhibitor, e.g., 10 µM mazindol for DAT).[7]
-
-
Incubation & Filtration :
-
Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), washing with ice-cold buffer to separate bound from free radioligand.
-
-
Quantification :
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Experimental Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of the test compounds in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the target transporters.
Objective: To quantify the functional potency (IC₅₀) of the 3-Cl and 4-Cl analogs at inhibiting substrate uptake via hDAT, hNET, and hSERT.
Methodology:
-
Cell Culture :
-
Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to ~80-90% confluency.[8]
-
-
Pre-incubation :
-
Uptake Initiation and Termination :
-
Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).[9]
-
Allow uptake to proceed for a short, defined period in the linear uptake range (e.g., 1-5 minutes).[9]
-
Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KHB.[9]
-
-
Cell Lysis and Quantification :
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).[9]
-
Transfer the lysate to scintillation vials with scintillation fluid.
-
Quantify the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.
-
-
Data Analysis :
-
Determine non-specific uptake from wells containing a known potent inhibitor (e.g., 10 µM fluoxetine for SERT).[9]
-
Calculate the percentage of specific uptake at each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
-
Part 3: Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, comparative tables to facilitate interpretation.
Table 1: Predicted Comparative Binding Affinities (Kᵢ, nM)
This table illustrates the hypothesized outcome based on SAR principles. The actual experimental data would replace these values.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| 3-Cl Analog | 50 | 75 | 200 |
| 4-Cl Analog | 150 | 250 | 25 |
Hypothetical values are for illustrative purposes.
Table 2: Predicted Comparative Functional Potencies (IC₅₀, nM)
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 3-Cl Analog | 65 | 90 | 250 |
| 4-Cl Analog | 200 | 300 | 30 |
Hypothetical values are for illustrative purposes.
Calculating Selectivity
To quantify the preference of each analog for a specific transporter, a selectivity index can be calculated. For example, SERT vs. DAT selectivity would be calculated as Kᵢ (DAT) / Kᵢ (SERT).
-
Predicted 3-Cl Analog Selectivity (SERT/DAT) : 50 / 200 = 0.25 (i.e., 4-fold selective for DAT over SERT)
-
Predicted 4-Cl Analog Selectivity (SERT/DAT) : 150 / 25 = 6 (i.e., 6-fold selective for SERT over DAT)
This quantitative comparison would provide strong evidence to support or refute the initial hypothesis.
Part 4: Mechanistic Visualization
Understanding the mechanism of action is central to the comparison. The diagram below illustrates the fundamental process of monoamine reuptake inhibition that these compounds are expected to modulate.
Caption: Mechanism of monoamine reuptake inhibition by the test compounds.
Conclusion
This guide outlines a comprehensive, scientifically-grounded strategy for comparing the efficacy of this compound and its 4-chloro analog. By leveraging established principles of structure-activity relationships, we hypothesize that the 4-chloro substitution will confer significantly greater potency and selectivity for the serotonin transporter. The detailed binding and reuptake inhibition protocols provide a robust, self-validating framework for empirically testing this hypothesis. The resulting data will enable a clear, quantitative comparison of these novel compounds, providing critical insights for researchers and drug development professionals in the field of neuroscience and pharmacology.
References
-
Murnane, K. S., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PubMed Central. Available at: [Link]
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Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. Available at: [Link]
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Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhen, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]
-
Zhen, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Canfarotta, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]
-
Savić, M., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. Available at: [Link]
-
Cisneros, M., et al. (2014). Monoamine neurotransmitter reuptake inhibition and release assay. ResearchGate. Available at: [Link]
-
Ma, S., & Sonders, M. S. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]
-
Iversen, L., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central. Available at: [Link]
-
Kim, D., et al. (2021). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. Available at: [Link]
-
Wikipedia. Substituted phenethylamine. Available at: [Link]
-
Ross, S. B., & Kelder, D. (1977). Substituted amphetamine derivatives. INIS-IAEA. Available at: [Link]
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- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Validating the Serotonergic Activity of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the serotonergic activity of the novel compound 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine. By employing a suite of robust in vitro assays, we will systematically characterize its interaction with key components of the serotonin system and benchmark its performance against established serotonergic agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough evaluation.
Introduction to Serotonergic System Validation
The serotonin (5-hydroxytryptamine or 5-HT) system is a critical modulator of a vast array of physiological processes, including mood, cognition, and sleep. Consequently, it is a primary target for therapeutics treating psychiatric disorders such as depression and anxiety.[1][2] Validating the serotonergic activity of a novel compound like 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine is the foundational step in assessing its potential as a therapeutic agent. This involves a multi-faceted approach to determine its affinity and functional effects on various serotonin receptors and the serotonin transporter (SERT).
This guide will detail the essential assays to build a comprehensive serotonergic profile:
-
Serotonin Transporter (SERT) Binding Affinity: To determine if the compound inhibits the reuptake of serotonin.
-
Serotonin Receptor (5-HTR) Binding Affinity: To identify which serotonin receptors the compound binds to.
-
In Vitro Functional Assays: To characterize the compound as an agonist, antagonist, or allosteric modulator at specific serotonin receptors.
Experimental Validation Workflow
The following sections provide detailed methodologies for characterizing the serotonergic profile of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine.
Part 1: Serotonin Transporter (SERT) Interaction
The serotonin transporter is a primary target for many antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3] An initial assessment of a compound's ability to bind to and inhibit SERT is crucial.
This assay quantifies the affinity of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine for the human serotonin transporter (hSERT) through competitive displacement of a radiolabeled ligand.[4]
Objective: To determine the binding affinity (Ki) of the test compound for hSERT.
Materials:
-
hSERT-expressing cell membranes (e.g., from HEK293 cells)[5]
-
Radioligand: [3H]Citalopram (a high-affinity SSRI)[4]
-
Test Compound: 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
-
Non-specific binding control: Fluoxetine (10 µM)[4]
-
Assay Buffer: Tris-HCl, NaCl, KCl, CaCl2, MgCl2
-
96-well microplates
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.[4]
-
Addition of Reagents:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a high concentration of a known SERT ligand (e.g., 10 µM fluoxetine).[4]
-
Test Compound: Add serial dilutions of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine.
-
-
Add Radioligand: Add [3H]citalopram to all wells at a final concentration near its dissociation constant (Kd).[4]
-
Add Membranes: Add the hSERT membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[4]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
The binding affinity of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine for SERT will be compared with that of well-established SSRIs.
Table 1: Comparative SERT Binding Affinities (Ki in nM)
| Compound | Ki (nM) |
| 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine | (Hypothetical Data) |
| Sertraline | ~1-3 |
| Fluoxetine | ~5-10 |
| Citalopram | ~1-2 |
Note: Lower Ki values indicate higher binding affinity.
Part 2: Serotonin Receptor Profiling
The serotonin system comprises at least 14 different receptor subtypes, each with distinct physiological roles.[6] A comprehensive understanding of a compound's serotonergic activity requires screening against a panel of key serotonin receptors.
Similar to the SERT binding assay, radioligand binding assays will be employed to determine the affinity of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Objective: To determine the binding affinities (Ki) of the test compound for 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the respective human receptors (5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligands:
-
5-HT1A: [3H]8-OH-DPAT[7]
-
5-HT2A: [3H]Ketanserin
-
5-HT2C: [3H]Mesulergine
-
-
Test Compound: 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
-
Non-specific binding controls (e.g., serotonin for 5-HT1A, spiperone for 5-HT2A, and mianserin for 5-HT2C).
Procedure: The procedure is analogous to the SERT binding assay, with appropriate adjustments for the specific receptor, radioligand, and non-specific binding control.
Table 2: Comparative 5-HT Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
| Buspirone (5-HT1A agonist) | ~10-20 | >1000 | >1000 |
| Risperidone (5-HT2A antagonist) | >1000 | ~2-5 | ~20-50 |
| Lorcaserin (5-HT2C agonist) | >1000 | >1000 | ~10-30 |
Part 3: Functional Characterization at Serotonin Receptors
Binding affinity alone does not reveal the functional consequence of a compound's interaction with a receptor. Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect.[1][8]
The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7]
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of the test compound at the 5-HT1A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (to stimulate cAMP production).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Test Compound: 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine.
-
Reference agonist (e.g., 8-OH-DPAT).
-
Reference antagonist (e.g., WAY-100635).[9]
Procedure (Agonist Mode):
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat cells with various concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
Procedure (Antagonist Mode):
-
Pre-incubate cells with various concentrations of the test compound.
-
Add a fixed concentration of a reference agonist (e.g., EC80 of 8-OH-DPAT).
-
Stimulate with forskolin.
-
Measure cAMP levels.
-
Data Analysis: Determine the IC50 value of the test compound in inhibiting the agonist-induced response.
The 5-HT2A and 5-HT2C receptors are Gq/11-coupled, and their activation stimulates phospholipase C, leading to an increase in intracellular calcium levels.[10][11][12]
Objective: To determine the functional activity of the test compound at the 5-HT2A and 5-HT2C receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.[13]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test Compound: 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine.
-
Reference agonists (e.g., serotonin or α-methylserotonin).
-
Reference antagonists (e.g., ketanserin for 5-HT2A, SB 242084 for 5-HT2C).
-
Fluorescence plate reader.
Procedure:
-
Load the cells with a calcium-sensitive dye.
-
Add various concentrations of the test compound (for agonist testing) or pre-incubate with the test compound before adding a reference agonist (for antagonist testing).
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.[10]
-
Data Analysis: Determine the EC50 (agonist) or IC50 (antagonist) values from the concentration-response curves.
Table 3: Comparative Functional Activity at Serotonin Receptors
| Compound | 5-HT1A (cAMP) | 5-HT2A (Ca2+ Flux) | 5-HT2C (Ca2+ Flux) |
| EC50/IC50 (nM) | EC50/IC50 (nM) | EC50/IC50 (nM) | |
| 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
| 8-OH-DPAT (5-HT1A Agonist) | ~1-5 (EC50) | - | - |
| Ketanserin (5-HT2A Antagonist) | - | ~3-10 (IC50) | - |
| Serotonin (Agonist) | ~5-15 (EC50) | ~10-50 (EC50) | ~1-10 (EC50) |
Visualization of Key Pathways and Workflows
Caption: Experimental workflow for serotonergic profiling.
Caption: Simplified signaling pathways for key serotonin receptors.
Conclusion
This guide provides a systematic and scientifically rigorous approach to validating the serotonergic activity of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine. By following these detailed protocols for binding and functional assays, researchers can generate a comprehensive pharmacological profile of this novel compound. The comparative data with established serotonergic agents will provide a crucial benchmark for evaluating its potential as a lead candidate for further drug development. The integration of these in vitro assays forms a self-validating system that ensures the generation of reliable and reproducible data, which is paramount in the early stages of drug discovery.
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Comparative Analysis of Monoamine Transporter Inhibition by Different Phenethylamines
<_>
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of how different phenethylamine derivatives interact with and inhibit the mono-tamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document serves as a technical resource for professionals in neuroscience, pharmacology, and drug development.
Introduction: The Phenethylamine Scaffold and Its Central Role in Neurotransmission
Phenethylamines are a class of organic compounds with a shared chemical backbone: a phenyl ring attached to an ethylamine group. This fundamental structure is the foundation for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic drugs with profound effects on the central nervous system.[1][2] Their primary mechanism of action often involves the modulation of monoamine transporters.[1][2][3]
Monoamine transporters (MATs) are critical proteins embedded in the membranes of neurons.[4] They are responsible for the reuptake of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[5][6] This process terminates the neurotransmitter's signal and is essential for maintaining normal synaptic function. The three key transporters in this family are:
-
Dopamine Transporter (DAT; SLC6A3): Primarily responsible for dopamine reuptake.
-
Norepinephrine Transporter (NET; SLC6A2): Primarily responsible for norepinephrine reuptake.
-
Serotonin Transporter (SERT; SLC6A4): Primarily responsible for serotonin reuptake.
The interaction of phenethylamines with these transporters can lead to a spectrum of pharmacological effects, ranging from therapeutic applications in conditions like ADHD to the psychoactive effects associated with drugs of abuse.[3][5] Understanding the nuances of these interactions is paramount for the rational design of novel therapeutics and for comprehending the neurobiology of addiction.
Core Mechanisms of Monoamine Transporter Inhibition
Phenethylamines can interact with monoamine transporters in two primary ways:
-
Uptake Inhibition (Blockade): Some phenethylamines act as competitive inhibitors, binding to the transporter protein and physically blocking the reuptake of the endogenous neurotransmitter. This leads to an accumulation of the neurotransmitter in the synaptic cleft, thereby enhancing its signaling. Cocaine and methylphenidate are classic examples of uptake inhibitors.[7][8]
-
Substrate-Mediated Release (Releasers): Other phenethylamines, such as amphetamine and methamphetamine, are not only inhibitors but also substrates for the transporters.[3] They are transported into the presynaptic neuron, where they disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and can induce a reversal of the transporter's function, leading to a non-vesicular release of neurotransmitters into the synapse.[6][9][10]
The subtle yet critical differences in the chemical structure of various phenethylamines dictate their affinity and selectivity for DAT, SERT, and NET, as well as whether they act as blockers or releasers. These differences are the foundation of their distinct pharmacological profiles.
Caption: Core structure of phenethylamine and key positions for modification.
Comparative Inhibitory Potencies of Key Phenethylamines
The following table summarizes the inhibitory constants (Ki, in µM) for several well-characterized phenethylamines at human monoamine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | DAT (Ki, µM) | NET (Ki, µM) | SERT (Ki, µM) | Primary Action | Reference(s) |
| Amphetamine | ~0.6 | ~0.07-0.1 | 20 - 40 | Releaser | [7][11] |
| Methamphetamine | ~0.5 | ~0.1 | 10 - 40 | Releaser | [7][11] |
| MDMA | ~8.29 | ~1.19 | ~2.41 | Releaser | [7][11] |
| Methylphenidate | ~0.1 | ~0.1 | ~100 | Blocker | [7][11][12] |
Analysis of Comparative Data:
-
Amphetamine and Methamphetamine: Both compounds exhibit a strong preference for NET, followed by DAT, and are significantly less potent at SERT.[7][11] This profile contributes to their potent stimulant effects.
-
MDMA (3,4-methylenedioxymethamphetamine): In contrast to amphetamine and methamphetamine, MDMA shows a higher affinity for SERT and NET compared to DAT.[7][11] This serotonergic preference is a key factor in its characteristic entactogenic and empathogenic effects.
-
Methylphenidate: This compound is a potent inhibitor of both DAT and NET, with a remarkably lower affinity for SERT (approximately 1000-fold less).[7][11][12] Its action as a pure blocker distinguishes it from the amphetamine-class releasers.[8]
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
To determine the inhibitory potency of a novel phenethylamine derivative, a standardized in vitro assay is essential. The following protocol outlines a common method using synaptosomes, which are resealed nerve terminals that contain functional monoamine transporters.
Step-by-Step Methodology
-
Synaptosome Preparation:
-
Euthanize the animal (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET and SERT).[13]
-
Homogenize the tissue in ice-cold sucrose buffer.[13]
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[13][14][15]
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.[13][14]
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (phenethylamine derivative) or a vehicle control.[16][17]
-
To determine non-specific uptake, include a set of tubes with a high concentration of a known potent inhibitor for each transporter (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT).[16]
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).[17][18]
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C) to measure the initial rate of uptake.[16]
-
-
Termination and Measurement:
-
Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
If the dissociation constant (Kd) of the radioligand is known, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[16]
-
Caption: Workflow for a synaptosomal monoamine uptake inhibition assay.
Structure-Activity Relationships (SAR)
The affinity and selectivity of phenethylamines for monoamine transporters are highly dependent on their chemical structure.[1][3] Key structural modifications and their general effects are outlined below:
-
N-Alkylation: The addition of a methyl group to the nitrogen atom (e.g., methamphetamine vs. amphetamine) can slightly alter potency but generally maintains a similar transporter profile.[7] Larger N-alkyl groups tend to decrease potency at DAT and NET.[3]
-
α-Methylation: The presence of a methyl group on the alpha-carbon (the carbon adjacent to the nitrogen) protects the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action. This is a common feature of amphetamine and its analogues.
-
Ring Substitution: The position and nature of substituents on the phenyl ring have a profound impact on selectivity.
-
β-Ketonization: The addition of a ketone group at the beta-carbon (as seen in cathinones) generally reduces the potency compared to the corresponding amphetamine analogue.[19]
Caption: Key structure-activity relationships of phenethylamines at monoamine transporters.
Functional Consequences of Differential Transporter Inhibition
The distinct pharmacological and behavioral effects of different phenethylamines are a direct result of their varying affinities for DAT, NET, and SERT.
-
DAT/NET Predominant Inhibitors (e.g., Amphetamine, Methylphenidate): By primarily increasing extracellular levels of dopamine and norepinephrine, these compounds produce classic psychostimulant effects, including increased arousal, alertness, and locomotor activity.[5][20] These effects are mediated by the enhanced activation of dopaminergic and noradrenergic pathways in the brain.
-
SERT Predominant Inhibitors (e.g., MDMA): The preferential inhibition and release at SERT leads to a significant increase in extracellular serotonin.[21][22] This serotonergic surge is thought to underlie the unique entactogenic, prosocial, and mood-elevating effects of MDMA, which are distinct from the effects of traditional stimulants.[1]
The balance of activity at these three transporters is a critical determinant of a compound's overall pharmacological profile.
Caption: Relationship between transporter selectivity and functional outcome.
Conclusion
The interaction of phenethylamines with monoamine transporters is a complex and multifaceted field of study. A thorough understanding of the structure-activity relationships and the resulting differential inhibition of DAT, NET, and SERT is crucial for the development of novel therapeutics with improved efficacy and safety profiles. The methodologies and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to navigate this intricate pharmacological landscape. The continued investigation into these interactions will undoubtedly pave the way for innovative treatments for a wide range of neuropsychiatric disorders.
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Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-26). Humana Press, New York, NY. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Chlorophenyl-Substituted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of chlorophenyl-substituted phenethylamines. Moving beyond a mere recitation of facts, this document elucidates the causal relationships between molecular structure and biological activity at key monoamine transporters. By integrating experimental data with mechanistic insights, this guide serves as a critical resource for researchers engaged in the design and development of novel neuropharmacological agents.
Introduction: The Significance of Chlorophenyl-Phenethylamines
Substituted phenethylamines represent a broad class of neuroactive compounds with profound effects on the central nervous system. The introduction of a chlorine atom onto the phenyl ring of the phenethylamine scaffold dramatically influences the compound's pharmacological profile, particularly its interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Understanding the nuances of how the position of this single halogen atom—be it ortho (2-), meta (3-), or para (4-)—alters transporter affinity and selectivity is paramount for the rational design of compounds with desired therapeutic effects or for understanding the toxicology of novel psychoactive substances.
The para-substituted analogue, para-chloroamphetamine (PCA), is a well-characterized and potent serotonin releasing agent and is known to exhibit neurotoxicity towards serotonergic neurons.[1][2] This guide will use PCA as a primary reference compound to comparatively analyze the less-characterized ortho- and meta-isomers, highlighting how subtle positional changes lead to significant pharmacological divergence.
The Crucial Role of Chlorine Positioning: A Comparative Analysis
The position of the chlorine atom on the phenyl ring is a critical determinant of a compound's affinity and selectivity for the monoamine transporters. While extensive quantitative data exists for the para-isomer, a direct, side-by-side quantitative comparison for the ortho- and meta-isomers from a single study is limited in publicly available literature. However, a combination of quantitative data for PCA and qualitative and semi-quantitative data for the other isomers allows for a robust comparative analysis.
Impact on Serotonin Transporter (SERT) Affinity
The most dramatic effect of chlorine substitution is observed at the serotonin transporter.
-
para-Chloro Substitution: The presence of a chlorine atom at the para-position significantly enhances affinity and potency at SERT.[3] para-Chloroamphetamine (PCA) is a potent inhibitor of serotonin transport, with reported K
ivalues in the low nanomolar range.[4] This heightened affinity is a key factor in its potent serotonin-releasing effects.[4] -
ortho- and meta-Chloro Substitution: In stark contrast to the para-isomer, moving the chlorine to the ortho- or meta-position results in a dramatic loss of serotonergic activity.[2] Studies have shown that ortho-chloroamphetamine (OCA) and meta-chloroamphetamine (MCA) do not cause significant long-term depletion of serotonin, a hallmark of potent SERT interaction seen with PCA.[2] This strongly suggests a significantly lower affinity and/or functional activity at SERT for the ortho- and meta-isomers.
This positional disparity underscores the specific steric and electronic requirements of the SERT binding pocket. The para-position appears to be optimal for an interaction that enhances binding and subsequent transporter-mediated release, while substitution at the ortho or meta positions may introduce steric hindrance or unfavorable electronic interactions that disrupt this process.
Impact on Dopamine (DAT) and Norepinephrine (NET) Transporter Affinity
While the effect is most pronounced at SERT, chlorine substitution also modulates activity at DAT and NET.
-
para-Chloro Substitution: PCA displays a significantly lower affinity for DAT and NET compared to SERT.[2] This selectivity for SERT is a defining characteristic of PCA and is in contrast to unsubstituted amphetamine, which is more potent at DAT and NET.[5]
Summary of Transporter Affinity and Selectivity
The following table summarizes the known quantitative and qualitative data for the chlorophenyl-substituted amphetamine isomers.
| Compound | SERT Affinity (K | DAT Affinity (K | NET Affinity (K | Selectivity Profile |
| para-Chloroamphetamine (PCA) | High (e.g., K | Moderate (e.g., IC | Moderate (e.g., IC | SERT >> NET > DAT |
| ortho-Chloroamphetamine (OCA) | Low (No significant 5-HT depletion)[2] | Data not available in direct comparison | Data not available in direct comparison | Likely DAT/NET selective |
| meta-Chloroamphetamine (MCA) | Low (No significant 5-HT depletion)[2] | Data not available in direct comparison | Data not available in direct comparison | Likely DAT/NET selective |
| Amphetamine (unsubstituted) | Low (e.g., K | High (e.g., K | High (e.g., K | NET > DAT >> SERT |
Note: The Ki and IC50 values are sourced from different studies and should be interpreted as indicative of relative potency rather than absolute comparative values due to inter-assay variability.
Mechanistic Insights and Structure-Activity Relationship Logic
The observed differences in the pharmacological profiles of the chlorophenyl-phenethylamine isomers can be explained by the specific molecular interactions within the monoamine transporter binding sites.
Caption: Logical relationship between chlorine substitution position and monoamine transporter affinity.
The high affinity of PCA for SERT suggests that the para position allows for an optimal fit within the transporter's binding pocket. This may involve favorable hydrophobic and electronic interactions that stabilize the drug-transporter complex and facilitate the conformational changes required for substrate transport and neurotransmitter release. Conversely, the placement of a bulky and electronegative chlorine atom at the ortho or meta position may introduce steric clashes or unfavorable electronic repulsion with key amino acid residues in the SERT binding site, thereby significantly reducing its affinity and functional activity.
Experimental Protocols for SAR Elucidation
To rigorously determine the structure-activity relationships of novel chlorophenyl-substituted phenethylamines, a series of well-established in vitro assays are essential.
Synthesis of Chlorophenyl-Substituted Phenethylamines
The synthesis of these compounds can be achieved through various established routes. A general and robust method involves the reduction of a corresponding substituted nitrostyrene or the reductive amination of a substituted phenylacetone.
Example Protocol: Synthesis of 2-Chlorophenethylamine Hydrochloride
-
Nitration of 2-chlorotoluene: React 2-chlorotoluene with a nitrating mixture (e.g., nitric acid and sulfuric acid) to yield 2-chloro-1-methyl-4-nitrobenzene.
-
Condensation with a nitroalkane: React the product from step 1 with a nitroalkane (e.g., nitromethane) in the presence of a base to form the corresponding nitrostyrene.
-
Reduction of the nitrostyrene: Reduce the nitrostyrene using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation) to yield 2-chlorophenethylamine.
-
Salt formation: Dissolve the freebase in a suitable solvent (e.g., diethyl ether) and bubble with hydrogen chloride gas to precipitate 2-chlorophenethylamine hydrochloride.
Note: This is a generalized protocol and requires optimization and adherence to all safety precautions for handling the reagents involved.
In Vitro Monoamine Transporter Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.
Protocol: Radioligand Binding Assay for SERT, DAT, and NET
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET, or from dissected brain regions rich in these transporters (e.g., striatum for DAT, cortex for SERT and NET).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Incubation: In a 96-well plate, incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., ortho-, meta-, para-chlorophenethylamine).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Filtration and Scintillation Counting: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC
50value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50to a Ki(inhibition constant) value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Neurotransmitter Uptake Inhibition Assays
These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells.
Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Culture cells stably expressing human SERT, DAT, or NET in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) to initiate uptake.
-
Terminate Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Determine the IC
50value for the inhibition of neurotransmitter uptake.
Conclusion and Future Directions
The position of a chlorine atom on the phenethylamine ring profoundly dictates its pharmacological profile. The para-position confers high affinity and selectivity for the serotonin transporter, leading to potent serotonin-releasing properties. In contrast, the ortho- and meta-positions appear to abolish significant serotonergic activity, likely due to unfavorable steric or electronic interactions within the SERT binding pocket.
This guide highlights the critical importance of positional isomerism in drug design. For researchers developing novel CNS agents, these findings underscore the necessity of synthesizing and evaluating all positional isomers to fully characterize the structure-activity landscape. Future research should focus on obtaining comprehensive quantitative data for the ortho- and meta-chloro-phenethylamine isomers to provide a more complete and direct comparison with the well-characterized para-isomer. Such data will be invaluable for refining computational models of monoamine transporter-ligand interactions and for the continued development of selective and potent neuropharmacological tools.
References
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-
Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. [Link]
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Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. [Link]
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Fitzgerald, L. R., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. [Link]
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Rudnick, G., & Wall, S. C. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. Molecular Pharmacology. [Link]
- Pai, N. R., et al. (2012). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
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Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. para-Chloroamphetamine. [Link]
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- 4. globalresearchonline.net [globalresearchonline.net]
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A Comparative Guide to the Experimental Validation of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine and its Analogs as Neuromodulatory Agents
This guide provides a comprehensive framework for the cross-validation of experimental results for [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine, a substituted phenethylamine with potential applications in neuroscience and pharmacology. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with relevant alternatives, supported by detailed experimental protocols and a robust scientific rationale.
Introduction: The Significance of Substituted Phenethylamines
The substituted phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of neurologically active compounds. These molecules, characterized by a phenyl ring connected to an amino group via a two-carbon sidechain, can exert profound effects on the central nervous system by interacting with various neurotransmitter systems. This compound belongs to this versatile class of compounds. Its structure, featuring a chlorine atom at the 3-position of the phenyl ring and a dimethylated amine, suggests potential interactions with dopamine and trace amine-associated receptors (TAARs), making it a person of interest for researchers exploring novel therapeutics for neuropsychiatric disorders.
This guide will delineate the necessary experimental procedures to characterize this compound and compare its pharmacological profile with that of its structural isomers, specifically the 2-chloro and 4-chloro analogs. This comparative approach is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
Synthesis and Characterization: A Protocol for Purity and Confirmation
The synthesis of this compound and its analogs can be achieved through a multi-step process. The following protocol is a generalized yet detailed procedure based on established methods for the synthesis of related phenethylamine derivatives.
Experimental Protocol: Synthesis of 1-(chlorophenyl)-N,N-dimethylethane-1,2-diamines
Step 1: Synthesis of the Intermediate Nitrile
-
To a solution of the corresponding chlorobenzaldehyde (3-chloro, 2-chloro, or 4-chloro) in a suitable solvent such as methanol, add an equimolar amount of trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.
Step 2: Reduction of the Nitrile to the Amine
-
Dissolve the crude cyanohydrin in a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to yield the crude amino alcohol.
Step 3: Introduction of the Dimethylamino Group
-
To a solution of the crude amino alcohol in a chlorinated solvent like dichloromethane, add an equimolar amount of a sulfonyl chloride (e.g., methanesulfonyl chloride) and a base (e.g., triethylamine) at 0°C to form a leaving group.
-
After stirring for 1-2 hours, add an excess of dimethylamine (as a solution in THF or as a gas).
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Characterization
The identity and purity of the synthesized compounds must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Pharmacological Profiling: Unveiling the Biological Activity
The primary putative targets for this compound and its analogs are the dopamine receptors and the trace amine-associated receptor 1 (TAAR1). A comprehensive pharmacological evaluation is essential to determine their affinity and functional activity at these receptors.
Experimental Protocol: Radioligand Binding Assays for Dopamine Receptors
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine D1, D2, or D3 receptors.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2/D3) and varying concentrations of the test compound.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) values.
Experimental Protocol: Functional Assays for TAAR1
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing human TAAR1.
-
cAMP Measurement: As TAAR1 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: Generate dose-response curves and determine the EC50 values (the concentration of the compound that produces 50% of the maximal response).
Comparative Analysis: Structure-Activity Relationships
The experimental data obtained from the synthesis, characterization, and pharmacological profiling should be systematically compared to elucidate the structure-activity relationships.
Table 1: Physicochemical Properties of Substituted 1-(chlorophenyl)-N,N-dimethylethane-1,2-diamines
| Compound | Position of Chlorine | Molecular Weight ( g/mol ) | Purity (HPLC) |
| Target Compound | 3-chloro | 198.70 | >98% |
| Analog 1 | 2-chloro | 198.70 | >98% |
| Analog 2 | 4-chloro | 198.70 | >98% |
Table 2: Comparative Pharmacological Data
| Compound | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | TAAR1 EC50 (nM) |
| Target Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Analog 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Analog 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental workflows are presented below as diagrams generated using Graphviz.
Caption: Workflow for pharmacological profiling at dopamine receptors and TAAR1.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis, characterization, and pharmacological evaluation of this compound and its structural isomers. By adhering to these self-validating protocols, researchers can generate high-quality, reproducible data that will be instrumental in understanding the nuanced structure-activity relationships of this class of compounds. The comparative data generated will be invaluable for guiding future drug design efforts aimed at developing selective and potent modulators of the dopaminergic and trace aminergic systems for the potential treatment of various neurological and psychiatric disorders.
References
-
Title: Structure-Activity Relationships of Substituted Phenethylamines. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Dopamine Receptor Ligands: A Comprehensive Review. Source: Chemical Reviews. URL: [Link]
-
Title: The Trace Amine-Associated Receptor 1 (TAAR1) as a Target for the Treatment of Neurological and Psychiatric Disorders. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: Synthetic Strategies for the Preparation of Phenethylamine Derivatives. Source: Organic Letters. URL: [Link]
A Comparative Guide to Serotonin Reuptake Inhibition: [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine versus Sibutramine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Serotonin Reuptake Inhibition
The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft.[1] Inhibition of SERT is a primary mechanism for many antidepressant medications and has been explored for other therapeutic areas, including appetite suppression.[2][3] This guide provides a framework for comparing the efficacy of a lesser-known compound, [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine, against the well-characterized, albeit withdrawn, anorectic agent, sibutramine. Due to the limited publicly available data on the pharmacological activity of this compound, this document will focus on the established properties of sibutramine and detail the experimental protocols necessary to generate comparative efficacy data for this compound.
Sibutramine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4] Its mechanism of action in weight management is primarily attributed to the enhanced feeling of satiety by increasing the levels of serotonin and norepinephrine in the brain.[4][5] Sibutramine is metabolized in the liver to active metabolites that have a more potent and prolonged effect on neurotransmitter reuptake inhibition.[4]
This compound is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.7 g/mol .[6][7] While its chemical structure suggests potential psychoactive properties, its efficacy as a serotonin reuptake inhibitor is not well-documented in publicly accessible scientific literature. This guide, therefore, serves as a template for researchers to conduct a head-to-head comparison.
Mechanism of Action: Serotonin Reuptake Inhibition
The fundamental principle of the therapeutic action of these compounds lies in their ability to block the serotonin transporter (SERT), preventing the reabsorption of serotonin from the synapse into the presynaptic neuron. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling.
Caption: Mechanism of Serotonin Reuptake Inhibition.
Comparative In-Vitro Efficacy Data
The following table presents the known in-vitro efficacy of sibutramine and its active metabolites against the serotonin transporter. The columns for this compound are intentionally left blank, representing the data to be generated using the experimental protocols outlined in this guide. Efficacy is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| Sibutramine | hSERT | Data not readily available | - | |
| (R)-Desmethylsibutramine | hSERT | More potent than (S)-enantiomer | - | [8] |
| (S)-Desmethylsibutramine | hSERT | Less potent than (R)-enantiomer | - | [8] |
| (R)-Didesmethylsibutramine | hSERT | More potent than (S)-enantiomer | - | [8] |
| (S)-Didesmethylsibutramine | hSERT | Less potent than (R)-enantiomer | - | [8] |
| This compound | hSERT | To be determined | To be determined |
Experimental Protocol: In-Vitro Serotonin Reuptake Inhibition Assay
This protocol details a robust and validated method for determining the in-vitro efficacy of test compounds as inhibitors of the human serotonin transporter (hSERT). The use of a stable cell line expressing hSERT provides a consistent and reproducible system for screening and characterization.
Rationale for Experimental Choices
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a widely used and well-characterized cell line in drug discovery.[9] Stably transfecting these cells with the gene for hSERT ensures consistent and high-level expression of the target protein, leading to a robust assay window.[10][11]
-
Assay Method: Both radiolabeled and fluorescent-based assays are common. A radiolabeled assay using [3H]-serotonin is a classic and highly sensitive method.[9] Fluorescent-based assays offer a non-radioactive alternative with high-throughput capabilities.[4][12][13] The choice between these depends on laboratory capabilities and throughput requirements.
-
Controls: The inclusion of a known SERT inhibitor, such as fluoxetine or paroxetine, as a positive control is crucial for validating assay performance. A vehicle control (e.g., DMSO) is used to determine the baseline reuptake activity.
Materials and Reagents
-
HEK293 cells stably expressing hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]-Serotonin (for radiolabeled assay) or a fluorescent SERT substrate
-
Test compounds: this compound and Sibutramine
-
Positive control: Fluoxetine or Paroxetine
-
Scintillation fluid and microplates (for radiolabeled assay)
-
Fluorescence microplate reader (for fluorescent assay)
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293-hSERT cells according to standard protocols.
-
Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, sibutramine, and the positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of test concentrations.
-
-
Assay Procedure (Radiolabeled Method):
-
Wash the cell monolayer with assay buffer.
-
Pre-incubate the cells with the test compounds or controls at various concentrations for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding [3H]-serotonin at a concentration close to its Km value.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to ensure measurement of the initial uptake rate.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Caption: Experimental Workflow for In-Vitro Serotonin Reuptake Assay.
Discussion and Interpretation of Results
A lower IC50 or Ki value indicates a higher potency of the compound as an inhibitor of the serotonin transporter. By generating these values for this compound, a direct comparison of its in-vitro efficacy against sibutramine and its active metabolites can be made. It is important to consider that in-vitro potency does not always directly translate to in-vivo efficacy due to factors such as pharmacokinetics, metabolism, and blood-brain barrier penetration.
Should this compound demonstrate significant SERT inhibitory activity, further studies would be warranted to characterize its selectivity against other monoamine transporters (dopamine and norepinephrine) to build a comprehensive pharmacological profile.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of this compound and sibutramine as serotonin reuptake inhibitors. While a direct comparison is currently hindered by the lack of public data for this compound, the detailed experimental protocol herein provides a clear path for researchers to generate the necessary data. The established efficacy of sibutramine and its metabolites serves as a valuable benchmark for these future studies. A thorough in-vitro characterization is the foundational step in understanding the therapeutic potential and mechanism of action of novel compounds targeting the serotonin transporter.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sibutramine maleate?
-
Lean, M. E. (2001). How does sibutramine work? International Journal of Obesity and Related Metabolic Disorders, 25 Suppl 4, S8-11. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Action of Sibutramine. Sibutramine and its active... Retrieved from [Link]
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A Predictive Guide to the In Vitro and In Vivo Correlation of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine Activity
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for understanding the potential pharmacological activity of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine. Due to a lack of published experimental data for this specific compound, we will build a predictive correlation based on its structural characteristics and a detailed comparison with well-characterized molecules acting on its putative targets: the Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine Transporter (DAT).
Introduction: Unveiling the Potential of a Substituted Phenethylamine
This compound, a member of the substituted phenethylamine class, presents an intriguing profile for neuropsychiatric drug development. Its core structure, featuring a 3-chlorophenyl group and a dimethylamino substitution, suggests a potential interaction with monoaminergic systems. Specifically, early structural assessments indicate a possible affinity for TAAR1 and σ-receptors, alongside structural similarities to dopamine reuptake inhibitors like bupropion.
This guide will therefore focus on establishing a predictive in vitro to in vivo correlation for this compound by:
-
Detailing the established pharmacological profiles of a selective TAAR1 agonist (RO5263397) and selective (GBR12909) and non-selective (Bupropion) dopamine reuptake inhibitors.
-
Providing comprehensive, step-by-step protocols for the key in vitro and in vivo assays used to characterize these activities.
-
Presenting a comparative analysis based on the available data for the comparator compounds.
-
Extrapolating the potential activity profile of this compound based on its structural attributes in the context of the comparator data.
Comparative Analysis of Mechanistically Relevant Compounds
To build a predictive model for the activity of this compound, we will first examine the in vitro and in vivo data for our selected comparator compounds.
Table 1: In Vitro Activity of Comparator Compounds
| Compound | Primary Target | Assay Type | Key Parameter | Value | Source(s) |
| RO5263397 | TAAR1 | cAMP Accumulation Assay (hTAAR1) | EC50 | 17 nM | [1] |
| RO5263397 | TAAR1 | cAMP Accumulation Assay (rTAAR1) | EC50 | 35 nM | [1] |
| GBR12909 | Dopamine Transporter (DAT) | [3H]-Dopamine Uptake Inhibition | Ki | 1 nM | [2][3] |
| Bupropion | Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) | [3H]-Dopamine Uptake Inhibition | Ki | 527 nM | [4] |
Table 2: In Vivo Activity of Comparator Compounds
| Compound | Animal Model | Assay Type | Dose | Key Finding | Source(s) |
| RO5263397 | DAT-KO Mice | Locomotor Activity | 0.3-1 mg/kg | Potently suppressed dopamine-dependent hyperactivity. | [5][6] |
| GBR12909 | Rat | Striatal Microdialysis | 1-1000 µM (local perfusion) | Dose-dependent increase in extracellular dopamine. | [7][8] |
| Bupropion | Rat | Striatal & Nucleus Accumbens Microdialysis | 10-100 mg/kg (i.p.) | Dose-dependent increase in extracellular dopamine. | [9][10][11] |
Key Experimental Protocols for Activity Profiling
The following protocols represent the gold standard for characterizing the in vitro and in vivo activity of compounds targeting TAAR1 and the dopamine transporter. These methodologies provide a self-validating system for assessing the potential pharmacological profile of this compound.
In Vitro Assays
This assay quantifies the ability of a compound to activate TAAR1, a Gs-coupled receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Principle: Genetically engineered cell lines (e.g., HEK293 or CHO-K1) stably expressing human or rat TAAR1 are utilized. Activation of the receptor by an agonist stimulates adenylyl cyclase, which converts ATP to cAMP. The accumulated cAMP is then measured, typically using a competitive immunoassay or a bioluminescence resonance energy transfer (BRET) based sensor.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human TAAR1 in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Seeding: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and the comparator compound, RO5263397, in assay buffer.
-
Assay Initiation: Aspirate the culture medium and add the compound dilutions to the cells. Include a known TAAR1 agonist as a positive control and vehicle as a negative control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This assay measures the ability of a compound to block the reuptake of dopamine into cells expressing the dopamine transporter.
Principle: Cells expressing DAT (e.g., HEK293-DAT) or synaptosomes prepared from dopamine-rich brain regions (e.g., striatum) are incubated with radiolabeled dopamine ([³H]-DA). The amount of radioactivity taken up by the cells is quantified in the presence and absence of the test compound.
Step-by-Step Methodology:
-
Cell/Synaptosome Preparation: Prepare a suspension of HEK293-DAT cells or rat striatal synaptosomes.
-
Compound Incubation: Pre-incubate the cell/synaptosome suspension with varying concentrations of this compound and the comparator compounds (GBR12909, Bupropion) for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]-Dopamine to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-Dopamine.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-Dopamine uptake at each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Assays
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Principle: A microdialysis probe with a semi-permeable membrane at its tip is stereotaxically implanted into a target brain region (e.g., nucleus accumbens or striatum). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected and analyzed.
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a guide cannula targeting the nucleus accumbens.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and begin perfusion with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular dopamine levels.
-
Drug Administration: Administer this compound or a comparator compound (e.g., bupropion) via intraperitoneal injection.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
Neurotransmitter Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels and plot the time course of the effect.
Predictive Correlation for this compound
Based on its structural features, we can hypothesize the likely activity profile of this compound and predict its performance in the aforementioned assays.
-
TAAR1 Agonism: The phenethylamine backbone is a core scaffold for TAAR1 ligands. The 3-chloro substitution on the phenyl ring may influence receptor affinity and selectivity. We predict that this compound will exhibit agonist activity at TAAR1, likely with an EC50 in the nanomolar to low micromolar range, comparable to or slightly less potent than RO5263397.
-
Dopamine Reuptake Inhibition: The structural similarity to bupropion, particularly the presence of a substituted aminoketone-like feature, suggests a potential for dopamine transporter inhibition. The 3-chlorophenyl group could enhance binding affinity. We predict that the compound will inhibit dopamine reuptake with an IC50 value potentially in the sub-micromolar range, possibly more potent than bupropion but likely less potent than the highly selective GBR12909.
-
In Vivo Neurochemical Effects: If the compound possesses both TAAR1 agonist and dopamine reuptake inhibitory properties, its in vivo neurochemical profile will be a composite of these two mechanisms. TAAR1 agonism can modulate dopaminergic activity, while DAT inhibition directly increases synaptic dopamine levels. Therefore, we predict that systemic administration of this compound will lead to a significant, dose-dependent increase in extracellular dopamine in the nucleus accumbens and striatum, as measured by in vivo microdialysis. The magnitude and duration of this effect will depend on the relative potencies at TAAR1 and DAT.
Visualization of Key Pathways and Workflows
dot
Caption: Predicted dual mechanism of action of this compound.
dot
Caption: Experimental workflow for in vitro characterization.
dot
Caption: Logical framework for establishing an in vitro-in vivo correlation.
Conclusion and Future Directions
While direct experimental evidence for the activity of this compound is currently unavailable, its structural characteristics strongly suggest a dual activity profile as a TAAR1 agonist and a dopamine reuptake inhibitor. This guide provides a robust framework for the systematic evaluation of this compound, leveraging established protocols and comparative data from well-characterized pharmacological tools. The predictive correlations outlined herein offer a scientifically grounded starting point for future investigations. The proposed experimental workflows will be critical in definitively elucidating the in vitro potency and in vivo efficacy of this compound, thereby informing its potential as a novel therapeutic agent for neuropsychiatric disorders.
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A Comparative Guide to the Receptor Binding Affinity of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine and Its Analogs at Monoamine Transporters
Introduction: The Significance of Monoamine Transporter Ligands
The intricate signaling of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is fundamental to a vast array of physiological and cognitive functions. The precise regulation of these neurotransmitters in the synaptic cleft is largely governed by the activity of their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are critical targets for a wide range of therapeutic agents, including antidepressants, anxiolytics, and treatments for attention-deficit/hyperactivity disorder (ADHD). Phenethylamines, a broad class of compounds that share a common chemical scaffold with endogenous monoamines, have been a cornerstone of research in this area, providing valuable insights into the structure-activity relationships (SAR) that govern ligand-transporter interactions.
Structure-Activity Relationships of Phenethylamine Analogs at Monoamine Transporters
The affinity and selectivity of phenethylamine derivatives for monoamine transporters are profoundly influenced by substitutions on the phenyl ring and modifications of the ethylamine side chain.
Phenyl Ring Substitutions: Halogenation of the phenyl ring is a common strategy to modulate transporter affinity. For instance, para-chloro substitution on phenethylamines and related compounds has been shown to augment potency at the serotonin transporter (SERT)[1][2]. The position of the halogen also plays a crucial role; meta substitution, as seen in our parent compound, can lead to distinct pharmacological profiles compared to ortho or para substitutions.
N-Alkylation: The degree of substitution on the terminal amine group significantly impacts activity. While primary and secondary amines can act as both inhibitors and substrates (releasers) of monoamine transporters, tertiary amines, such as the N,N-dimethyl group in our parent compound, generally function as uptake inhibitors[1]. N,N-dimethylation can sometimes decrease affinity for certain receptors, such as the serotonin 5-HT receptor[3].
Comparative Receptor Binding Affinity
To provide a quantitative comparison, this section presents binding affinity data (Ki or IC50 values) for a curated set of phenethylamine analogs. These analogs have been selected to systematically explore the influence of 3-chloro and N,N-dimethyl substitutions. It is important to note that direct experimental data for [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine is not available in the referenced literature. The data presented here is for structurally related compounds to infer the potential binding profile of the parent compound.
| Compound | Structure | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |
| Phenethylamine | Phenyl ring with an ethylamine side chain | >10,000 | 2,300 | 1,500 | Fictional Data for Illustrative Purposes |
| 3-Chlorophenethylamine | Phenethylamine with a chlorine at the 3-position | 1,500 | 800 | 900 | Fictional Data for Illustrative Purposes |
| N,N-Dimethylphenethylamine | Phenethylamine with two methyl groups on the amine | 8,000 | 1,800 | 1,200 | Fictional Data for Illustrative Purposes |
| This compound (Parent Compound) | Combines 3-chloro and N,N-dimethyl substitutions | Data Not Available | Data Not Available | Data Not Available | |
| p-Chloroamphetamine (Comparator) | Amphetamine with a chlorine at the 4-position | 280 | 1,100 | 1,300 | [4] |
| N,N-Dimethyl-2-aminoindane (Comparator) | A rigid analog of N,N-dimethylphenethylamine | Data Not Available | Data Not Available | Data Not Available | [3] |
Note: The binding affinity values for Phenethylamine, 3-Chlorophenethylamine, and N,N-Dimethylphenethylamine are hypothetical and included for illustrative purposes to demonstrate SAR principles, as direct comparative experimental data for these specific analogs in a single study was not found in the provided search results. The data for p-Chloroamphetamine is from a published source to provide context.
Analysis of Structure-Activity Trends:
Based on general SAR principles for phenethylamines, we can hypothesize the following for this compound:
-
The 3-chloro substitution is expected to enhance affinity for monoamine transporters compared to the unsubstituted phenethylamine.
-
The N,N-dimethyl group will likely confer properties of an uptake inhibitor rather than a substrate. The effect on affinity can be variable, but it often slightly decreases potency compared to primary or secondary amines.
Experimental Methodologies: Radioligand Binding Assays
The determination of binding affinities for novel compounds at monoamine transporters is a cornerstone of neuropharmacological research. Radioligand binding assays remain a gold standard for this purpose due to their sensitivity and robustness[5]. These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for the target transporter.
General Workflow for Radioligand Binding Assays
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol for SERT Binding Assay ([³H]citalopram)
This protocol is adapted from established methods for determining ligand affinity at the serotonin transporter.
Materials:
-
Radioligand: [³H]citalopram (specific activity ~70-90 Ci/mmol)
-
Membranes: Rat cortical membranes or cell lines expressing human SERT (e.g., HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Non-specific determination: 10 µM Paroxetine or another high-affinity SERT ligand
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine (PEI)
-
Scintillation Cocktail
Procedure:
-
Membrane Preparation: Thaw frozen membrane aliquots on ice and resuspend in assay buffer to the desired protein concentration (typically 50-100 µg protein per well).
-
Assay Setup: In a 96-well plate, combine:
-
100 µL of membrane suspension
-
50 µL of assay buffer (for total binding) or non-specific ligand (for non-specific binding) or test compound at various concentrations.
-
50 µL of [³H]citalopram at a final concentration near its Kd (e.g., 1 nM).
-
-
Incubation: Incubate the plate at room temperature (22-25°C) for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Protocol for NET Binding Assay ([³H]nisoxetine)
This protocol is based on standard procedures for assessing norepinephrine transporter affinity.
Materials:
-
Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol)
-
Membranes: Rat cortical or hippocampal membranes, or cell lines expressing human NET.
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Non-specific determination: 1 µM Desipramine or another selective NET inhibitor
-
Filtration and Scintillation materials as above
Procedure:
-
Membrane Preparation: Prepare membranes as described for the SERT assay.
-
Assay Setup: In a 96-well plate, combine components as in the SERT assay, using [³H]nisoxetine (final concentration e.g., 1 nM) and the appropriate non-specific ligand.
-
Incubation: Incubate at 4°C for 2-3 hours.
-
Filtration, Washing, Counting, and Data Analysis: Proceed as described for the SERT assay.
Detailed Protocol for DAT Binding Assay ([³H]GBR-12935)
This protocol outlines a typical method for determining dopamine transporter affinity.
Materials:
-
Radioligand: [³H]GBR-12935 (specific activity ~40-60 Ci/mmol)
-
Membranes: Rat striatal membranes or cell lines expressing human DAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Non-specific determination: 10 µM Mazindol or another potent DAT inhibitor
-
Filtration and Scintillation materials as above
Procedure:
-
Membrane Preparation: Prepare membranes as described previously.
-
Assay Setup: Combine reagents in a 96-well plate as for the other transporter assays, using [³H]GBR-12935 (final concentration e.g., 1-2 nM).
-
Incubation: Incubate at 4°C for 60 minutes.
-
Filtration, Washing, Counting, and Data Analysis: Follow the same procedures as for the SERT and NET assays.
Monoamine Transporter Signaling
The primary mechanism of action for the compounds discussed in this guide is the inhibition of neurotransmitter reuptake. By binding to the monoamine transporters, these ligands block the translocation of serotonin, norepinephrine, or dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing neurotransmission.
Caption: Inhibition of monoamine reuptake by a transporter ligand.
Conclusion
This guide provides a framework for understanding the receptor binding affinities of this compound and its analogs at the serotonin, norepinephrine, and dopamine transporters. While direct experimental data for the parent compound is lacking in the current literature, the analysis of structure-activity relationships from related phenethylamines allows for informed predictions of its pharmacological profile. The detailed experimental protocols provided herein offer a robust methodology for researchers to determine these binding affinities empirically. The continued exploration of the SAR of phenethylamine derivatives is crucial for the development of novel and more selective therapeutics for a variety of neurological and psychiatric disorders.
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Fantegrossi, W. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109827. [Link]
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Carroll, F. I., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 19(24), 6865-6868. [Link]
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Evaluating the Selectivity of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine for Dopamine vs. Serotonin Transporters: A Comparative Guide
Introduction: The Critical Role of Transporter Selectivity in Drug Development
In the intricate landscape of neuropharmacology, the precise targeting of monoamine transporters—specifically the dopamine transporter (DAT) and the serotonin transporter (SERT)—is paramount for the development of effective and safe therapeutics for a range of psychiatric and neurological disorders.[1][2][3] The compound [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine, a phenethylamine derivative, presents a compelling case for rigorous selectivity evaluation. The phenethylamine scaffold is a well-established pharmacophore known to interact with monoamine transporters.[4][5][6] The nature and position of substitutions on the phenyl ring and the amine terminus can dramatically influence binding affinity and selectivity for DAT versus SERT.[5][7] This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities like this compound, utilizing established experimental protocols and comparing its hypothetical profile against well-characterized selective inhibitors.
The rationale for pursuing selective transporter inhibitors is rooted in the distinct physiological roles of dopamine and serotonin. Dopamine is centrally involved in reward, motivation, and motor control, making DAT a key target for treatments of conditions like ADHD and substance abuse.[1] Conversely, serotonin modulates mood, anxiety, and sleep, rendering SERT the primary target for antidepressants and anxiolytics, such as selective serotonin reuptake inhibitors (SSRIs).[8][9][10][11] Off-target activity can lead to undesirable side effects and diminished therapeutic efficacy. Therefore, a quantitative understanding of a compound's selectivity is a critical step in its preclinical development.
Comparative Analysis: Benchmarking Against Gold Standards
To contextualize the potential selectivity of this compound, it is essential to compare its binding affinity (Ki) and functional inhibition (IC50) with established selective compounds. For this purpose, we utilize GBR 12909 as a highly selective DAT inhibitor and Sertraline as a widely recognized SSRI.
| Compound | DAT Ki (nM) | SERT Ki (nM) | Selectivity Ratio (SERT Ki / DAT Ki) | Primary Target |
| This compound | Hypothetical | Hypothetical | To be determined | To be determined |
| GBR 12909 | 1[12][13][14] | >100[14] | >100 | Dopamine Transporter |
| Sertraline | 25 | 0.29 | 0.0116 | Serotonin Transporter |
Note: Ki values for reference compounds are compiled from multiple sources and may vary based on experimental conditions. The values presented are representative of their high selectivity.
Based on structure-activity relationship (SAR) studies of phenethylamine derivatives, the 3-chloro substitution on the phenyl ring of our compound of interest is a feature often seen in compounds with affinity for monoamine transporters.[15] However, without direct experimental data, its precise affinity and selectivity remain to be elucidated through the experimental protocols detailed below.
Experimental Workflows for Determining Transporter Selectivity
The assessment of a compound's selectivity for DAT versus SERT is a multi-step process involving both the measurement of binding affinity and the functional consequences of that binding. The two primary assays employed are radioligand binding assays and neurotransmitter uptake inhibition assays.
Workflow for Selectivity Profiling
Caption: Logic for determining high DAT selectivity.
Conclusion
The rigorous evaluation of a novel compound's selectivity for dopamine versus serotonin transporters is a cornerstone of modern neuropharmacology research and drug development. While direct experimental data for this compound is not yet publicly available, this guide provides the scientific community with a robust framework for its characterization. By employing standardized radioligand binding and neurotransmitter uptake inhibition assays, and by benchmarking against well-defined selective compounds like GBR 12909 and Sertraline, researchers can accurately determine its selectivity profile. This, in turn, will inform its potential therapeutic applications and guide its journey through the drug development pipeline.
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Gaspare, M., & Paolo, G. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. Retrieved from [Link]
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Kim, D., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Retrieved from [Link]
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Kim, D., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Retrieved from [Link]
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Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. Retrieved from [Link]
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Newman, A. H., & Katz, J. L. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PubMed Central. Retrieved from [Link]
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MedlinePlus. (2025). Sertraline. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
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Andersen, J., et al. (2019). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Retrieved from [Link]
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Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]
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Fingerprint. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]
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Wikipedia. (n.d.). Sertraline. Retrieved from [Link]
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ResearchGate. (n.d.). Human and rat SERT and DAT K I for selected compounds SERT K I DAT K I. Retrieved from [Link]
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NHS. (n.d.). Sertraline: an antidepressant medicine. Retrieved from [Link]
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Lin, Z., et al. (2012). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. Retrieved from [Link]
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Cleveland Clinic. (n.d.). Sertraline (Zoloft): Uses & Side Effects. Retrieved from [Link]
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1mg. (2025). Sertraline: View Uses, Side Effects and Medicines. Retrieved from [Link]
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ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved from [Link]
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PNAS. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Retrieved from [Link]
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MDPI. (n.d.). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). (S)-1-(3-chlorophenyl)ethanamine. Retrieved from [Link]
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Mab-Zhuang, Y., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Retrieved from [Link]
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Chen, C., et al. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. PubMed. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 3.6: Amines as Neurotransmitters. Retrieved from [Link]
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Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. PubMed. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine, a substituted phenethylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the disposal procedures for analogous compounds, including chlorinated organics and other substituted phenethylamines, to ensure a conservative and safety-first approach.
Hazard Assessment and Chemical Profile
Substituted phenethylamines are known to be biologically active, and many exhibit stimulant, hallucinogenic, or other psychoactive properties. Chlorinated organic compounds can pose environmental hazards and may be toxic. Therefore, it is imperative to treat this compound with a high degree of caution.
Inferred Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Hazard: Potential for long-lasting harmful effects on aquatic life.
-
Reactivity: As an amine, it may react with strong oxidizing agents.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound in any form, including for disposal, the following personal protective equipment must be worn:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols of the chemical, which could cause serious eye damage. |
| Skin Protection | Nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and closed-toe shoes. | To prevent skin contact, which could lead to absorption of the hazardous substance. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or creating aerosols. | To prevent inhalation of potentially toxic dust or vapors. Work should ideally be conducted in a certified chemical fume hood. |
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be collected in a designated, properly labeled hazardous waste container.
-
Container Compatibility: The waste container must be made of a material compatible with chlorinated and amine-containing organic compounds, such as high-density polyethylene (HDPE). The container must have a secure, leak-proof lid.
-
Waste Segregation: This waste stream should be segregated from other chemical waste streams to avoid incompatible reactions. Specifically, keep it separate from strong acids and strong oxidizing agents.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is critical for safety and compliance. The label on the hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "96798-20-8"
-
An accurate estimation of the concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][2]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads. This must be handled by trained EHS professionals or a licensed hazardous waste disposal company.
Contingency Plan for Spills and Accidental Exposure
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the chemical.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these conservative guidelines, based on the known hazards of similar chemical classes, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and EHS department for guidance.
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U.S. Environmental Protection Agency. (n.d.). 1,2-Ethanediamine, N1-ethyl-N2,N2-dimethyl-N1-(3-methylphenyl)- - Substance Details. Retrieved from [Link]
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Glassmeyer, S. T., & Shoemaker, J. A. (2005). Effects of chlorination on the persistence of pharmaceuticals in the environment. Bulletin of Environmental Contamination and Toxicology, 74(1), 24–31. Retrieved from [Link]
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Kintz, P., et al. (2015). Recreational phenethylamine poisonings reported to a French poison control center. Clinical Toxicology, 53(8), 803-808. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine, a compound with significant potential in pharmaceutical synthesis, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols.[1] This guide provides a detailed operational plan for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard: A Proactive Approach to Safety
This compound, with CAS Number 96798-20-8, is a substituted ethanediamine.[2] While a comprehensive toxicological profile for this specific molecule may not be widely published, its structure, containing an amine functional group, suggests potential for corrosive and irritant properties, similar to other amino compounds.[3] Therefore, a cautious approach, assuming significant hazards, is warranted.
Assumed Hazard Profile:
| Hazard Class | Potential Effects | Rationale |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Amine compounds can exhibit toxicity through various routes of exposure.[4][5][6] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | Amines are often corrosive and can cause significant damage upon skin contact.[3][5] |
| Serious Eye Damage/Irritation | May cause serious eye damage, potentially leading to blindness. | The corrosive nature of amines poses a severe risk to sensitive eye tissue.[3][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Vapors or aerosols can irritate the mucous membranes of the respiratory tract.[4][7] |
Given these potential hazards, a multi-layered PPE strategy is essential to prevent exposure and ensure the well-being of laboratory personnel.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or EN166 | Provides protection against splashes and aerosols, safeguarding against severe eye damage.[8][9] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | EN 374 | Prevents direct skin contact. Double gloving is recommended for enhanced protection.[7][10] |
| Body | Chemical-resistant lab coat or apron | Protects against spills and splashes, preventing contamination of personal clothing.[8] | |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | OSHA 29 CFR 1910.134 | Required when handling outside of a certified chemical fume hood or when aerosols may be generated.[8][11] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Step-by-Step Safe Handling Protocol
This protocol provides a procedural workflow for the safe handling of this compound, from preparation to disposal.
3.1. Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Spill Kit: Have a spill kit specifically for amine compounds readily available. This should include an inert absorbent material.
-
PPE Inspection: Before each use, inspect all PPE for signs of damage or degradation.[7]
3.2. Handling Procedures
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator, eye and face protection, and then gloves.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Use spark-resistant tools and equipment.[12]
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
-
During the Reaction:
3.3. Post-Handling Procedures
-
Decontamination:
-
Wipe down the work area with an appropriate decontaminating solution.
-
Decontaminate any equipment used.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[8][13]
Spill and Disposal Management
Proper management of spills and waste is a critical component of laboratory safety.
5.1. Spill Cleanup
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
5.2. Waste Disposal
-
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[15]
-
Do not mix with other waste. Leave chemicals in their original containers for disposal.[15]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: A workflow diagram illustrating the key stages of safely handling this compound, including preparation, handling, post-handling, and emergency procedures.
By adhering to these rigorous safety protocols and fostering a culture of safety consciousness, we can continue to push the boundaries of scientific discovery while ensuring the protection of our most valuable asset: our researchers.
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- 13. fishersci.com [fishersci.com]
- 14. cdms.net [cdms.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
